2-Fluorofucose
説明
特性
IUPAC Name |
(2S,3R,4R,5S)-2-fluoro-3,4,5-trihydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO4/c1-3(9)5(10)6(11)4(7)2-8/h2-6,9-11H,1H3/t3-,4+,5+,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTFKIKSQNCWGJ-KCDKBNATSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C(C=O)F)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]([C@H]([C@@H](C=O)F)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60991021 | |
| Record name | 2,6-Dideoxy-2-fluorohexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60991021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70763-62-1 | |
| Record name | 2-Deoxy-2-fluoro-L-fucose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070763621 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-fluorofucose | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15302 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2,6-Dideoxy-2-fluorohexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60991021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-FLUOROFUCOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W39886N0ZG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of 2-Fluorofucose in Fucosylation Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fucosylation, the enzymatic addition of fucose to glycans, is a critical post-translational modification involved in a myriad of physiological and pathological processes, including cell adhesion, signaling, and cancer progression.[1][2][3] Consequently, the inhibition of fucosylation has emerged as a promising therapeutic strategy. 2-Fluorofucose (2-FF), a fluorinated analog of L-fucose, is a potent and widely utilized metabolic inhibitor of fucosylation.[4][5] This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its metabolic activation, its dual inhibitory effects on fucosylation pathways, and the experimental methodologies used to characterize its activity.
Introduction to Fucosylation and its Inhibition
Cellular fucosylation is mediated by a family of enzymes called fucosyltransferases (FUTs), which transfer fucose from the donor substrate, guanosine diphosphate fucose (GDP-fucose), to acceptor glycans on proteins and lipids.[1][6] There are two primary pathways for the biosynthesis of GDP-fucose in mammalian cells: the de novo pathway and the salvage pathway.[2][6][7] The de novo pathway, which synthesizes GDP-fucose from GDP-mannose, is the major source of cellular GDP-fucose.[6][8] The salvage pathway recycles free fucose from extracellular sources or lysosomal degradation.[2][9]
Given the role of aberrant fucosylation in diseases like cancer, small molecule inhibitors of this process are of significant interest.[1][3] this compound has been developed as a metabolic inhibitor that can effectively shut down cellular fucosylation.[4][10]
The Dual Mechanism of Action of this compound
This compound exerts its inhibitory effects through a dual mechanism of action after being metabolized into its active form, GDP-2-deoxy-2-fluoro-L-fucose (GDP-2F-Fuc).[1][11][12]
Metabolic Activation via the Salvage Pathway
This compound, often administered in its cell-permeable peracetylated form (per-O-acetylated 2-F-Fuc or 2F-Peracetyl-Fucose), is taken up by cells.[1][7] Intracellular esterases remove the acetyl groups, releasing free this compound.[11][13] This fucose analog is then processed by the enzymes of the fucose salvage pathway:
-
Fucokinase (FUK) phosphorylates this compound to form 2-deoxy-2-fluoro-L-fucose-1-phosphate.[1][14]
-
GDP-L-fucose pyrophosphorylase (GFPP) converts this intermediate into the active inhibitor, GDP-2-deoxy-2-fluoro-L-fucose (GDP-2F-Fuc).[1][14]
This metabolic conversion is crucial for the inhibitory activity of this compound.[14][15][16]
Competitive Inhibition of Fucosyltransferases
GDP-2F-Fuc acts as a competitive inhibitor of various fucosyltransferases (FUTs).[1][17] It mimics the natural substrate, GDP-fucose, and binds to the active site of FUTs. The presence of the electron-withdrawing fluorine atom at the C2 position destabilizes the oxocarbenium ion-like transition state, making the transfer of this compound to an acceptor glycan either very slow or completely blocked.[18] This competitive inhibition reduces the overall fucosylation of cellular glycoproteins and glycolipids.[7][17]
Feedback Inhibition of the De Novo Pathway
The accumulation of GDP-2F-Fuc within the cell also leads to feedback inhibition of the de novo GDP-fucose biosynthesis pathway.[1][2][17] The primary regulatory enzyme in this pathway, GDP-mannose 4,6-dehydratase (GMD), is allosterically inhibited by GDP-fucose.[2][7] GDP-2F-Fuc mimics this regulatory effect, binding to GMD and shutting down the synthesis of GDP-fucose from GDP-mannose.[1][2] This depletion of the cellular pool of natural GDP-fucose further enhances the inhibitory effect on fucosylation.[19][20]
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound and its derivatives has been quantified in various studies. The following tables summarize key quantitative data.
Table 1: Inhibitory Constants (Ki) of GDP-2-deoxy-2-fluoro-L-fucose against Fucosyltransferases
| Fucosyltransferase | Ki (µM) | Reference |
| FUT3 | 4 - 38 | [1] |
| FUT5 | 4 - 38 | [1] |
| FUT6 | 4 - 38 | [1] |
| FUT7 | 4 - 38 | [1] |
Table 2: Effective Concentrations (EC50) for Fucosylation Inhibition by this compound Derivatives
| Compound | Cell Line | EC50 (µM) | Assay | Reference |
| 2FF (1,3,4-tri-O-acetyl-2-deoxy-2-fluoro-fucose) | THP1 | ~10-128 | AOL Lectin Staining | [12] |
| B2FF1P (protected this compound 1-phosphate, β-anomer) | THP1 | ~0.25-10 | AOL Lectin Staining | [11][12] |
| A2FF1P (protected this compound 1-phosphate, α-anomer) | THP1 | ~0.25-10 | AOL Lectin Staining | [11][12] |
| 2FF | HeLa | ~10-128 | AAL/AOL Lectin Staining | [12] |
| B2FF1P | HeLa | ~0.25-10 | AAL/AOL Lectin Staining | [11][12] |
| A2FF1P | HeLa | ~0.25-10 | AAL/AOL Lectin Staining | [11][12] |
| 2FF | H1299 | ~10-128 | AAL/AOL Lectin Staining | [12] |
| B2FF1P | H1299 | ~0.25-10 | AAL/AOL Lectin Staining | [11][12] |
| A2FF1P | H1299 | ~0.25-10 | AAL/AOL Lectin Staining | [11][12] |
Note: 2FF is the common abbreviation for the peracetylated form of this compound. B2FF1P and A2FF1P are more potent derivatives.[11][12]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's mechanism of action.
Assessment of Cellular Fucosylation Inhibition by Lectin Staining and Flow Cytometry
This protocol is used to quantify the level of fucosylation on the cell surface.
Materials:
-
Cells of interest (e.g., THP1, HeLa, H1299)
-
This compound derivative (e.g., 2FF, A2FF1P, B2FF1P) dissolved in a suitable solvent (e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Biotinylated fucose-binding lectins (e.g., Aleuria aurantia lectin (AAL), Aspergillus oryzae lectin (AOL))
-
Streptavidin conjugated to a fluorescent dye (e.g., phycoerythrin (PE) or Alexa Fluor 488)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the this compound derivative (e.g., 0.25–128 µM) or a vehicle control (e.g., DMSO) for a specified period (e.g., 3 days).[12]
-
Cell Harvesting and Staining:
-
Harvest the cells and wash them with PBS.
-
Incubate the cells with the biotinylated lectin (e.g., AAL or AOL) at a predetermined optimal concentration in a suitable buffer for 30-60 minutes on ice.
-
Wash the cells with PBS to remove unbound lectin.
-
Incubate the cells with streptavidin-PE or another fluorescent conjugate for 30 minutes on ice in the dark.
-
Wash the cells with PBS.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in PBS.
-
Analyze the cells using a flow cytometer, measuring the fluorescence intensity of the cell population.
-
Data is typically presented as the mean fluorescence intensity (MFI) normalized to the vehicle control.[12]
-
-
Data Analysis:
-
Plot the normalized MFI against the inhibitor concentration.
-
Determine the EC50 value, which is the concentration of the inhibitor that causes a 50% reduction in lectin binding compared to the control.[12]
-
Chemoenzymatic Synthesis of GDP-2-deoxy-2-fluoro-L-fucose
This protocol describes the in vitro synthesis of the active inhibitor for use in enzyme inhibition assays.
Materials:
-
2-Deoxy-2-fluoro-L-fucose
-
Adenosine triphosphate (ATP)
-
Guanosine triphosphate (GTP)
-
Bifunctional L-fucokinase/GDP-L-fucose pyrophosphorylase (FKP) enzyme
-
Reaction buffer (e.g., Tris-HCl with MgCl2)
-
HPLC system for purification and analysis
Procedure:
-
Reaction Setup: In a reaction vessel, combine 2-deoxy-2-fluoro-L-fucose, ATP, and GTP in a suitable reaction buffer.
-
Enzymatic Reaction: Initiate the reaction by adding the FKP enzyme. Incubate the mixture at an optimal temperature (e.g., 37°C) for a sufficient period to allow for the conversion of the fucose analog to its GDP derivative.
-
Reaction Monitoring and Purification: Monitor the progress of the reaction by HPLC. Once the reaction is complete, purify the GDP-2-deoxy-2-fluoro-L-fucose from the reaction mixture using an appropriate HPLC method (e.g., ion-exchange or reverse-phase chromatography).
-
Characterization: Confirm the identity and purity of the synthesized GDP-2-deoxy-2-fluoro-L-fucose using techniques such as NMR spectroscopy and mass spectrometry.[1]
Conclusion
This compound is a powerful tool for studying the roles of fucosylation in biological systems and holds therapeutic potential. Its mechanism of action is well-characterized, involving metabolic activation to GDP-2F-Fuc, which then acts as a dual inhibitor of fucosylation through competitive inhibition of FUTs and feedback inhibition of the de novo GDP-fucose synthesis pathway. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working in the field of glycobiology and cancer therapeutics. The continued development of more potent fucose analogs and a deeper understanding of their cellular effects will undoubtedly pave the way for novel therapeutic interventions targeting fucosylation.
References
- 1. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. xcessbio.com [xcessbio.com]
- 5. nbinno.com [nbinno.com]
- 6. Inhibition of fucosylation by this compound suppresses human liver cancer HepG2 cell proliferation and migration as well as tumor formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Reactome | GDP-fucose biosynthesis [reactome.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Cellular Fucosylation Inhibitors Based on Fluorinated Fucose‐1‐phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 2-Fluoro-L-Fucose Is a Metabolically Incorporated Inhibitor of Plant Cell Wall Polysaccharide Fucosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2-Fluoro-L-Fucose Is a Metabolically Incorporated Inhibitor of Plant Cell Wall Polysaccharide Fucosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of fucosylation of cell wall components by 2-fluoro 2-deoxy-L-fucose induces defects in root cell elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. C-6 Modified 2-F-Fucose Derivatives as Inhibitors of Fucosyl Transferases | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 19. medchemexpress.com [medchemexpress.com]
- 20. pnas.org [pnas.org]
a basic introduction to 2-Fluorofucose for glycosylation studies
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fucosylation, the enzymatic addition of fucose to glycans, is a critical post-translational modification that profoundly influences protein function, cell signaling, and immune responses. Aberrant fucosylation is a hallmark of various diseases, including cancer, making it a key area of investigation and a target for therapeutic intervention. 2-Fluorofucose (2-F-Fuc) has emerged as a potent and specific inhibitor of fucosylation, offering a powerful tool for studying the biological roles of fucose and for the development of next-generation biotherapeutics. This guide provides an in-depth overview of 2-F-Fuc, its mechanism of action, and its applications in glycosylation research, with a focus on enhancing the efficacy of therapeutic antibodies.
Introduction to Fucosylation and its Significance
Fucosylation is involved in a myriad of physiological and pathological processes.[1] In mammals, fucosylated glycans play crucial roles in selectin-mediated leukocyte adhesion, Notch signaling, and modulating the immune system.[1] Of particular interest in drug development is core fucosylation of the N-glycans in the Fc region of immunoglobulin G (IgG) antibodies. The absence of this core fucose residue dramatically enhances the antibody's binding affinity to the FcγRIIIa receptor on immune effector cells like Natural Killer (NK) cells, leading to a significant increase in Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC).[2][3][4] This enhancement of ADCC is a highly sought-after attribute for anticancer monoclonal antibodies.
This compound: A Potent Inhibitor of Fucosylation
This compound is a fluorinated analog of L-fucose that acts as a metabolic inhibitor of fucosylation.[5] When administered to cells, its peracetylated form, 2F-Peracetyl-Fucose, readily crosses the cell membrane and is intracellularly converted by the fucose salvage pathway into GDP-2-fluorofucose (GDP-2-F-Fuc). This analog then disrupts fucosylation through a dual mechanism of action.
Mechanism of Action
-
Competitive Inhibition of Fucosyltransferases (FUTs): GDP-2-F-Fuc acts as a competitive inhibitor of fucosyltransferases, the enzymes responsible for transferring fucose from GDP-fucose to glycan chains.[5] This competition reduces the incorporation of fucose into nascent glycoproteins.
-
Feedback Inhibition of the de novo Pathway: The accumulation of GDP-2-F-Fuc also leads to feedback inhibition of the de novo pathway for GDP-fucose synthesis, further depleting the cellular pool of the natural fucose donor substrate.[5]
This dual mechanism makes 2-F-Fuc a highly effective and specific inhibitor of cellular fucosylation.
Quantitative Data on Fucosylation Inhibition and ADCC Enhancement
The use of 2-F-Fuc allows for a dose-dependent reduction in fucosylation, which directly correlates with an increase in ADCC activity.
| Parameter | Value | Enzyme/Cell Line | Reference |
| GDP-2,2-di-F-Fuc Ki | [6] | ||
| 3.6 µM | FUT8 | [7] | |
| 2-F-Fuc IC50 (Fucosylation) | ~10 µM - 100 µM | CHO K1 Cells | [8] |
| Afucosylation Achieved | >80% | CHO Cells | [9] |
| ADCC Enhancement (Afucosylated vs. Fucosylated) | 2 to 100-fold | Various | [2][10] |
| FcγRIIIa Binding Increase (Afucosylated) | Up to 50-fold | - | [4] |
Table 1: Summary of quantitative data on the effects of this compound and afucosylation. Note: GDP-2-F-Fuc and GDP-2,2-di-F-Fuc have been shown to have similar Ki values for various human fucosyltransferases.[6]
Signaling Pathways Modulated by Fucosylation
Fucosylation plays a critical role in modulating key signaling pathways involved in cell growth, adhesion, and differentiation. Inhibition of fucosylation with 2-F-Fuc can therefore have profound effects on cellular behavior.
TGF-β Signaling Pathway
The transforming growth factor-β (TGF-β) signaling pathway regulates a wide range of cellular processes. Core fucosylation of the TGF-β receptor, catalyzed by FUT8, is essential for its proper function and downstream signaling through Smad proteins.[1][11][12][13] Inhibition of this fucosylation can attenuate TGF-β signaling.
E-selectin Mediated Adhesion and Signaling
E-selectin, expressed on endothelial cells, mediates the adhesion of circulating cells through binding to fucosylated ligands such as sialyl Lewis X (sLeX) on the cell surface. This interaction is crucial for processes like leukocyte trafficking and cancer metastasis.[14] This binding also triggers intracellular signaling cascades, including the MAPK pathway, which influences cell proliferation and migration.[14] 2-F-Fuc treatment reduces sLeX expression, thereby inhibiting E-selectin binding and downstream signaling.[14]
Experimental Protocols
Production of Afucosylated Antibodies in CHO Cells
This protocol describes the use of 2-F-Fuc (or its peracetylated form) to produce afucosylated monoclonal antibodies in a laboratory-scale suspension culture of Chinese Hamster Ovary (CHO) cells.
Materials:
-
CHO cell line producing the antibody of interest
-
Appropriate CHO cell culture medium
-
This compound (2-F-Fuc) or 2F-Peracetyl-Fucose (2FF)
-
Shake flasks or spinner flasks
-
Humidified incubator with CO2 control
-
Cell counting device (e.g., hemocytometer or automated counter)
Procedure:
-
Cell Culture Initiation: Seed the CHO cells at a density of 0.2-0.5 x 106 cells/mL in the desired volume of culture medium in shake flasks.
-
Inhibitor Preparation: Prepare a sterile stock solution of 2-F-Fuc or 2FF in culture medium or an appropriate solvent (e.g., DMSO).
-
Inhibitor Addition: Add the 2-F-Fuc stock solution to the cell culture to achieve the desired final concentration. A concentration range of 10 µM to 200 µM is typically effective, with higher concentrations leading to greater afucosylation.[9]
-
Incubation: Culture the cells at 37°C in a humidified atmosphere with 5-8% CO2, with constant agitation (e.g., 120 rpm for shake flasks).
-
Monitoring: Monitor cell viability and density daily. The culture duration will depend on the specific cell line and process, typically ranging from 7 to 14 days.
-
Harvesting: At the end of the culture period, separate the cells from the supernatant by centrifugation.
-
Antibody Purification: Purify the antibody from the clarified supernatant using standard methods, such as Protein A affinity chromatography.
-
Glycan Analysis: Analyze the fucosylation status of the purified antibody using the methods described below.
References
- 1. TGF-β Signaling from Receptors to Smads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The “less-is-more” in therapeutic antibodies: Afucosylated anti-cancer antibodies with enhanced antibody-dependent cellular cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. casss.org [casss.org]
- 5. Development of orally active inhibitors of protein and cellular fucosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neb.com [neb.com]
- 7. Characterizing human α-1,6-fucosyltransferase (FUT8) substrate specificity and structural similarities with related fucosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. researchgate.net [researchgate.net]
- 10. Glycoengineering of AAV-delivered monoclonal antibodies yields increased ADCC activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TGF-beta signaling by Smad proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. abmole.com [abmole.com]
- 13. Post-translational regulation of TGF-β receptor and Smad signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of fucosylation in human invasive ductal carcinoma reduces E-selectin ligand expression, cell proliferation, and ERK1/2 and p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 2-Fluorofucose in Glycobiology: Mechanism, Applications, and Methodologies
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Fucosylation is a critical post-translational modification involved in numerous biological processes, including cell signaling, adhesion, and immune responses.[1][2] Dysregulation of fucosylation is a hallmark of various pathologies, particularly cancer, making the enzymes of this pathway attractive therapeutic targets.[3][4] 2-Fluorofucose (2-F-Fuc or SGN-2FF), a fluorinated analog of L-fucose, has emerged as a potent and orally bioavailable inhibitor of protein fucosylation.[1][5] This technical guide provides an in-depth overview of the mechanism of action of this compound, its diverse biological effects, and its applications in research and drug development. It consolidates quantitative data on its inhibitory activity and details key experimental protocols for its study, serving as a comprehensive resource for professionals in the field.
Introduction to Fucosylation
Fucosylation is the enzymatic process of attaching a fucose sugar from a donor substrate, guanosine diphosphate β-L-fucose (GDP-fucose), to an acceptor glycoprotein or glycolipid.[2] This modification is catalyzed by a family of enzymes known as fucosyltransferases (FUTs).[2][6] In mammals, GDP-fucose is synthesized via two primary routes: the de novo pathway, which converts GDP-mannose to GDP-fucose, and the salvage pathway, which utilizes free L-fucose from extracellular sources or lysosomal degradation.[2][7] The de novo pathway is responsible for over 90% of cellular GDP-fucose production.[2] Fucosylated glycans, such as the sialyl-Lewis X (sLex) antigen, are crucial for selectin-mediated cell adhesion, while core fucosylation (the attachment of fucose to the innermost GlcNAc of N-glycans) modulates the activity of key receptors like the EGF receptor.[3][8][9]
This compound: A Potent Fucosylation Inhibitor
This compound (also known as 2-FF or SGN-2FF) is a synthetic, fluorinated analog of L-fucose.[1] It is a cell-permeable small molecule that serves as a powerful tool to globally inhibit cellular fucosylation.[10][11] Its cell permeability is often enhanced by peracetylation (e.g., 2F-Peracetyl-Fucose), which allows the compound to passively diffuse across the cell membrane before being deacetylated by intracellular esterases.[10][12][13] Once inside the cell, it is metabolized into the active inhibitory molecule, GDP-2-fluorofucose.[1][14]
Mechanism of Action
This compound exerts its inhibitory effects through a dual mechanism that disrupts the fucosylation machinery at two critical points.
Metabolic Activation of this compound
Upon entering the cell, 2-F-Fuc is processed by the fucose salvage pathway. It is first phosphorylated by fucose kinase (FKP) and then converted to GDP-2-fluorofucose (GDP-2-F-Fuc) by GDP-fucose pyrophosphorylase (GFPP).[6][15] This metabolic conversion is essential for its function.
Dual Inhibition Mechanism
The resulting GDP-2-F-Fuc is the active species that inhibits fucosylation through two distinct but complementary actions:[4][5]
-
Competitive Inhibition of Fucosyltransferases (FUTs): GDP-2-F-Fuc acts as a competitive inhibitor of natural GDP-fucose, binding to the active site of FUTs and preventing the transfer of fucose to glycan acceptors.[6][7][16]
-
Feedback Inhibition of the De Novo Pathway: The accumulation of GDP-2-F-Fuc mimics the natural feedback regulation by GDP-fucose. It allosterically inhibits GDP-mannose-4,6-dehydratase (GMD), the rate-limiting enzyme in the de novo synthesis pathway, thereby shutting down the primary source of cellular GDP-fucose.[2][7][17]
This dual mechanism leads to a global and potent depletion of fucosylated glycans on the cell surface and on secreted proteins.[5][17]
Biological Effects and Applications
The ability of 2-F-Fuc to globally suppress fucosylation translates into significant biological effects with broad therapeutic potential.
Inhibition of Cancer Cell Proliferation and Migration
Aberrant fucosylation is a known driver of cancer progression.[3] Treatment with 2-F-Fuc has been shown to inhibit the proliferation and migration of various cancer cell lines, including liver, breast, and colon cancer.[3][8][9] In HepG2 liver cancer cells, 2-F-Fuc treatment suppressed cell proliferation, integrin-mediated cell migration, colony formation in soft agar, and tumor xenograft efficacy.[9][11] This anti-tumor activity is linked to the defucosylation of key cell surface receptors.[9]
Modulation of Receptor Signaling
Core fucosylation is essential for the proper function of several signaling receptors. By inhibiting this modification on receptors like the EGF receptor (EGFR) and integrin β1, 2-F-Fuc can attenuate downstream signaling cascades.[9] In cancer cells, this leads to the suppression of pro-survival and pro-proliferative pathways, including the phosphorylation of EGFR, AKT, ERK, and FAK.[8][9][11]
References
- 1. Facebook [cancer.gov]
- 2. 2,2-Difluoro Derivatives of Fucose Can Inhibit Cell Surface Fucosylation without Causing Slow Transfer to Acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of fucosylation in human invasive ductal carcinoma reduces E-selectin ligand expression, cell proliferation, and ERK1/2 and p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 岩藻糖基转移酶抑制剂,2F-过乙酰基-岩藻糖 2F-Peracetyl-Fucose is a cell-permeable fluorinated fucose derivative that acts as an inhibitor of fucosyltransferases following its uptake and metabolic transformation into a GDP-fucose mimetic. | Sigma-Aldrich [sigmaaldrich.com]
- 11. Inhibition of fucosylation by this compound suppresses human liver cancer HepG2 cell proliferation and migration as well as tumor formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cellular Fucosylation Inhibitors Based on Fluorinated Fucose‐1‐phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Light-Controlled Release of 2-fluoro-l-fucose, an Inhibitor of the Root Cell Elongation, from a nitrobenzyl-caged Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
2-Fluorofucose as a Chemical Probe: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-Fluorofucose (2-F-Fuc), a powerful chemical probe for studying and inhibiting protein fucosylation. We delve into its mechanism of action, provide detailed experimental protocols for its application, and present key quantitative data to support your research and development efforts.
Introduction
Fucosylation, the addition of fucose sugar moieties to proteins and lipids, is a critical post-translational modification involved in a myriad of biological processes, including cell adhesion, signaling, and immune responses.[1] Aberrant fucosylation is a hallmark of several diseases, most notably cancer, where it plays a crucial role in tumor progression and metastasis.[2] This has made the enzymes involved in fucosylation, fucosyltransferases (FUTs), attractive targets for therapeutic intervention.
This compound (2-F-Fuc) is a fluorinated analog of L-fucose that acts as a potent inhibitor of fucosylation.[3] Its utility as a chemical probe stems from its ability to be metabolically incorporated into cellular fucosylation pathways, leading to a global shutdown of fucosylation.[4] This guide will explore the underlying mechanisms and provide practical guidance for utilizing 2-F-Fuc in your research.
Mechanism of Action
This compound exerts its inhibitory effects through a dual mechanism that targets both the de novo and salvage pathways of GDP-L-fucose biosynthesis, the universal donor substrate for all fucosyltransferases.
Metabolic Activation and Competitive Inhibition:
Peracetylated 2-F-Fuc, a more cell-permeable prodrug, is readily taken up by cells where it is deacetylated by intracellular esterases.[5][6] The resulting 2-F-Fuc is then processed by the fucose salvage pathway. Fucose kinase (FUK) phosphorylates 2-F-Fuc to 2-F-Fuc-1-phosphate, which is subsequently converted to GDP-2-F-Fuc by GDP-fucose pyrophosphorylase (GFPP).[7][8]
GDP-2-F-Fuc then acts as a competitive inhibitor of fucosyltransferases (FUTs).[5][6] The presence of the electron-withdrawing fluorine atom at the C-2 position destabilizes the transition state of the fucosyl-transfer reaction, thereby preventing the transfer of 2-F-Fuc to glycan acceptors.[5]
Feedback Inhibition of the De Novo Pathway:
In addition to competitive inhibition, the accumulation of GDP-2-F-Fuc within the cell leads to feedback inhibition of the de novo pathway for GDP-fucose synthesis.[5][6] This pathway starts with GDP-mannose, which is converted to GDP-fucose in a two-step process catalyzed by GDP-mannose 4,6-dehydratase (GMD) and GDP-4-keto-6-deoxymannose 3,5-epimerase/4-reductase (FX). GDP-2-F-Fuc mimics the natural feedback regulator, GDP-fucose, by binding to an allosteric site on GMD, thereby shutting down the production of endogenous GDP-fucose.[6]
This dual mechanism of action makes 2-F-Fuc a highly effective and global inhibitor of cellular fucosylation.
Mechanism of this compound Action.
Quantitative Data
The inhibitory potential of this compound and its derivatives has been quantified in various studies. The following tables summarize key data on their effects on cell proliferation and enzyme inhibition.
Table 1: Inhibition of Cancer Cell Proliferation by Fluorinated Fucose Analogs
| Compound | Cell Line | IC50 (µM) | Reference |
| Peracetylated 6,6-difluoro-L-fucose | HCT116 | 43 | [9] |
| Peracetylated 6,6,6-trifluoro-L-fucose | HCT116 | >100 | [9] |
| Peracetylated 2-deoxy-2-fluoro-L-fucose | HCT116 | No significant inhibition | [9] |
Table 2: Inhibition Constants (Ki) of GDP-2-F-Fuc and GDP-2,2-di-F-Fuc for Human Fucosyltransferases
| FUT Enzyme | Substrate | GDP-2-F-Fuc Ki (µM) | GDP-2,2-di-F-Fuc Ki (µM) | Reference |
| FUT1 | H-antigen synthesis | Similar to GDP-2,2-di-F-Fuc | Similar to GDP-2-F-Fuc | [10] |
| FUT3 | Lewis antigen synthesis | Similar to GDP-2,2-di-F-Fuc | Similar to GDP-2-F-Fuc | [10] |
| FUT5 | Lewis antigen synthesis | Similar to GDP-2,2-di-F-Fuc | Similar to GDP-2-F-Fuc | [10] |
| FUT6 | Lewis antigen synthesis | Similar to GDP-2,2-di-F-Fuc | Similar to GDP-2-F-Fuc | [10] |
| FUT8 | Core fucosylation | Substantially lower than GDP-2,2-di-F-Fuc | Substantially higher than GDP-2-F-Fuc | [10] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of 2-F-Fuc derivatives, metabolic labeling of cells, and subsequent detection of incorporated probes.
Synthesis of Per-O-acetylated this compound
This protocol is adapted from a general procedure for the peracetylation of furanoses and may require optimization.[11]
Materials:
-
L-fucose
-
Acetic anhydride
-
Pyridine
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Dissolve L-fucose in a mixture of pyridine and DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride to the solution with stirring.
-
Add a catalytic amount of DMAP.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield per-O-acetylated this compound.
Metabolic Labeling of Mammalian Cells
This protocol provides a general guideline for metabolically labeling cultured mammalian cells with per-O-acetylated 2-F-Fuc. Optimal concentrations and incubation times may vary depending on the cell line and experimental goals.
Materials:
-
Cultured mammalian cells
-
Complete cell culture medium
-
Per-O-acetylated 2-F-Fuc (or a clickable analog such as per-O-acetylated 6-azido-2-fluorofucose)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Cell scraper
Procedure:
-
Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Prepare a stock solution of per-O-acetylated 2-F-Fuc in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in complete culture medium to the desired final concentration (e.g., 50-200 µM).
-
Remove the existing medium from the cells and replace it with the medium containing the 2-F-Fuc analog.
-
Incubate the cells for 24-72 hours to allow for metabolic incorporation.
-
After incubation, wash the cells twice with ice-cold PBS to remove any unincorporated probe.
-
For downstream analysis (e.g., Western blot or mass spectrometry), lyse the cells by adding ice-cold lysis buffer.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4 °C to pellet cell debris.
-
Collect the supernatant containing the protein extract for further analysis.
Metabolic Labeling Workflow.
Detection of Labeled Glycoproteins via Click Chemistry
This protocol describes the detection of metabolically incorporated azide-modified 2-F-Fuc using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a fluorescently tagged alkyne.
Materials:
-
Cell lysate containing azide-labeled glycoproteins
-
Fluorescent alkyne probe (e.g., an Alexa Fluor alkyne)
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate
-
PBS
Procedure:
-
Prepare a "click cocktail" by mixing the following reagents in PBS in the specified order:
-
Fluorescent alkyne probe (final concentration ~10-50 µM)
-
THPTA (final concentration ~100 µM)
-
CuSO4 (final concentration ~50 µM)
-
-
Initiate the click reaction by adding freshly prepared sodium ascorbate to the cocktail (final concentration ~1 mM).
-
Add the click cocktail to the cell lysate.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
The fluorescently labeled proteins are now ready for visualization by methods such as in-gel fluorescence scanning or fluorescence microscopy after appropriate sample preparation.
Click Chemistry Detection Workflow.
Western Blot Analysis of Labeled Glycoproteins
This protocol outlines the detection of metabolically labeled and click-chemistry-tagged glycoproteins by western blot.
Materials:
-
Fluorescently labeled cell lysate
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody against a protein of interest (optional, for co-localization)
-
Secondary antibody (if using a primary antibody)
-
Fluorescence imaging system
Procedure:
-
Separate the proteins in the fluorescently labeled cell lysate by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
After transfer, the membrane can be directly imaged using a fluorescence imaging system to visualize all glycoproteins that have incorporated the 2-F-Fuc analog.
-
(Optional) To identify a specific labeled glycoprotein, the membrane can be blocked and then probed with a primary antibody against the protein of interest, followed by a fluorescently labeled secondary antibody of a different wavelength than the click-chemistry probe.
-
Image the membrane at the appropriate wavelengths to detect both the total labeled glycoprotein population and the specific protein of interest.
Mass Spectrometry Sample Preparation for Labeled N-Glycans
This protocol provides a general workflow for the preparation of metabolically labeled N-glycans for analysis by mass spectrometry.
Materials:
-
Cell lysate containing labeled glycoproteins
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
PNGase F
-
C18 solid-phase extraction (SPE) cartridges
-
Solvents for SPE (e.g., acetic acid, propanol, acetonitrile)
Procedure:
-
Reduce and alkylate the proteins in the cell lysate by treating with DTT and then IAA.
-
Digest the proteins into peptides using trypsin.
-
Enrich for glycopeptides using a C18 SPE cartridge.
-
Release the N-glycans from the glycopeptides by incubating with PNGase F.
-
Separate the released glycans from the peptides using another C18 SPE cartridge.
-
The collected flow-through and wash fractions containing the glycans are then lyophilized and ready for mass spectrometry analysis.[12]
Conclusion
This compound is a versatile and potent chemical probe for the investigation of fucosylation in a wide range of biological contexts. Its ability to be metabolically incorporated and subsequently inhibit fucosyltransferases provides a powerful tool for elucidating the roles of fucosylated glycans in health and disease. The experimental protocols provided in this guide offer a starting point for researchers to employ 2-F-Fuc and its derivatives in their studies. Further optimization of these protocols will undoubtedly lead to novel insights into the complex world of glycobiology and open new avenues for therapeutic development.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. C‐6‐Modified 2‐F‐Fucose Derivatives as Inhibitors of Fucosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. vectorlabs.com [vectorlabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2,2-Difluoro Derivatives of Fucose Can Inhibit Cell Surface Fucosylation without Causing Slow Transfer to Acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Two-step synthesis of per-O-acetylfuranoses: optimization and rationalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glycoprotein N-glycan preparation for MS analysis | National Center for Functional Glycomics (NCFG) [research.bidmc.org]
The Disruption of Cellular Communication: An In-depth Technical Guide to the Effects of 2-Fluorofucose on Cell Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fucosylation, the enzymatic addition of a fucose sugar moiety to glycans, is a critical post-translational modification influencing a myriad of cellular processes, from protein folding and stability to cell-cell recognition and signal transduction. Aberrant fucosylation is a hallmark of various pathological conditions, including cancer and inflammation, making it a compelling target for therapeutic intervention. 2-Deoxy-2-fluoro-L-fucose (2-Fluorofucose or 2-FF), a fluorinated analog of L-fucose, has emerged as a potent and specific inhibitor of fucosylation. This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound disrupts cellular fucosylation and subsequently modulates key cell signaling pathways. We will delve into the quantitative effects of 2-FF on cellular processes, detail the experimental protocols for its application, and visualize the intricate signaling networks it perturbs.
Mechanism of Action: A Two-Pronged Attack on Fucosylation
This compound exerts its inhibitory effects on fucosylation through a dual mechanism that targets both the de novo and salvage pathways of GDP-fucose biosynthesis, the universal donor substrate for all fucosyltransferases (FUTs).[1][2][3][4]
-
The Salvage Pathway Hijacking: Peracetylated 2-FF, a cell-permeable prodrug, is taken up by cells where it is deacetylated and then enters the fucose salvage pathway.[1][4] Here, it is converted to GDP-2-Fluorofucose (GDP-2-FF).[5][6]
-
Competitive Inhibition and Feedback Loop: GDP-2-FF acts as a competitive inhibitor of fucosyltransferases, preventing the transfer of fucose to glycan chains.[1][7] Furthermore, the accumulation of GDP-2-FF provides feedback inhibition on the de novo pathway, which synthesizes GDP-fucose from GDP-mannose, leading to a depletion of the cellular GDP-fucose pool.[1][5][8][9]
Quantitative Effects of this compound
The inhibitory effects of this compound are dose-dependent and vary across different cell lines and experimental conditions.
| Parameter | Cell Line | Concentration of 2-FF | Observed Effect | Reference |
| Inhibition of Fucosylation | 4T1 cells | 100-500 µM | Suppression of fucosylation. | [10] |
| HepG2 cells | 10-100 µM | Dose-dependent inhibition of core fucosylation. | [3][11] | |
| LS174T colorectal cells | Non-cytotoxic concentrations | Inhibition of membrane-bound fucosylated epitopes (LeX and LeY). | [8] | |
| Cell Proliferation | Human colon cancer cells | 10-100 µM | Significant inhibition by 6-fluorinated analogs, but not 2-FF. | [2] |
| HepG2 cells | Not specified | Significant suppression of cell proliferation. | [3] | |
| Invasive Ductal Carcinoma (IDC) cells | Not specified | Decreased cell proliferation rate. | [12] | |
| Inhibition of Fucosyltransferases | FUT3, FUT5, FUT6, FUT7 | N/A (GDP-2-FF) | Ki of 4–38 μM. | [2] |
| Signaling Pathway Modulation | 4T1 cells | 100 µM | Decreased phosphorylation of Smad 1/5 and Smad 2. | [10] |
| HepG2 cells | Not specified | Suppressed phosphorylation of EGFR, AKT, ERK, and FAK. | [3] | |
| IDC cells | Not specified | Negatively affected activation of ERK1/2 and p38 MAPK. | [12] |
Impact on Key Cell Signaling Pathways
By globally inhibiting fucosylation, this compound significantly impacts the function of numerous glycoproteins involved in cell signaling, leading to widespread downstream effects.
Receptor Tyrosine Kinase (RTK) Signaling
Core fucosylation of N-glycans on receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), is crucial for their proper function, including ligand binding, dimerization, and subsequent activation of downstream signaling cascades.[13][14]
Treatment with 2-FF has been shown to inhibit the core fucosylation of EGFR, which in turn suppresses the phosphorylation of EGFR itself, as well as downstream effectors like AKT and ERK.[3] This disruption can lead to reduced cell proliferation and migration.[3]
Transforming Growth Factor-β (TGF-β) Signaling
The TGF-β signaling pathway, a critical regulator of cell growth, differentiation, and apoptosis, is also modulated by fucosylation.[15] The TGF-β receptors themselves are glycoproteins whose function can be influenced by their glycosylation status.[16]
This compound treatment has been observed to decrease the phosphorylation of Smad 1/5 and Smad 2, key downstream mediators of the TGF-β pathway.[10][17] This suggests that by inhibiting fucosylation, 2-FF can attenuate TGF-β signaling. Interestingly, TGF-β1 has been shown to upregulate the expression of the GDP-fucose transporter, hinting at a potential feedback mechanism.[16]
Notch Signaling
O-fucosylation, catalyzed by Protein O-fucosyltransferase 1 (POFUT1), is absolutely essential for the proper function of the Notch receptor.[18][19] This modification on the epidermal growth factor-like (EGF) repeats of the Notch extracellular domain is critical for its interaction with ligands such as Delta and Jagged.[20][21][22] The absence of O-fucose can lead to a loss of ligand binding and subsequent Notch signaling.[19] Although direct studies detailing the specific effects of 2-FF on Notch are less common, its global fucosylation inhibition strongly implies a disruptive effect on this pathway.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells (e.g., HepG2, 4T1) in appropriate culture medium and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Preparation of 2-FF Stock Solution: Dissolve peracetylated this compound in a suitable solvent such as DMSO to create a high-concentration stock solution (e.g., 100 mM).
-
Treatment: Dilute the 2-FF stock solution in culture medium to the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM). Remove the old medium from the cells and replace it with the 2-FF-containing medium. A vehicle control (e.g., DMSO) should be run in parallel.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before harvesting for downstream analysis.
Assessment of Fucosylation Status by Lectin Blotting
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 3% BSA in TBST) for 1 hour at room temperature.
-
Lectin Incubation: Incubate the membrane with a biotinylated fucose-binding lectin, such as Aleuria aurantia lectin (AAL) which recognizes core fucose, overnight at 4°C.
-
Secondary Detection: Wash the membrane and incubate with streptavidin-HRP for 1 hour at room temperature.
-
Visualization: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Normalize the signal to a loading control like GAPDH.
Analysis of Signaling Pathway Activation by Western Blotting
-
Protein Extraction and Quantification: As described in section 4.2.1.
-
SDS-PAGE and Transfer: As described in section 4.2.2.
-
Blocking: As described in section 4.2.3.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the signaling proteins of interest (e.g., anti-p-EGFR, anti-EGFR, anti-p-Smad2, anti-Smad2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualization: As described in section 4.2.6.
Conclusion and Future Directions
This compound is a powerful chemical tool for investigating the roles of fucosylation in cellular physiology and pathology. Its ability to potently and specifically inhibit fucosylation has unveiled the critical dependence of key signaling pathways, including those mediated by RTKs, TGF-β, and Notch, on this particular glycosylation event. The disruption of these pathways by 2-FF underlies its observed effects on cell proliferation, migration, and adhesion, making it a molecule of significant interest for the development of novel therapeutics, particularly in the context of oncology and inflammatory diseases.
Future research should aim to further dissect the specific fucosyltransferases and fucosylated glycoproteins that are most sensitive to 2-FF treatment in different cellular contexts. Moreover, exploring the in vivo efficacy and potential off-target effects of 2-FF and its derivatives will be crucial for its translation into clinical applications. The continued exploration of fucosylation inhibitors like this compound will undoubtedly deepen our understanding of the complex language of glycans in cell signaling and open new avenues for therapeutic intervention.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of fucosylation by this compound suppresses human liver cancer HepG2 cell proliferation and migration as well as tumor formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research-portal.uu.nl [research-portal.uu.nl]
- 5. Facebook [cancer.gov]
- 6. qeios.com [qeios.com]
- 7. nbinno.com [nbinno.com]
- 8. pnas.org [pnas.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of fucosylation in human invasive ductal carcinoma reduces E-selectin ligand expression, cell proliferation, and ERK1/2 and p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Aberrations in the glycosylation of receptor tyrosine kinases: A focus on lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. N‐Glycan fucosylation of epidermal growth factor receptor modulates receptor activity and sensitivity to epidermal growth factor receptor tyrosine kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of glycosylation in TGF-β signaling and epithelial-to-mesenchymal transition in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Transforming growth factor β signaling upregulates the expression of human GDP-fucose transporter by activating transcription factor Sp1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 2-Deoxy-2-fluoro-L-fucose | Fucosylation inhibitor | TargetMol [targetmol.com]
- 18. Inhibition of Delta-induced Notch signaling using fucose analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Multiple Roles for O-Glycans in Notch Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Two NOTCH1 O-fucose sites have opposing functions in mouse retinal angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. repository.yu.edu [repository.yu.edu]
The Discovery and Chemical Synthesis of 2-Fluorofucose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluorofucose (2-FF), a fluorinated analog of L-fucose, has emerged as a potent and orally bioavailable inhibitor of protein fucosylation with significant potential in oncology and immunology. By mimicking endogenous fucose, 2-FF enters cellular metabolic pathways and ultimately disrupts the incorporation of fucose into glycoproteins. This targeted inhibition has been shown to impede tumor progression, enhance antibody-dependent cell-mediated cytotoxicity (ADCC), and modulate immune responses. This technical guide provides a comprehensive overview of the discovery, mechanism of action, chemical synthesis, and biological impact of this compound, presenting key data and experimental protocols for the scientific community.
Introduction: The Discovery of a Fucosylation Inhibitor
This compound (also known as SGN-2FF or SGD-2083) was identified as a promising small molecule inhibitor of fucosylation through the screening of fucose analogs.[1] Fucosylation, the enzymatic addition of a fucose sugar moiety to N- and O-glycans, is a critical post-translational modification that influences a wide array of biological processes, including cell signaling, adhesion, and immune recognition.[2][3] Aberrant fucosylation is a hallmark of various cancers and is associated with tumor progression and metastasis.[4][5] The discovery of 2-FF provided a valuable tool to probe the function of fucosylation and a potential therapeutic agent to target pathologies driven by this modification.[1][6]
Mechanism of Action: Disrupting the Fucosylation Machinery
This compound exerts its inhibitory effects by hijacking the fucose salvage pathway.[7][8] Once inside the cell, 2-FF is metabolized into guanosine diphosphate-2-fluorofucose (GDP-2-FF).[2][9] This analog then acts as a competitive inhibitor of fucosyltransferases (FUTs), the enzymes responsible for transferring fucose from the donor substrate, GDP-fucose, to acceptor glycans.[3][10] Furthermore, the accumulation of GDP-2-FF can lead to feedback inhibition of the de novo GDP-fucose biosynthesis pathway, further depleting the cellular pool of the natural donor substrate.[3][7] This dual mechanism leads to a global reduction in cellular fucosylation.[11]
The biological consequences of this inhibition are significant. In the context of cancer, reduced fucosylation of cell surface glycoproteins can inhibit tumor cell proliferation and migration.[5][12] For example, treatment with 2-FF has been shown to decrease the core fucosylation of EGFR and integrin β1, which in turn suppresses downstream signaling pathways involving phospho-EGFR, -AKT, -ERK, and -FAK.[5][12] In the realm of immunotherapy, inhibiting the fucosylation of the Fc region of monoclonal antibodies dramatically enhances their antibody-dependent cell-mediated cytotoxicity (ADCC), a key mechanism for killing tumor cells.[2][9]
Chemical Synthesis of this compound
Several synthetic routes to this compound have been developed, with notable strategies starting from either L-(-)-fucose or the more economical L-(-)-rhamnose.
Synthesis from L-(-)-Rhamnose
A scalable synthesis of this compound has been reported starting from L-(-)-rhamnose, which is significantly less expensive than L-(-)-fucose.[13] This multi-step process involves key transformations to achieve the desired stereochemistry and functionalization.
Experimental Protocol:
-
Methoxylation of L-(-)-Rhamnose: The starting material is first methoxylated.
-
Acetal Protection: Two hydroxyl groups are protected as an acetal.
-
Stereochemical Inversion at C4: The alcohol at the C4 position is oxidized to a ketone, followed by a stereoselective reduction to invert the stereochemistry.
-
Formation of a Glycal Intermediate: An acetylation/bromination/elimination sequence is performed to yield a key glycal intermediate.[13]
-
Fluorination and Deprotection: The glycal is then subjected to electrophilic fluorination, followed by deprotection steps to yield this compound.
This route provides the desired product in eight steps with an overall yield of 32%.[13]
Synthesis from L-Fucose
An alternative synthesis begins with L-fucose, proceeding through a fucal intermediate.[14]
Experimental Protocol:
-
Per-acetylation of L-Fucose: L-fucose is treated with acetic anhydride and perchloric acid.
-
Bromination: The anomeric carbon is brominated using phosphorous tribromide.
-
Reductive Elimination: The resulting bromo glycoside is converted to the per-acetylated L-fucal.
-
Oxo-fluorination: The glycal is reacted with an electrophilic fluorinating agent, such as Selectfluor®, to introduce the fluorine atom at the C2 position.
-
Deprotection: Removal of the acetyl protecting groups yields this compound.
Synthesis of GDP-2-Fluorofucose and Analogs
The synthesis of the active metabolite, GDP-2-Fluorofucose, and its analogs has also been described.[3][15] A common strategy involves the chemical or enzymatic phosphorylation of this compound to this compound-1-phosphate, followed by condensation with GMP-morpholidate.[3][15]
Experimental Protocol for GDP-2,2-di-F-Fuc Synthesis: [15]
-
Preparation of 2,2-di-F-Fuc-1-phosphate: A lactol of 2,2-di-Fuc is reacted with tetrabenzyl pyrophosphate.
-
Deprotection: The benzyl protecting groups are removed via hydrogenation.
-
Condensation: The resulting monophosphate is condensed with GMP-morpholidate in the presence of 1H-tetrazole to yield GDP-2,2-di-F-Fuc.
Quantitative Data on Biological Activity
The inhibitory potency of this compound and its derivatives has been quantified in various assays. This data is crucial for understanding its structure-activity relationship and for designing in vitro and in vivo experiments.
| Compound | Assay | Target/Cell Line | Parameter | Value | Reference |
| This compound | Fucosylation Inhibition | CHO K1 cells | IC50 | ~100 µM | [16] |
| GDP-2-F-Fuc | Enzyme Inhibition | Human Fucosyltransferases | Ki | Similar to GDP-2,2-di-F-Fuc | [3][15] |
| GDP-2,2-di-F-Fuc | Enzyme Inhibition | Human Fucosyltransferases | Ki | Similar to GDP-2-F-Fuc | [3][15] |
| 6,6-di-F-Fuc | Cell Proliferation | Human Colon Cancer Cells | - | Significant Inhibition | [7] |
| 6,6,6-tri-F-Fuc | Cell Proliferation | Human Colon Cancer Cells | - | Significant Inhibition | [7] |
Conclusion and Future Directions
This compound is a well-characterized inhibitor of protein fucosylation with demonstrated preclinical antitumor and immunomodulatory activity.[1][10] Its straightforward chemical synthesis and oral bioavailability make it an attractive candidate for further drug development. Future research will likely focus on optimizing its therapeutic efficacy, exploring its potential in combination therapies, and identifying novel clinical applications for this promising molecule. The detailed methodologies and data presented in this guide are intended to facilitate these efforts and accelerate the translation of this compound from the laboratory to the clinic.
References
- 1. pnas.org [pnas.org]
- 2. Facebook [cancer.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Inhibition of fucosylation by this compound attenuated acetaminophen-induced liver injury via its anti-inflammation and anti-oxidative stress effects [frontiersin.org]
- 5. Inhibition of fucosylation by this compound suppresses human liver cancer HepG2 cell proliferation and migration as well as tumor formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,2-Difluoro Derivatives of Fucose Can Inhibit Cell Surface Fucosylation without Causing Slow Transfer to Acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C6H11FO4 | CID 125766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. xcessbio.com [xcessbio.com]
- 12. researchgate.net [researchgate.net]
- 13. Improved Synthesis of Anticancer Agent this compound - ChemistryViews [chemistryviews.org]
- 14. mdpi.com [mdpi.com]
- 15. research-portal.uu.nl [research-portal.uu.nl]
- 16. A metabolic inhibitor blocks cellular fucosylation and enables production of afucosylated antibodies - PMC [pmc.ncbi.nlm.nih.gov]
2-Fluorofucose: A Technical Guide to Investigating Protein Fucosylation
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Protein fucosylation, the addition of fucose sugar moieties to N- and O-linked glycans, is a critical post-translational modification involved in a myriad of physiological and pathological processes. Aberrant fucosylation is a hallmark of various diseases, including cancer, making it a compelling target for therapeutic intervention and a crucial area of biological study. 2-Fluorofucose (2-FF), a synthetic fucose analog, has emerged as a powerful chemical tool for investigating the roles of fucosylation. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, a compilation of quantitative data from key studies, detailed experimental protocols for its application, and visualizations of relevant biological pathways and experimental workflows.
Introduction to Protein Fucosylation and this compound
Fucosylation is catalyzed by a family of enzymes known as fucosyltransferases (FUTs), which transfer fucose from a donor substrate, guanosine diphosphate fucose (GDP-fucose), to acceptor molecules on proteins and lipids. This modification plays a vital role in cell adhesion, signaling, and immune responses.[1][2] Dysregulation of fucosylation is frequently observed in cancer, contributing to tumor progression, metastasis, and drug resistance.[3][4]
This compound is an orally bioavailable fluorinated analog of L-fucose that acts as a potent inhibitor of protein fucosylation.[1][2] Its utility as a research tool and potential therapeutic agent stems from its ability to be metabolically incorporated into cells and disrupt the fucosylation process.
Mechanism of Action
The inhibitory action of this compound is multifaceted. Upon entering the cell, it is processed by the salvage pathway of fucose metabolism.
-
Metabolic Conversion: this compound is converted to GDP-2-fluorofucose (GDP-2-FF) by the cellular machinery that normally synthesizes GDP-fucose.[1][5]
-
Inhibition of GDP-Fucose Synthesis: The accumulation of GDP-2-FF provides negative feedback on the de novo pathway of GDP-fucose synthesis, depleting the natural donor substrate for fucosylation.[3][5]
-
Competitive Inhibition of Fucosyltransferases: GDP-2-FF acts as a competitive inhibitor of fucosyltransferases, preventing the transfer of fucose to glycoproteins.[3][6]
This dual mechanism leads to a significant reduction in cellular fucosylation, enabling researchers to study the functional consequences of this inhibition.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Concentration | Effect | Reference |
| HepG2 (Liver Cancer) | 10 µM | Observable inhibition of fucosylation | [5] |
| HepG2 (Liver Cancer) | 100 µM | Remarkable inhibition of fucosylation, suppression of cell proliferation and migration | [5] |
| Hela (Cervical Cancer) | 100 µM | Suppression of cell proliferation and migration | [5] |
| HL-60 (Leukemia) | 32 µM | Drop in fucosylation observed | [7] |
| CHO Cells | 50 µM | Full inhibition of monoclonal antibody fucosylation | [7] |
| LS174T (Colorectal) | 50 µM - 1000 µM | Production of low-fucose monoclonal antibodies | [7] |
| Patient-derived Glioblastoma | 100-500 µM | Reduced cell fucosylation, self-renewal, and proliferation | [7] |
| MDA-MB-231 (Breast Cancer) | 300 µM | Repressed B7H3 expression, improved T cell activation | [7] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Administration Route & Dose | Effect | Reference |
| BALB/c-nu mice with HepG2 xenografts | 100 µM intratumoral injection | Reduced tumor volume and weight | [5][7] |
| Nude mice with LS174T colorectal xenografts | 150 mg/kg/day IP or 100 mM in drinking water | Reduced tumor volume and increased survival | [7] |
| Transgenic breast cancer mice (TgMMTV-neu, C3(1)-Tag) | 20 mM or 50 mM in drinking water | Reduced tumor volume, delayed tumor onset, boosted anti-cancer immunity | [7] |
| Mice with B16-ovalbumin melanoma | 100 µM (in vitro pre-treatment of OT-I Th1 cells) | Reduced tumor growth | [7] |
| Patient-derived glioblastoma xenografts | 4 mM or 6.6 mM via intratumoral mini-pumps | Reduced tumor growth, prolonged survival | [7] |
| Mice with MDA-MB-231 breast cancer xenografts | 3.51 mg/mL by gavage | Reduced tumor volume | [7] |
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below.
Inhibition of Fucosylation in Cell Culture
Objective: To assess the effect of this compound on the fucosylation of cellular proteins.
Materials:
-
Cell line of interest (e.g., HepG2)
-
Complete cell culture medium
-
This compound (SGN-2FF)
-
DMSO (for stock solution)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Seed cells in appropriate culture vessels and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.5 µM to 500 µM) for a specified duration (e.g., 3 days). A vehicle control (DMSO) should be included.[5]
-
After treatment, wash the cells with cold PBS and harvest them.
-
Lyse the cells using lysis buffer and quantify the protein concentration.
-
The resulting cell lysates can be used for downstream analysis, such as lectin blotting or mass spectrometry.
Lectin Blot Analysis of Fucosylation
Objective: To visualize the level of fucosylation on total cellular proteins or specific immunoprecipitated proteins.
Materials:
-
Cell lysates from 2-FF treated and control cells
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 3% BSA in TBST)
-
Biotinylated Aleuria Aurantia Lectin (AAL) or other fucose-specific lectins
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate equal amounts of protein from cell lysates by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[8]
-
Incubate the membrane with biotinylated AAL (diluted in blocking buffer) for 1-2 hours at room temperature.[9]
-
Wash the membrane extensively with TBST.
-
Incubate the membrane with Streptavidin-HRP conjugate for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system. A loading control (e.g., GAPDH) should be probed on the same membrane.
Flow Cytometry Analysis of Cell Surface Fucosylation
Objective: To quantify the level of fucose on the cell surface.
Materials:
-
2-FF treated and control cells
-
Flow cytometry staining buffer (e.g., PBS with 1% BSA)
-
Biotinylated AAL
-
Fluorochrome-conjugated streptavidin (e.g., Streptavidin-Alexa Fluor 647)
-
Flow cytometer
Procedure:
-
Harvest cells and wash them with flow cytometry staining buffer.
-
Resuspend the cells to a concentration of 1 x 10^6 cells/100 µL in staining buffer.[10]
-
Incubate the cells with biotinylated AAL for 20-40 minutes at 4°C in the dark.[10]
-
Wash the cells to remove unbound lectin.
-
Resuspend the cells in a solution containing fluorochrome-conjugated streptavidin and incubate for 15-30 minutes at 4°C in the dark.[10]
-
Wash the cells to remove unbound streptavidin.
-
Resuspend the cells in staining buffer and analyze using a flow cytometer.
Mass Spectrometry Analysis of N-Glycans
Objective: To obtain a detailed profile of N-glycan structures and assess the reduction in fucosylated species.
Materials:
-
Cell pellets from 2-FF treated and control cells
-
Enzymes for N-glycan release (e.g., PNGase F)
-
Reagents for permethylation (e.g., sodium hydroxide, iodomethane)
-
C18 Sep-Pak cartridges for purification
-
MALDI matrix (e.g., DHB)
-
MALDI-TOF mass spectrometer
Procedure:
-
Release N-glycans from glycoproteins in cell lysates using PNGase F.
-
Purify the released N-glycans using a C18 Sep-Pak cartridge.[11]
-
Permethylate the purified N-glycans to enhance ionization and stabilize sialic acids.[12]
-
Purify the permethylated glycans.
-
Co-crystallize the permethylated glycans with a MALDI matrix on a target plate.[2]
-
Acquire mass spectra using a MALDI-TOF mass spectrometer in positive ion mode.[12]
-
Analyze the spectra to identify and quantify fucosylated versus non-fucosylated N-glycan structures.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or NOD-SCID mice)
-
Cancer cell line of interest (e.g., HepG2)
-
Matrigel (optional)
-
This compound solution for administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 4 x 10^6 HepG2 cells) into the flanks of the mice.[13]
-
Allow tumors to establish to a palpable size.
-
Randomize mice into control and treatment groups.
-
Administer this compound to the treatment group. Administration can be via various routes, such as intraperitoneal injection (e.g., 150 mg/kg daily), in drinking water (e.g., 100 mM), by gavage, or direct intratumoral injection (e.g., 100 µM).[7][13][14]
-
Measure tumor volume regularly (e.g., every 2-3 days) using calipers. Tumor volume can be calculated using the formula: (length x width^2)/2.[15]
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, lectin blotting, or immunohistochemistry).
Signaling Pathways Affected by this compound
Inhibition of fucosylation by this compound can significantly impact key signaling pathways that regulate cell growth, proliferation, and migration.
EGFR Signaling Pathway
Core fucosylation of the Epidermal Growth Factor Receptor (EGFR) is crucial for its proper function. Treatment with this compound has been shown to decrease the core fucosylation of EGFR, which in turn suppresses downstream signaling through the AKT and ERK pathways.[4][5]
Integrin β1 Signaling Pathway
Integrins are transmembrane receptors that mediate cell-matrix adhesion and are critical for cell migration. Fucosylation of integrin β1 is important for its function. This compound treatment can decrease the core fucosylation of integrin β1, leading to the suppression of downstream signaling, including the phosphorylation of Focal Adhesion Kinase (FAK).[4][5]
Conclusion
This compound is an invaluable tool for the study of protein fucosylation. Its well-characterized mechanism of action and demonstrated efficacy in a variety of in vitro and in vivo models make it a cornerstone for research in glycobiology, oncology, and immunology. This guide provides a foundational resource for researchers seeking to employ this compound to dissect the roles of fucosylation in their specific areas of interest and to explore its potential as a therapeutic agent. As our understanding of the "sugar code" of life expands, tools like this compound will be instrumental in translating this knowledge into novel diagnostic and therapeutic strategies.
References
- 1. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 2. Mass Spectrometry of Glycans [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. beta1 integrin/FAK/ERK signalling pathway is essential for human fetal islet cell differentiation and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fucosylation is a common glycosylation type in pancreatic cancer stem cell-like phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lectin blotting - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ptglab.com [ptglab.com]
- 11. Analysis of N- and O-Linked Glycans from Glycoproteins Using MALDI-TOF Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 12. cores.emory.edu [cores.emory.edu]
- 13. Inhibition of fucosylation by this compound suppresses human liver cancer HepG2 cell proliferation and migration as well as tumor formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Fucosylation Inhibitor, this compound, Inhibits Vaso-Occlusion, Leukocyte-Endothelium Interactions and NF-ĸB Activation in Transgenic Sickle Mice | PLOS One [journals.plos.org]
- 15. Targeting fucosyltransferase FUT8 as a prospective therapeutic approach for DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
Initial Findings on 2-Fluorofucose's Impact on Tumor Cell Growth: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the initial findings regarding the anti-tumor effects of 2-Fluorofucose (2-FF), a synthetic fucose analog. By acting as a competitive inhibitor of fucosylation, 2-FF disrupts the glycosylation of key cellular proteins, leading to a significant impact on tumor cell growth, proliferation, and migration. This document summarizes the mechanism of action, presents available quantitative data from preclinical studies, details common experimental protocols for investigating its effects, and visualizes the key signaling pathways involved. The information compiled herein is intended to serve as a foundational resource for researchers and professionals in the field of oncology and drug development.
Mechanism of Action of this compound
This compound is an orally bioavailable small molecule that acts as a potent inhibitor of protein fucosylation.[1][2] Fucosylation, the addition of a fucose sugar to a glycoprotein, is a critical post-translational modification that plays a significant role in various biological processes, including cell signaling, adhesion, and receptor binding.[1] Aberrant fucosylation is frequently associated with cancer progression and metastasis.[3]
The primary mechanism of 2-FF involves its metabolic conversion into a fraudulent substrate, which then disrupts the normal fucosylation process. Upon entering the cell, 2-FF is metabolized by the salvage pathway into guanosine diphosphate-2-fluorofucose (GDP-2-FF).[1][4] This analog then acts in two main ways:
-
Depletion of GDP-fucose: GDP-2-FF competitively inhibits the enzymes involved in the de novo synthesis of GDP-fucose, the natural donor substrate for fucosyltransferases.[3][4] This leads to a reduction in the intracellular pool of GDP-fucose.
-
Direct Inhibition of Fucosyltransferases: GDP-2-FF can also act as a direct competitive inhibitor of fucosyltransferases, preventing the transfer of fucose onto glycoproteins.[2][3]
The overall result is the production of afucosylated or under-fucosylated glycoproteins.[2] This alteration in glycosylation status affects the function of numerous proteins involved in tumor growth and survival, such as growth factor receptors and adhesion molecules.[4][5]
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Inhibition of fucosylation by this compound suppresses human liver cancer HepG2 cell proliferation and migration as well as tumor formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Metabolic Labeling of Fucosylated Glycans Using 2-Fluorofucose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosylation is a critical post-translational modification of glycans involved in a myriad of physiological and pathological processes, including cell adhesion, signaling, and cancer progression.[1][2] The study of fucosylated glycans is therefore of significant interest in biomedical research and drug development. 2-Fluorofucose (2-F-Fuc), a fucose analog, serves as a powerful tool for investigating these processes. When introduced to cells, 2-F-Fuc is metabolically incorporated into the fucose salvage pathway, where it is converted to GDP-2-fluorofucose. This analog then acts as an inhibitor of fucosyltransferases, leading to a global reduction in cellular fucosylation.[2][3] This inhibitory effect allows researchers to probe the functional roles of fucosylated glycans in various biological systems.
These application notes provide detailed protocols for the metabolic labeling of fucosylated glycans using this compound and subsequent analysis by mass spectrometry and fluorescence microscopy.
Principle of this compound Metabolic Labeling
This compound is a cell-permeable fucose analog. Once inside the cell, it enters the fucose salvage pathway and is converted to GDP-2-F-Fuc. This fluorinated nucleotide sugar analog then competitively inhibits fucosyltransferases, the enzymes responsible for transferring fucose onto glycan chains. This leads to a dose-dependent decrease in the fucosylation of cellular glycoproteins.
Data Presentation
Quantitative Analysis of this compound Efficacy
The following tables summarize the effective concentrations and inhibitory effects of this compound (2FF) and its derivatives in various cancer cell lines.
Table 1: EC50 Values for Fucosylation Inhibition by this compound Derivatives
| Compound | Cell Line | EC50 (µM) - AAL Lectin Binding | EC50 (µM) - AOL Lectin Binding |
| 2FF (this compound) | THP-1 | >512 | >512 |
| HeLa | >512 | >512 | |
| H1299 | >512 | >512 | |
| A2FF1P | THP-1 | 6.38 | 6.11 |
| HeLa | 55.8 | 44.0 | |
| H1299 | 29.7 | 24.8 | |
| B2FF1P | THP-1 | 7.68 | 7.23 |
| HeLa | 49.3 | 43.1 | |
| H1299 | 36.3 | 31.7 |
Data adapted from a study on fluorinated fucose-1-phosphates, where A2FF1P and B2FF1P are protected this compound 1-phosphate derivatives.[4] The EC50 values represent the concentration at which a 50% decrease in lectin binding is observed after 3 days of culture.[4] AAL (Aleuria Aurantia Lectin) and AOL (Aspergillus Oryzae Lectin) are fucose-specific lectins.
Table 2: Effective Concentrations of this compound for Fucosylation Inhibition in HepG2 Cells
| Concentration | Incubation Time | Effect on Fucosylation |
| 10 µM | 3 days | Observable inhibition of core fucosylation.[2] |
| 100 µM | 3 days | Remarkable inhibition of core fucosylation.[2] |
| 100 µM | Up to 7 days | Persistent inhibition of fucosylation.[2] |
Table 3: Effect of this compound on Fucosylated Glycan Abundance in HepG2 Cells
| Treatment | Percentage of Fucosylated Complex Glycans |
| Control (DMSO) | 75% |
| 100 µM 2FF | 8% |
Data obtained from mass spectrometry analysis of N-glycans from HepG2 cell membranes treated for 3 days.[2]
Experimental Protocols
Protocol 1: Metabolic Labeling of Fucosylated Glycans in Cultured Cancer Cells
This protocol describes the general procedure for treating cultured cancer cells with this compound to inhibit fucosylation.
Materials:
-
Cancer cell line of interest (e.g., HepG2, HeLa, HCT116)
-
Complete cell culture medium
-
This compound (2FF)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell scraper or trypsin-EDTA
-
Centrifuge
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO. For example, a 100 mM stock solution can be prepared for easy dilution.
-
Treatment:
-
For dose-response experiments, treat cells with a range of this compound concentrations (e.g., 10 µM, 50 µM, 100 µM).[2] A DMSO-only control should be included.
-
For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 100 µM) and harvest cells at different time points (e.g., 24, 48, 72 hours, up to 7 days).[2]
-
-
Incubation: Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO2) for the desired duration.
-
Cell Harvesting:
-
For adherent cells, wash the cells twice with ice-cold PBS.
-
Lyse the cells directly on the plate for subsequent protein extraction or detach them using a cell scraper or trypsin-EDTA.
-
For suspension cells, collect the cells by centrifugation.
-
-
Storage: The cell pellets or lysates can be stored at -80°C for further analysis.
Protocol 2: Analysis of Fucosylation Inhibition by Lectin Blotting
This protocol details the use of lectin blotting to visualize the reduction in fucosylation following this compound treatment.
Materials:
-
Cell lysates from Protocol 1
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and blotting apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Biotinylated fucose-specific lectin (e.g., Aleuria Aurantia Lectin - AAL)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel and perform electrophoresis.
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Lectin Incubation: Incubate the membrane with biotinylated AAL (typically 1-2 µg/mL in blocking buffer) for 1-2 hours at room temperature.[5]
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.
-
Streptavidin-HRP Incubation: Incubate the membrane with streptavidin-HRP conjugate (diluted in blocking buffer according to the manufacturer's instructions) for 1 hour at room temperature.[5]
-
Washing: Wash the membrane as in step 6.
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system. A decrease in signal intensity in the this compound-treated samples compared to the control indicates inhibition of fucosylation.
Protocol 3: Mass Spectrometry Analysis of N-Glycans
This protocol outlines the steps for preparing and analyzing N-glycans from this compound-treated cells by mass spectrometry to quantify the reduction in fucosylated species.
Materials:
-
Cell pellets from Protocol 1
-
Lysis buffer (e.g., RIPA buffer)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
PNGase F
-
C18 solid-phase extraction (SPE) cartridges
-
Mass spectrometer (e.g., MALDI-TOF or LC-ESI-MS)
Procedure:
-
Protein Extraction and Denaturation:
-
Lyse the cell pellets and denature the proteins by heating.
-
Reduce disulfide bonds with DTT and alkylate with IAA.[6]
-
-
Proteolytic Digestion: Digest the proteins into peptides using trypsin overnight at 37°C.[6]
-
Glycopeptide Enrichment (Optional): Enrich for glycopeptides using appropriate methods if desired.
-
N-Glycan Release: Release the N-glycans from the peptides by incubating with PNGase F.[7]
-
Purification of Released Glycans: Purify the released N-glycans using C18 SPE cartridges to remove peptides and salts.[6]
-
Mass Spectrometry Analysis:
-
Analyze the purified N-glycans using MALDI-TOF MS or LC-ESI-MS.
-
Identify and quantify the relative abundance of fucosylated and afucosylated glycan structures. A significant decrease in the peaks corresponding to fucosylated glycans is expected in the this compound-treated samples.[2]
-
Protocol 4: Fluorescence Microscopy Analysis of Cellular Fucosylation
This protocol describes how to visualize the changes in cell surface fucosylation using a fucose-specific lectin and fluorescence microscopy.
Materials:
-
Cells grown on coverslips and treated with this compound as in Protocol 1
-
Paraformaldehyde (PFA) for fixation
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Fluorescently-labeled fucose-specific lectin (e.g., FITC-AAL or Alexa Fluor 647-AAL)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow cells on sterile glass coverslips in a culture dish and treat with this compound as described in Protocol 1.
-
Fixation: Wash the cells with PBS and fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Blocking: Block non-specific binding by incubating the coverslips with blocking buffer for 30 minutes at room temperature.
-
Lectin Staining: Incubate the cells with a fluorescently labeled fucose-specific lectin (e.g., 5-10 µg/mL FITC-AAL in blocking buffer) for 1 hour at room temperature in the dark.
-
Washing: Wash the cells three times with PBS.
-
Nuclear Staining (Optional): Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. A decrease in the fluorescence signal from the lectin in the this compound-treated cells compared to the control will indicate a reduction in cell surface fucosylation.
Visualizations
Caption: Metabolic activation and inhibitory action of this compound.
Caption: Experimental workflow for analyzing 2-F-Fuc effects.
Caption: Inhibition of fucosylation-dependent signaling by 2-F-Fuc.
References
- 1. lcms.cz [lcms.cz]
- 2. Inhibition of fucosylation by this compound suppresses human liver cancer HepG2 cell proliferation and migration as well as tumor formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. Lectin blotting - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Glycoprotein N-glycan preparation for MS analysis | National Center for Functional Glycomics (NCFG) [research.bidmc.org]
- 7. Recent Advances in Mass Spectrometric Analysis of Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Inhibition of Protein Fucosylation with 2-Fluorofucose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro inhibition of protein fucosylation using 2-Deoxy-2-fluoro-L-fucose (2-Fluorofucose, 2FF). This document outlines the mechanism of action, detailed experimental protocols, and expected outcomes, facilitating the use of 2FF as a tool to study the roles of fucosylation in various biological processes and for the development of novel therapeutics.
Introduction
Protein fucosylation, the addition of a fucose sugar moiety to N-linked or O-linked glycans, is a critical post-translational modification involved in a myriad of cellular processes, including cell signaling, adhesion, and immune responses.[1] Aberrant fucosylation is frequently associated with diseases such as cancer, where it can promote tumor progression and metastasis.[2][3] this compound is a fucose analog that serves as a potent inhibitor of protein fucosylation.[4][5][6] When administered to cells, it is metabolized into Guanosine Diphosphate-2-Deoxy-2-fluoro-L-fucose (GDP-2FF), which acts as a competitive inhibitor of fucosyltransferases (FUTs).[1][4][5] Furthermore, GDP-2FF can cause feedback inhibition of the de novo GDP-fucose synthesis pathway, leading to a global reduction in cellular fucosylation.[1][7] This inhibitory action makes 2FF an invaluable tool for investigating the functional consequences of fucosylation and for the production of afucosylated therapeutic antibodies with enhanced antibody-dependent cell-mediated cytotoxicity (ADCC).[4][8]
Mechanism of Action of this compound
This compound exerts its inhibitory effect on protein fucosylation through a dual mechanism after its uptake by cells and subsequent metabolic activation.
Quantitative Data Summary
The effective concentration of this compound for inhibiting fucosylation can vary depending on the cell line and the desired level of inhibition. The following table summarizes concentrations and their observed effects from various studies.
| Cell Line | This compound Concentration | Incubation Time | Observed Effect | Reference |
| HepG2 (Human Liver Cancer) | 10 µM | 3 days | Noticeable inhibition of core fucosylation. | [2] |
| HepG2 (Human Liver Cancer) | 100 µM | 3 days | Remarkable inhibition of core fucosylation. | [2] |
| HepG2 (Human Liver Cancer) | 100 µM | Up to 7 days | Persistent inhibition of fucosylation. | [2] |
| Hela (Human Cervical Cancer) | 100 µM | 3 days | Significant suppression of cell proliferation. | [9] |
| HL60, U-2 OS, HEK293 | 0.5 - 250 µM | 3 days | Dose-dependent inhibition of cell surface fucosylation. | [1][10] |
| 4T1 (Mouse Breast Cancer) | 100 - 500 µM | Not Specified | Dose-dependent decrease in fucosylation. | [6][11] |
| CHO K1 (Chinese Hamster Ovary) | Not Specified | Not Specified | Used to generate fucose-deficient antibodies. | [12] |
Experimental Protocols
This section provides detailed protocols for the in vitro inhibition of protein fucosylation using this compound, followed by analysis using lectin blotting and flow cytometry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inhibition of fucosylation by this compound suppresses human liver cancer HepG2 cell proliferation and migration as well as tumor formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. nbinno.com [nbinno.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 2,2-Difluoro Derivatives of Fucose Can Inhibit Cell Surface Fucosylation without Causing Slow Transfer to Acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. research-portal.uu.nl [research-portal.uu.nl]
- 11. researchgate.net [researchgate.net]
- 12. A metabolic inhibitor blocks cellular fucosylation and enables production of afucosylated antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Fluorofucose in Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Enhancement
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The targeted reduction of core fucosylation on the N-glycans of therapeutic antibodies is a powerful strategy to enhance their anti-tumor efficacy. The absence of fucose on the Fc region of an IgG1 antibody significantly increases its binding affinity to the FcγRIIIa receptor on Natural Killer (NK) cells, leading to a more potent antibody-dependent cell-mediated cytotoxicity (ADCC) response.[1][2] 2-Fluorofucose (2-FF), a fucose analog, serves as an effective small molecule inhibitor of fucosylation, providing a straightforward method to produce afucosylated or low-fucose antibodies with enhanced effector functions.[3]
Mechanism of Action: this compound is a cell-permeable compound that, once inside the cell, is metabolized into GDP-2-fluorofucose. This analog then acts as a competitive inhibitor of fucosyltransferases, particularly FUT8, the enzyme responsible for adding fucose to the N-glycan core. This inhibition disrupts the normal fucosylation process, resulting in the production of antibodies with reduced or no core fucose.
Key Advantages of Using this compound:
-
Enhanced ADCC: Antibodies produced in the presence of this compound exhibit significantly increased ADCC activity, leading to more efficient killing of target cells.[1][2]
-
Simple and Efficient: As a small molecule additive to cell culture media, this compound offers a less labor-intensive alternative to genetic engineering of cell lines for producing afucosylated antibodies.
-
Controllable Fucosylation: The level of afucosylation can be modulated by varying the concentration of this compound in the cell culture medium, allowing for fine-tuning of the antibody's effector function.
Quantitative Data
The following tables summarize the quantitative effects of this compound on antibody fucosylation and ADCC enhancement, based on data from various studies.
Table 1: Effect of this compound Concentration on Antibody Fucosylation in CHO Cells
| This compound Concentration (µM) | Resulting Afucosylation Level (%) | Reference |
| 10 | ~50% reduction in fucosylation | Fucosylation percentages following fucose titration in cell culture media. |
| 20 | 82.5% afucosylation | Comparison of two glycoengineering strategies to control the fucosylation of a monoclonal antibody |
| 50 | >95% afucosylation | In vitro ADCC activity of afucosylated and fucosylated IgG derived from... |
| 100 | >95% afucosylation | In vitro ADCC activity of afucosylated and fucosylated IgG derived from... |
Table 2: Enhancement of ADCC Activity of Afucosylated Antibodies
| Antibody Target | Afucosylation Level (%) | Fold Increase in ADCC Activity | EC50 Value (ng/mL) | Reference |
| CD20 | ~50% | 20-fold decrease in EC50 | ~1 | (A) Mean eC 50 value and (B) Mean Relative ADCC activity of select AbX... |
| CD20 | >95% | >100-fold | ~0.1 | Two mechanisms of the enhanced antibody-dependent cellular cytotoxicity (ADCC) efficacy of non-fucosylated therapeutic antibodies in human blood |
| HER2 | 100% (FUT8 knockout) | 14-fold | Not Specified | Bioprocess development of a stable FUT8-/--CHO cell line to produce defucosylated anti-HER2 antibody |
| EGFR | Not Specified | Not Specified | Not Specified | Generation of Long-Lived CHO Cells Suitable for Production of Afucosylated Antibodies and Fc-Fusion Proteins |
Experimental Protocols
Protocol 1: Production of Afucosylated Antibodies using this compound in CHO Cells
This protocol describes the general procedure for producing afucosylated monoclonal antibodies in Chinese Hamster Ovary (CHO) cells by supplementing the culture medium with this compound.
Materials:
-
CHO cell line expressing the antibody of interest
-
Appropriate CHO cell culture medium (e.g., CD-CHO, SFM4CHO)
-
This compound (2-FF) stock solution (e.g., 10 mM in DMSO or PBS, sterile filtered)
-
Cell culture flasks or bioreactors
-
Standard cell culture equipment (incubator, centrifuge, etc.)
-
Protein A affinity chromatography reagents for antibody purification
Procedure:
-
Cell Culture: Culture the CHO cell line expressing the antibody of interest under standard conditions (e.g., 37°C, 5-8% CO2, shaking or stirring).
-
Addition of this compound:
-
Prepare a sterile stock solution of this compound.
-
On day 0 of the production culture, add the this compound stock solution to the cell culture medium to achieve the desired final concentration (e.g., 10-100 µM).
-
A titration experiment is recommended to determine the optimal 2-FF concentration for the desired level of afucosylation for your specific cell line and antibody.
-
-
Fed-Batch Culture: Maintain the fed-batch culture for the desired duration (typically 10-14 days), feeding the cells with appropriate nutrient solutions as required.
-
Harvesting: At the end of the culture period, harvest the cell culture supernatant by centrifugation to remove cells and debris.
-
Antibody Purification: Purify the afucosylated antibody from the supernatant using Protein A affinity chromatography according to standard protocols.
-
Analysis of Fucosylation: Determine the level of afucosylation of the purified antibody using N-glycan analysis (see Protocol 3).
Caption: Workflow for producing afucosylated antibodies using this compound.
Protocol 2: Non-Radioactive ADCC Assay using LDH Release
This protocol describes a non-radioactive antibody-dependent cell-mediated cytotoxicity (ADCC) assay using the release of lactate dehydrogenase (LDH) from lysed target cells as a measure of cytotoxicity.
Materials:
-
Target Cells: A cell line expressing the antigen recognized by the antibody (e.g., Raji cells for anti-CD20 antibodies).
-
Effector Cells: Natural Killer (NK) cells (e.g., primary human NK cells or an NK cell line like NK-92).
-
Antibodies: Fucosylated (control) and afucosylated versions of the antibody of interest.
-
Assay Medium: RPMI-1640 with 10% FBS.
-
96-well round-bottom and flat-bottom plates.
-
LDH cytotoxicity detection kit (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay).
-
Plate reader capable of measuring absorbance at 490 nm.
Procedure:
-
Prepare Target Cells:
-
Harvest target cells and wash them twice with assay medium.
-
Resuspend the cells to a concentration of 1 x 10^5 cells/mL in assay medium.
-
Plate 50 µL of the target cell suspension (5,000 cells) into each well of a 96-well round-bottom plate.
-
-
Prepare Antibody Dilutions:
-
Prepare serial dilutions of the fucosylated and afucosylated antibodies in assay medium.
-
Add 50 µL of the antibody dilutions to the wells containing the target cells.
-
Include a "no antibody" control.
-
-
Prepare Effector Cells:
-
Harvest effector cells and wash them twice with assay medium.
-
Resuspend the cells to a concentration that will yield the desired effector-to-target (E:T) ratio (e.g., for a 10:1 E:T ratio, resuspend at 5 x 10^5 cells/mL).
-
Add 100 µL of the effector cell suspension to the appropriate wells.
-
-
Set up Controls:
-
Spontaneous Release (Target): Target cells + 150 µL assay medium.
-
Spontaneous Release (Effector): Effector cells + 150 µL assay medium.
-
Maximum Release (Target): Target cells + 50 µL assay medium + 10 µL of lysis solution from the kit.
-
Medium Background: 200 µL assay medium.
-
-
Incubation:
-
Centrifuge the plate at 250 x g for 4 minutes to facilitate cell contact.
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
-
LDH Measurement:
-
Centrifuge the plate at 250 x g for 4 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.
-
Add 50 µL of the LDH substrate mix to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the following formula:
-
Plot the percentage of cytotoxicity against the antibody concentration to generate dose-response curves and determine the EC50 values.
-
Caption: Workflow for a non-radioactive ADCC assay using LDH release.
Protocol 3: N-Glycan Analysis of Afucosylated Antibodies
This protocol outlines a general workflow for the analysis of N-linked glycans from purified antibodies to determine the level of fucosylation, using UHPLC with fluorescence detection and mass spectrometry confirmation.
Materials:
-
Purified fucosylated and afucosylated antibodies.
-
PNGase F enzyme.
-
Denaturing and reaction buffers.
-
Fluorescent labeling reagent (e.g., 2-aminobenzamide, 2-AB).
-
HILIC-SPE cartridges for cleanup.
-
UHPLC system with a fluorescence detector.
-
Mass spectrometer (e.g., Q-TOF).
-
HILIC column for glycan separation.
Procedure:
-
Deglycosylation:
-
Denature the antibody sample (e.g., with SDS and a reducing agent).
-
Incubate the denatured antibody with PNGase F overnight at 37°C to release the N-glycans.
-
-
Glycan Labeling:
-
Precipitate the deglycosylated protein (e.g., with cold ethanol) and collect the supernatant containing the glycans.
-
Dry the glycan sample.
-
Label the dried glycans with a fluorescent tag (e.g., 2-AB) by reductive amination.
-
-
Cleanup:
-
Remove excess fluorescent label from the sample using HILIC solid-phase extraction (SPE).
-
-
UHPLC-HILIC-FLR Analysis:
-
Reconstitute the labeled glycans in an appropriate solvent (e.g., 70% acetonitrile).
-
Inject the sample onto a HILIC column on a UHPLC system.
-
Separate the glycans using a gradient of an aqueous buffer and acetonitrile.
-
Detect the fluorescently labeled glycans using a fluorescence detector.
-
-
Mass Spectrometry Confirmation:
-
Couple the UHPLC system to a mass spectrometer to confirm the identity of the glycan peaks based on their mass-to-charge ratio.
-
-
Data Analysis:
-
Integrate the peak areas of the fucosylated and afucosylated glycan species in the chromatogram.
-
Calculate the percentage of afucosylation by dividing the sum of the peak areas of all afucosylated glycans by the sum of the peak areas of all glycans.
-
Signaling Pathway
Caption: Simplified ADCC signaling cascade in NK cells initiated by afucosylated antibodies.
References
Application Note: A Practical Guide to Producing Afucosylated Monoclonal Antibodies Using 2-Fluorofucose
For Researchers, Scientists, and Drug Development Professionals
Abstract
The efficacy of many therapeutic monoclonal antibodies (mAbs) is mediated through antibody-dependent cell-mediated cytotoxicity (ADCC). It is well-established that the absence of core fucose on the N-glycans of the antibody's Fc region significantly enhances ADCC activity by improving binding affinity to the FcγRIIIa receptor on immune effector cells like Natural Killer (NK) cells.[1][2][3] This application note provides a detailed protocol for producing afucosylated monoclonal antibodies in Chinese Hamster Ovary (CHO) cells using 2-fluorofucose (2-FF), a small molecule inhibitor of fucosylation. We detail the mechanism of action, provide step-by-step protocols for cell culture, antibody production, and analytical methods, and present expected quantitative outcomes.
Introduction
Glycosylation is a critical quality attribute of therapeutic antibodies, with the fucosylation status of the Fc region playing a pivotal role in their mechanism of action.[4] Specifically, the removal of the α-1,6-linked fucose from the core N-acetylglucosamine (GlcNAc) of the Fc glycan can increase the binding affinity to FcγRIIIa by 20- to 100-fold, leading to a dramatic enhancement of ADCC.[1][5] While cell line engineering (e.g., FUT8 knockout) is a common strategy to achieve afucosylation, a simpler and more flexible approach involves the metabolic inhibition of the fucosylation pathway.[6][7]
This compound (2-FF) is a fucose analog that acts as a potent and global metabolic inhibitor of protein fucosylation.[8][9] When added to cell culture media, it is taken up by cells and disrupts the natural fucosylation process, resulting in the production of mAbs with significantly reduced fucose content. This method offers a straightforward and effective way to generate highly potent afucosylated antibodies for research and therapeutic development.
Mechanism of Action
This compound exerts its inhibitory effect by interfering with the cellular machinery responsible for fucosylation. Mammalian cells utilize two main pathways to synthesize GDP-L-fucose, the universal donor substrate for fucosyltransferases: the de novo pathway and the salvage pathway.[10][11]
-
De Novo Pathway : GDP-mannose is converted to GDP-L-fucose in the cytoplasm.
-
Salvage Pathway : Free fucose from the extracellular environment or lysosomal degradation is converted to GDP-L-fucose.[2][10]
2-FF, being a structural mimic of fucose, enters the salvage pathway where it is converted into GDP-2-fluorofucose (GDP-2FF).[9][12][13] The accumulation of GDP-2FF inhibits fucosylation through two primary mechanisms:
-
Inhibition of GDP-fucose Synthesis : GDP-2FF acts as a feedback inhibitor of GDP-mannose 4,6-dehydratase (GMD), a key enzyme in the de novo pathway, leading to the depletion of cellular GDP-fucose pools.[11][14]
-
Inhibition of Fucosyltransferases : GDP-2FF can also directly compete with the natural substrate, GDP-fucose, for binding to fucosyltransferases, such as FUT8, which is responsible for core fucosylation of antibodies in the Golgi apparatus.[6][14][15]
Caption: Mechanism of this compound (2-FF) in inhibiting protein fucosylation.
Experimental Protocols
Protocol 1: Production of Afucosylated Antibodies in CHO Cells
This protocol describes the general procedure for treating antibody-producing CHO cells with 2-FF to generate afucosylated mAbs.
Materials:
-
CHO cell line stably expressing the monoclonal antibody of interest (e.g., CHO-S, DG44).
-
Appropriate cell culture medium (e.g., CD CHO Medium) and supplements (e.g., GlutaMax).[16]
-
This compound (2-FF) stock solution (e.g., 100 mM in DMSO or PBS).
-
Shake flasks or bioreactors.
-
Standard cell culture equipment (incubator, biosafety cabinet, centrifuge).
Procedure:
-
Cell Seeding: Seed the CHO cells at a viable cell density of 0.3-0.5 x 10⁶ cells/mL in the desired culture vessel.
-
2-FF Addition: Prepare the 2-FF working solution. On Day 0 of the culture, add the 2-FF stock solution to the culture medium to achieve the desired final concentration. A typical starting concentration is 100 µM, but a dose-response experiment (e.g., 10 µM to 500 µM) is recommended for optimization.[17]
-
Cell Culture: Incubate the cells under standard conditions (e.g., 37°C, 5-8% CO₂, 125 rpm).[16][18] Monitor cell growth and viability throughout the culture period.
-
Fed-Batch Culture (Optional): If using a fed-batch process, add the appropriate feed medium at regular intervals. Ensure that the 2-FF concentration is maintained if fresh media is added.
-
Harvesting: Harvest the cell culture supernatant when cell viability begins to decline significantly (typically after 10-14 days). Clarify the supernatant by centrifugation (e.g., 1000 x g for 10 minutes) followed by filtration (0.22 µm filter) to remove cells and debris.[19]
-
Antibody Purification: Purify the monoclonal antibody from the clarified supernatant using a Protein A affinity chromatography column, followed by standard wash and elution steps.[19]
-
Buffer Exchange: Exchange the purified antibody into a suitable formulation buffer (e.g., PBS) and determine the protein concentration.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. Impact of Acetylated and Non-Acetylated Fucose Analogues on IgG Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods to determine the level of afucosylation in recombinant monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative evaluation of fucose reducing effects in a humanized antibody on Fcγ receptor binding and antibody-dependent cell-mediated cytotoxicity activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The “less-is-more” in therapeutic antibodies: Afucosylated anti-cancer antibodies with enhanced antibody-dependent cellular cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Afucosylated Antibodies Development: Techniques & Applications | evitria [evitria.com]
- 8. researchgate.net [researchgate.net]
- 9. Facebook [cancer.gov]
- 10. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of orally active inhibitors of protein and cellular fucosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Fluoro-L-Fucose Is a Metabolically Incorporated Inhibitor of Plant Cell Wall Polysaccharide Fucosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ovid.com [ovid.com]
- 15. tandfonline.com [tandfonline.com]
- 16. jechobio.com [jechobio.com]
- 17. Inhibition of fucosylation by this compound suppresses human liver cancer HepG2 cell proliferation and migration as well as tumor formation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. expressionsystems.com [expressionsystems.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
Experimental Design for Studying Cancer Cell Migration with 2-Fluorofucose: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing experiments to investigate the role of 2-Fluorofucose (2-FF), a fucosylation inhibitor, in cancer cell migration. Detailed protocols for key in vitro assays are provided, along with data presentation guidelines and visualizations of relevant biological pathways and experimental workflows.
Introduction to this compound and Cancer Cell Migration
Fucosylation, the enzymatic addition of fucose to glycans, is a critical post-translational modification involved in various cellular processes, including cell adhesion, signaling, and motility.[1] Aberrant fucosylation is frequently observed in cancer and is associated with tumor progression, metastasis, and poor prognosis.[2][3] this compound is a fucose analog that acts as a potent inhibitor of fucosylation.[4][5] It enters the cell and is converted into GDP-2-fluorofucose, which competitively inhibits fucosyltransferases and disrupts the de novo biosynthesis of GDP-fucose, the donor substrate for fucosylation.[4][6] By inhibiting fucosylation, 2-FF can modulate the function of key cell surface receptors, such as Epidermal Growth Factor Receptor (EGFR) and integrins, thereby affecting downstream signaling pathways that regulate cell migration.[1][6]
These protocols are designed to enable researchers to quantitatively assess the inhibitory effects of this compound on cancer cell migration and to dissect the underlying molecular mechanisms.
Data Presentation
Quantitative data from cell migration and protein expression experiments should be summarized for clear comparison. Below are template tables for organizing your results.
Table 1: Effect of this compound on Cancer Cell Migration (Wound Healing/Scratch Assay)
| Cell Line | 2-FF Conc. (µM) | Time (hours) | Wound Closure (%) | Standard Deviation | p-value vs. Control |
| e.g., HepG2 | 0 (Control) | 24 | 95.2 | ± 4.5 | - |
| 10 | 24 | 70.1 | ± 5.2 | <0.05 | |
| 50 | 24 | 45.8 | ± 3.9 | <0.01 | |
| 100 | 24 | 25.3 | ± 3.1 | <0.001 | |
| e.g., MDA-MB-231 | 0 (Control) | 24 | 98.1 | ± 3.7 | - |
| 10 | 24 | 80.5 | ± 4.8 | <0.05 | |
| 50 | 24 | 55.2 | ± 5.1 | <0.01 | |
| 100 | 24 | 30.9 | ± 4.2 | <0.001 |
Table 2: Effect of this compound on Cancer Cell Migration (Transwell Assay)
| Cell Line | 2-FF Conc. (µM) | Incubation Time (hours) | Migrated Cells (per field) | Standard Deviation | p-value vs. Control |
| e.g., HepG2 | 0 (Control) | 24 | 150 | ± 15 | - |
| 100 | 24 | 45 | ± 8 | <0.01 | |
| e.g., HeLa | 0 (Control) | 4 | 210 | ± 20 | - |
| 100 | 4 | 75 | ± 12 | <0.01 |
Data in Table 2 is adapted from Zhou et al., 2017.[1]
Table 3: Relative Protein Expression of EMT Markers Following this compound Treatment (Western Blot Densitometry)
| Cell Line | 2-FF Conc. (µM) | E-cadherin (relative to control) | N-cadherin (relative to control) | Vimentin (relative to control) |
| e.g., MDA-MB-231 | 0 (Control) | 1.00 | 1.00 | 1.00 |
| 50 | 1.85 | 0.45 | 0.60 | |
| 100 | 2.50 | 0.20 | 0.35 |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Lines: Select appropriate cancer cell lines for your study (e.g., HepG2 for liver cancer, MDA-MB-231 or MCF-7 for breast cancer).
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 100 mM in sterile DMSO or PBS). Store at -20°C.
-
Treatment: When cells reach the desired confluency for each assay, replace the culture medium with fresh medium containing the desired final concentrations of this compound (e.g., 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) at the same concentration as the highest 2-FF treatment. Pre-treatment times may vary depending on the experiment, but a 24-72 hour pre-incubation is a common starting point.[1]
Wound Healing (Scratch) Assay
This assay measures collective cell migration.
Materials:
-
6-well or 12-well tissue culture plates
-
Sterile p200 or p1000 pipette tips
-
Phosphate-buffered saline (PBS)
-
Culture medium (serum-free or low-serum to minimize proliferation)
-
Microscope with a camera
Protocol:
-
Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Once confluent, gently create a straight "scratch" or "wound" in the cell monolayer using a sterile p200 pipette tip.
-
Wash the wells twice with PBS to remove detached cells and debris.
-
Replace the PBS with fresh culture medium containing the desired concentrations of this compound or vehicle control. Using serum-free or low-serum (e.g., 1% FBS) medium is recommended to ensure that wound closure is primarily due to migration rather than proliferation.
-
Place the plate in a microscope incubator or a standard incubator.
-
Capture images of the same wound area at the beginning of the experiment (0 hours) and at regular intervals (e.g., 6, 12, 24 hours) until the wound in the control wells is nearly closed.
-
Quantification: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure using the following formula: % Wound Closure = [(Area at 0h - Area at xh) / Area at 0h] x 100
Transwell Migration Assay (Boyden Chamber Assay)
This assay assesses the chemotactic migration of individual cells.
Materials:
-
24-well plate with transwell inserts (typically 8 µm pore size)
-
Chemoattractant (e.g., medium with 10% FBS)
-
Serum-free medium
-
Cotton swabs
-
Methanol or 4% paraformaldehyde for fixation
-
0.5% Crystal Violet solution for staining
Protocol:
-
Pre-coat the underside of the transwell inserts with an extracellular matrix protein like fibronectin (10 µg/mL) or collagen, if desired, by incubating overnight at 4°C. This can enhance cell attachment.
-
Place the transwell inserts into the wells of a 24-well plate.
-
In the lower chamber of each well, add 600 µL of culture medium containing a chemoattractant (e.g., 10% FBS).
-
Harvest and resuspend the cancer cells that have been pre-treated with this compound or vehicle control in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Add 100 µL of the cell suspension (10,000 cells) to the upper chamber of each transwell insert.
-
Incubate the plate at 37°C for a period that allows for significant migration in the control group (this can range from 4 to 24 hours depending on the cell type's migratory capacity).
-
After incubation, carefully remove the transwell inserts from the plate.
-
Using a cotton swab, gently wipe the inside of the upper chamber to remove non-migrated cells.
-
Fix the migrated cells on the underside of the membrane by immersing the insert in methanol for 10 minutes.
-
Stain the fixed cells by placing the insert in a 0.5% Crystal Violet solution for 15-20 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Quantification: Using a microscope, count the number of stained, migrated cells on the underside of the membrane in several random fields of view. Calculate the average number of migrated cells per field for each condition.
Western Blot Analysis for Epithelial-Mesenchymal Transition (EMT) Markers
This protocol is for detecting changes in the expression of key EMT proteins, such as E-cadherin (epithelial marker) and N-cadherin (mesenchymal marker).
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-E-cadherin, anti-N-cadherin, anti-Vimentin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Culture and treat cells with this compound as described in section 3.1.
-
Lyse the cells with ice-cold RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-E-cadherin, 1:1000 dilution; anti-N-cadherin, 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Use densitometry software (e.g., ImageJ) to quantify the intensity of the protein bands. Normalize the expression of the target proteins to a loading control (e.g., β-actin or GAPDH).
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanism of action of this compound on cell migration signaling pathways and a typical experimental workflow.
Caption: this compound Signaling Pathway in Cancer Cell Migration.
Caption: Experimental Workflow for Studying this compound on Cell Migration.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting Post-Translational Modifications to Improve Combinatorial Therapies in Breast Cancer: The Role of Fucosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of fucosylation by this compound attenuated acetaminophen-induced liver injury via its anti-inflammation and anti-oxidative stress effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research-portal.uu.nl [research-portal.uu.nl]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of fucosylation by this compound suppresses human liver cancer HepG2 cell proliferation and migration as well as tumor formation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Methodology for Assessing 2-Fluorofucose Efficacy in Animal Models
Introduction
2-Fluorofucose (2-FF), also known as SGN-2FF, is an orally bioavailable small-molecule inhibitor of fucosylation.[1][2] Fucosylation, the addition of fucose to glycoproteins and glycolipids, is a critical post-translational modification involved in various biological processes, including cell signaling, adhesion, and immune modulation.[3][4] Dysregulated fucosylation is a hallmark of cancer, contributing to tumor progression and metastasis.[2][4] 2-FF acts by mimicking fucose, leading to its conversion into GDP-2-fluorofucose. This analog depletes the cellular pool of the fucosyl donor substrate, GDP-fucose, and can also directly inhibit fucosyltransferase enzymes.[2][5] The resulting decrease in cellular fucosylation can inhibit tumor growth, reduce cell migration, and enhance anti-tumor immune responses, such as antibody-dependent cell-mediated cytotoxicity (ADCC).[2][3][6][7] These application notes provide detailed protocols for evaluating the efficacy of this compound in preclinical animal models.
Mechanism of Action & Signaling Pathways
2-FF primarily exerts its effect by inhibiting the fucosylation of glycoproteins. This is achieved through a dual mechanism: depleting the substrate GDP-fucose and directly inhibiting fucosyltransferases.[5] The salvage pathway, which converts free fucose into GDP-fucose, is a key target. 2-FF enters this pathway and is converted to GDP-2-FF, which cannot be effectively utilized by fucosyltransferases and also acts as a feedback inhibitor of the de novo GDP-fucose synthesis pathway.[8][9]
The inhibition of core fucosylation on key membrane glycoproteins, such as the epidermal growth factor receptor (EGFR) and integrin β1, has been shown to suppress downstream signaling cascades that are crucial for cancer cell proliferation and migration.[6][7][10] This includes the attenuation of phosphorylation of EGFR, AKT, ERK, and focal adhesion kinase (FAK).[7][10]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. Development of orally active inhibitors of protein and cellular fucosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Diverse Contributions of Fucose Linkages in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of fucosylation by this compound suppresses human liver cancer HepG2 cell proliferation and migration as well as tumor formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of fucosylation of cell wall components by 2-fluoro 2-deoxy-L-fucose induces defects in root cell elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of fucosylation by this compound suppresses human liver cancer HepG2 cell proliferation and migration as well as tumor formation - PMC [pmc.ncbi.nlm.nih.gov]
Practical Guide to 2-Fluorofucose Use in Plant Cell Wall Biosynthesis Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-L-fucose (2-F-Fuc) is a powerful chemical tool for studying the biosynthesis and function of fucosylated polysaccharides in plant cell walls. As a metabolically incorporated inhibitor, 2-F-Fuc provides a means to conditionally and concentration-dependently disrupt the fucosylation of key structural polymers, offering a valuable alternative to genetic approaches, which can be lethal.[1][2] This guide provides a practical overview of the use of 2-F-Fuc in plant cell wall research, including its mechanism of action, experimental protocols, and data interpretation.
L-fucose is an essential monosaccharide component of several major plant cell wall polysaccharides, including the hemicellulose xyloglucan and the pectic polysaccharides rhamnogalacturonan-I (RG-I) and rhamnogalacturonan-II (RG-II).[1][3] It is also found in arabinogalactan proteins and N-linked glycans.[2][4] The precise fucosylation of these molecules is critical for cell wall structure and function, influencing processes such as cell expansion and overall plant development.[3][5]
Mechanism of Action
2-F-Fuc acts as a potent inhibitor of fucosylation by being metabolized into a fraudulent nucleotide sugar donor.[2][5] The process, which relies on the plant's fucose salvage pathway, can be summarized as follows:
-
Uptake and Conversion: Exogenously supplied 2-F-Fuc is taken up by plant cells.
-
Metabolic Activation: The salvage pathway enzyme, L-Fucose Kinase/GDP-L-Fucose Pyrophosphorylase (FKGP), converts 2-F-Fuc into GDP-2-fluoro-L-fucose (GDP-2-F-Fuc).[2][3]
-
Inhibition of Fucosyltransferases: GDP-2-F-Fuc then acts as a competitive inhibitor of fucosyltransferases (FUTs), enzymes that transfer fucose from GDP-L-fucose to growing polysaccharide chains in the Golgi apparatus.[6][7] This leads to a global reduction in the fucosylation of cell wall components and other glycans.[5][8]
The resulting deficiency in fucosylation, particularly of RG-II, is thought to be a primary cause of the observed growth defects in treated plants, as it impairs the boron-mediated cross-linking of RG-II dimers, which is crucial for proper cell wall structure and cell elongation.[4][5]
Key Applications in Plant Cell Wall Research
-
Studying the role of fucosylation: Investigate the functional importance of fucosylated polysaccharides in specific developmental processes.
-
Dissecting cell wall integrity pathways: Use as a tool to induce cell wall stress and study the plant's response mechanisms.
-
Chemical genetics: Provide a conditional and reversible method to phenocopy genetic mutants with defects in fucosylation.
-
Drug discovery: Serve as a lead compound for the development of more specific inhibitors of plant glycosyltransferases.
Data Presentation: Quantitative Effects of 2-F-Fuc Treatment
The application of 2-F-Fuc and its acetylated, more membrane-permeable analog (Ac_3_2F-Fuc), has quantifiable effects on plant growth and cell wall composition.
| Parameter | 2-F-Fuc | Ac_3_2F-Fuc | Plant System | Reference |
| IC_50_ for Root Growth Inhibition | 10 µM | 2 µM | Arabidopsis thaliana | [4][9] |
| Concentration for full inhibition of xyloglucan and N-glycan fucosylation | 10 µM | Not specified | Arabidopsis thaliana roots | [5] |
| Observed Phenotypes at effective concentrations | Reduced root growth, altered root morphology, suppressed root cell elongation.[2][5] | Severe inhibition of root growth.[9] | Arabidopsis thaliana | |
| Effect on Cell Wall Fucose Content | Significant reduction in L-Fuc content of cell wall matrix polysaccharides.[2][3] | Similar reduction in L-Fuc content.[3] | Arabidopsis thaliana seedlings |
Experimental Protocols
Protocol 1: In vivo Inhibition of Fucosylation in Arabidopsis thaliana Seedlings
This protocol describes the application of 2-F-Fuc to Arabidopsis seedlings grown on agar plates to observe its effect on root growth.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0)
-
Murashige and Skoog (MS) medium including vitamins
-
Sucrose
-
Phytagel or Agar
-
Petri dishes (9 cm)
-
2-F-Fuc stock solution (10 mM in sterile water or DMSO)
-
Ac_3_2F-Fuc stock solution (2 mM in sterile water or DMSO)
-
Sterile water or DMSO (vehicle control)
-
Boric acid stock solution (1.5 M)
Procedure:
-
Seed Sterilization and Plating:
-
Surface sterilize Arabidopsis seeds using your standard laboratory protocol.
-
Resuspend seeds in sterile 0.1% (w/v) agar and stratify at 4°C for 2-3 days in the dark.
-
Prepare MS agar plates (0.5X or 1X MS, 1% sucrose, 0.8% agar, pH 5.7).
-
To separate plates, add 2-F-Fuc, Ac_3_2F-Fuc, or the vehicle control to the molten MS agar after autoclaving and cooling to ~50-60°C to achieve the desired final concentrations (e.g., 2 µM, 10 µM, 100 µM).
-
For rescue experiments, add boric acid to a final concentration of 1.5 mM to some of the 2-F-Fuc-containing plates.[4]
-
Pipette stratified seeds onto the surface of the solidified agar plates.
-
-
Seedling Growth:
-
Seal the plates and place them vertically in a growth chamber under long-day conditions (16 h light / 8 h dark) at 22°C.
-
-
Phenotypic Analysis:
-
After 7-9 days, photograph the plates.
-
Measure the primary root length of at least 20 seedlings per condition using image analysis software (e.g., ImageJ).
-
Observe and document any morphological changes in the roots, such as swelling or branching.[3]
-
-
Short-term Treatment (Optional):
-
Grow seedlings on standard MS plates for 4 days.
-
Transfer seedlings to new MS plates containing 100 µM 2-F-Fuc or a vehicle control.
-
Measure root growth every 12 hours for 3 days to assess the immediate impact on elongation.[9]
-
Protocol 2: Analysis of Cell Wall Monosaccharide Composition
This protocol outlines the steps to determine the fucose content of cell walls from 2-F-Fuc treated seedlings.
Materials:
-
Plant material from Protocol 1 (at least 50 mg fresh weight)
-
Ethanol (70% and 100%)
-
Acetone
-
Starch destaining enzymes (e.g., α-amylase)
-
Trifluoroacetic acid (TFA, 2 M)
-
Sodium borohydride (NaBH_4_)
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Internal standard (e.g., myo-inositol)
Procedure:
-
Preparation of Alcohol Insoluble Residue (AIR):
-
Harvest whole seedlings and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder.
-
Wash the powder sequentially with 70% ethanol, 100% ethanol, and acetone to remove soluble components.
-
Destain the resulting pellet to remove starch.
-
Dry the final AIR pellet, which represents the cell wall material.
-
-
Acid Hydrolysis:
-
Hydrolyze a known amount of AIR (e.g., 5 mg) with 2 M TFA at 121°C for 1 hour to release monosaccharides.[3]
-
-
Reduction and Acetylation:
-
Remove the TFA by evaporation under a stream of nitrogen.
-
Reduce the monosaccharides to alditols with NaBH_4_.
-
Acetylate the alditols to alditol acetates using acetic anhydride and pyridine.
-
-
GC Analysis:
-
Extract the alditol acetates into DCM.
-
Inject the sample into a GC-FID for separation and quantification.
-
Identify and quantify the fucose peak by comparison to a standard curve and normalize to the internal standard.[3]
-
Mandatory Visualizations
Caption: Metabolic activation and inhibitory action of 2-Fluorofucose.
Caption: Experimental workflow for 2-F-Fuc treatment and analysis.
Caption: Logical cascade from 2-F-Fuc treatment to phenotype.
References
- 1. [PDF] 2-Fluoro-L-Fucose Is a Metabolically Incorporated Inhibitor of Plant Cell Wall Polysaccharide Fucosylation | Semantic Scholar [semanticscholar.org]
- 2. 2-Fluoro-L-Fucose Is a Metabolically Incorporated Inhibitor of Plant Cell Wall Polysaccharide Fucosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Fluoro-L-Fucose Is a Metabolically Incorporated Inhibitor of Plant Cell Wall Polysaccharide Fucosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of fucosylation of cell wall components by 2-fluoro 2-deoxy-L-fucose induces defects in root cell elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Light-Controlled Release of 2-fluoro-l-fucose, an Inhibitor of the Root Cell Elongation, from a nitrobenzyl-caged Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. xcessbio.com [xcessbio.com]
- 9. 2-Fluoro-L-Fucose Is a Metabolically Incorporated Inhibitor of Plant Cell Wall Polysaccharide Fucosylation | PLOS One [journals.plos.org]
Application Notes and Protocols for Monitoring 2-Fluorofucose-Induced Changes in Glycosylation
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Fluorofucose (2-F-Fuc) is a potent, orally bioavailable inhibitor of protein fucosylation.[1] It acts as a fucose analog that, upon cellular uptake, is converted into GDP-2-fluorofucose. This analog disrupts the normal fucosylation process by inhibiting fucosyltransferases and depleting the cellular pool of GDP-fucose, the universal fucose donor for fucosyltransferases.[1][2][3] Altered fucosylation is a hallmark of various diseases, including cancer, making 2-F-Fuc a valuable tool for research and potential therapeutic development.[4][5] Monitoring the changes in glycosylation induced by 2-F-Fuc is crucial for understanding its biological effects and mechanism of action.
These application notes provide detailed protocols for key experimental techniques to monitor and quantify 2-F-Fuc-induced changes in glycosylation, catering to researchers in cell biology, glycobiology, and drug development.
Mechanism of Action of this compound
2-F-Fuc exerts its inhibitory effect on fucosylation through a multi-step intracellular process. The following diagram illustrates the key steps involved in its mechanism of action.
Experimental Protocols
Several robust methods can be employed to monitor the alterations in fucosylation following treatment with 2-F-Fuc. The choice of method depends on the specific research question, available equipment, and desired level of detail.
Lectin Blotting for Global Fucosylation Analysis
Lectin blotting is a straightforward and widely used technique to detect overall changes in fucosylation in cell lysates or tissue extracts.[6][7] Aleuria aurantia lectin (AAL) is a commonly used lectin that specifically recognizes fucose residues linked (α1-6) to N-acetylglucosamine (GlcNAc), a common modification in N-glycans.[6]
Experimental Workflow:
Protocol:
-
Cell Culture and Treatment: Culture cells of interest (e.g., HepG2) in appropriate media.[8] Treat cells with varying concentrations of 2-F-Fuc (e.g., 0.5 µM to 500 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 48-72 hours).[8]
-
Cell Lysis and Protein Quantification: Harvest cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).[6]
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) from each treatment group by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[9]
-
Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[9]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 3% BSA in TBST) to prevent non-specific binding.[6]
-
Lectin Incubation: Incubate the membrane with a biotinylated lectin, such as Aleuria aurantia lectin (AAL), at a concentration of 1-5 µg/mL in blocking buffer for 1-2 hours at room temperature.[9]
-
Washing: Wash the membrane several times with TBST to remove unbound lectin.
-
Streptavidin-HRP Incubation: Incubate the membrane with streptavidin-conjugated horseradish peroxidase (HRP) for 1 hour at room temperature.[9]
-
Washing: Repeat the washing steps as in step 7.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. A decrease in the signal intensity in 2-F-Fuc treated samples compared to the control indicates a reduction in fucosylation.[6] A loading control, such as GAPDH or β-actin, should be probed on the same membrane to ensure equal protein loading.[8]
Mass Spectrometry for Detailed Glycan Profiling
Mass spectrometry (MS) provides a highly sensitive and detailed analysis of glycosylation changes, allowing for the identification and quantification of specific glycan structures.[10] This can be performed on released glycans or intact glycopeptides.
Experimental Workflow:
Protocol for N-Glycan Analysis:
-
Sample Preparation: Treat cells with 2-F-Fuc as described in the lectin blotting protocol.[8]
-
Protein Extraction and Digestion: Extract total protein from cell pellets. Denature, reduce, and alkylate the proteins, followed by digestion with trypsin.
-
N-Glycan Release: Release N-linked glycans from the resulting peptides using Peptide-N-Glycosidase F (PNGase F).[11]
-
Glycan Labeling: Label the released glycans with a fluorescent tag, such as procainamide, for enhanced detection by MS.[11]
-
LC-MS/MS Analysis: Analyze the labeled glycans using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). An Orbitrap mass spectrometer is commonly used for high-resolution analysis.[10]
-
Data Analysis: Process the raw MS data using specialized software to identify and quantify the relative abundance of different glycan structures. Compare the profiles of 2-F-Fuc-treated and control samples to identify changes in fucosylated glycans.[11]
Flow Cytometry for Cell-Surface Fucosylation
Flow cytometry allows for the quantitative analysis of fucosylation on the surface of intact cells.
Protocol:
-
Cell Treatment: Treat cells with 2-F-Fuc as previously described.[12]
-
Cell Harvesting: Harvest the cells and wash them with a suitable buffer (e.g., PBS with 1% BSA).
-
Lectin Staining: Incubate the cells with a biotinylated lectin (e.g., AAL) followed by a fluorescently-labeled streptavidin (e.g., streptavidin-Alexa Fluor 647).[12]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. A decrease in the mean fluorescence intensity of the cell population indicates a reduction in cell-surface fucosylation.[12]
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of 2-F-Fuc on glycosylation.
Table 1: Inhibitory Concentration (IC50) of this compound on Fucosylation
| Cell Line | Assay Method | IC50 (µM) | Reference |
| CHO K1 | Lectin-based fluorescence imaging | 152 ± 96 | [13] |
Table 2: Effect of this compound on Relative Abundance of Fucosylated Glycans
| Cell Line | 2-F-Fuc Concentration (µM) | Method | Observed Change | Reference |
| HepG2 | 10 - 100 | Lectin Blot (AAL) | Dose-dependent decrease in fucosylation | [8] |
| HepG2 | 100 | MALDI-TOF MS | Considerable displacement of fucosylated N-glycans by afucosylated counterparts | [8] |
| HL-60 | 32 | Flow Cytometry (AAL) | Suppression of most cell surface fucosylation | [14] |
| CHO Cells | Not Specified | UPLC-MS | Significant reduction of IgG fucosylation (p=0.0050) | [2][15] |
Table 3: Impact of this compound on Intracellular Nucleotide Sugar Levels
| Cell Line | 2-F-Fuc Derivative Concentration (µM) | Method | Effect on GDP-Fucose Levels | Reference |
| HL-60 | 32 (Per-O-acetyl-2-F-Fuc) | LC-MS | Significant reduction | [11] |
| HL-60 | 64 (Per-O-acetyl-2-F-Fuc) | LC-MS | Almost undetectable levels | [11] |
Conclusion
The techniques outlined in these application notes provide a comprehensive toolkit for researchers to monitor and quantify the effects of this compound on cellular glycosylation. From the accessible and rapid screening provided by lectin blotting to the detailed molecular information offered by mass spectrometry, these protocols enable a thorough investigation of 2-F-Fuc's impact on fucosylation. The quantitative data presented underscores the potency of 2-F-Fuc as a fucosylation inhibitor and provides a baseline for expected experimental outcomes. By employing these methods, researchers can effectively characterize the biological consequences of fucosylation inhibition in various experimental models, contributing to a deeper understanding of the roles of fucosylation in health and disease and aiding in the development of novel therapeutics.
References
- 1. Facebook [cancer.gov]
- 2. Impact of Acetylated and Non-Acetylated Fucose Analogues on IgG Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. qeios.com [qeios.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Cellular Fucosylation Inhibitors Based on Fluorinated Fucose‐1‐phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of fucosylation by this compound attenuated acetaminophen-induced liver injury via its anti-inflammation and anti-oxidative stress effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aspariaglycomics.com [aspariaglycomics.com]
- 8. Inhibition of fucosylation by this compound suppresses human liver cancer HepG2 cell proliferation and migration as well as tumor formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lectin blotting - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Characterization of core fucosylation via sequential enzymatic treatments of intact glycopeptides and mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research-portal.uu.nl [research-portal.uu.nl]
- 12. researchgate.net [researchgate.net]
- 13. A metabolic inhibitor blocks cellular fucosylation and enables production of afucosylated antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Incorporating 2-Fluorofucose in CRISPR-Cas9 Studies of Fucosylation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fucosylation, the enzymatic addition of a fucose sugar to N- and O-linked glycans and lipids, is a critical post-translational modification involved in a myriad of biological processes. These processes include cell-cell adhesion, signal transduction, and immune responses.[1] Aberrant fucosylation is a hallmark of various diseases, particularly cancer, where it contributes to tumor progression, metastasis, and drug resistance.[2][3] Consequently, the enzymes and pathways governing fucosylation have emerged as compelling targets for therapeutic intervention and research.
Two powerful and complementary tools to investigate fucosylation are the genetic knockout of key enzymes using CRISPR-Cas9 and the metabolic inhibition of fucosylation using fucose analogs like 2-Fluorofucose (2-FFuc).
-
CRISPR-Cas9 technology allows for the precise and permanent knockout of genes essential for fucosylation, such as FUT8, which encodes the α-1,6-fucosyltransferase responsible for core fucosylation of N-glycans.[4][5][6] This genetic approach creates a clean background to study the complete loss of a specific type of fucosylation.
-
This compound (2-FFuc) is a cell-permeable fucose analog that acts as a potent and global inhibitor of fucosylation.[7][8] Once inside the cell, it is metabolized into GDP-2-FFuc, which competitively inhibits fucosyltransferases and also provides feedback inhibition of the de novo GDP-fucose synthesis pathway.[1][9][10] This small molecule approach allows for dose-dependent and reversible inhibition of fucosylation, offering temporal control over the process.
This document provides detailed protocols for utilizing CRISPR-Cas9 to generate fucosylation-deficient cell lines and for applying 2-FFuc to pharmacologically inhibit fucosylation. By combining these genetic and chemical tools, researchers can robustly dissect the roles of fucosylation in cellular signaling and disease, validate drug targets, and explore novel therapeutic strategies.
Mechanism of Action and Experimental Strategy
Mechanism of this compound (2-FFuc) Inhibition
2-FFuc exerts its inhibitory effect by hijacking the fucose salvage pathway. After entering the cell, it is converted to GDP-2-FFuc. This analog then disrupts fucosylation through two primary mechanisms:
-
Competitive Inhibition: GDP-2-FFuc competes with the natural substrate, GDP-fucose, for binding to fucosyltransferases (FUTs), thereby preventing the transfer of fucose to glycan substrates.[9]
-
Feedback Inhibition: The accumulation of GDP-2-FFuc mimics an excess of GDP-fucose, leading to feedback inhibition of GDP-mannose-4,6-dehydratase (GMD), a key enzyme in the de novo pathway that synthesizes GDP-fucose from GDP-mannose.[9][10]
Caption: Mechanism of this compound (2-FFuc) action.
Overall Experimental Workflow
The combined use of CRISPR-Cas9 and 2-FFuc allows for a comprehensive analysis of fucosylation. A typical workflow involves generating a stable FUT8 knockout cell line and then comparing its phenotype to wild-type cells treated with 2-FFuc. This dual approach helps to distinguish between the effects of complete genetic ablation and dose-dependent chemical inhibition.
Caption: Overall experimental workflow for fucosylation studies.
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of FUT8 in CHO Cells
This protocol describes the generation of FUT8 knockout (KO) Chinese Hamster Ovary (CHO) cells, a common host for producing therapeutic antibodies.[4][5][11]
Materials:
-
CHO-K1 cell line
-
Culture medium (e.g., DMEM/F12 with 10% FBS)
-
CRISPR-Cas9 plasmid vector (e.g., pX330) encoding Cas9 and sgRNA scaffold
-
Oligonucleotides for FUT8 sgRNA
-
Transfection reagent (e.g., Lipofectamine)
-
Lens culinaris agglutinin (LCA) lectin (for selection)
-
Genomic DNA extraction kit
-
PCR primers flanking the sgRNA target site
-
T7 Endonuclease I kit
-
Sanger sequencing reagents
Procedure:
-
sgRNA Design: Design two or more sgRNAs targeting an early exon of the FUT8 gene to maximize the chance of a frameshift mutation. Use online design tools (e.g., CHOPCHOP, Synthego).
-
Vector Construction: Anneal and clone the designed sgRNA oligonucleotides into the CRISPR-Cas9 vector according to the manufacturer's protocol.
-
Transfection:
-
Seed CHO-K1 cells in a 6-well plate to be 70-80% confluent on the day of transfection.
-
Transfect the cells with the FUT8-sgRNA-Cas9 plasmid using a suitable transfection reagent. Include a negative control (scrambled sgRNA) and a mock transfection control.
-
-
Enrichment of KO Cells (LCA Selection):
-
48 hours post-transfection, transfer cells to a larger plate.
-
Add LCA lectin to the culture medium at a final concentration of 100 µg/mL.[6] FUT8 KO cells lack core fucose, the ligand for LCA, and will survive, while wild-type cells will undergo apoptosis.[6][12]
-
Maintain selection for 6-8 days, replacing the medium as needed, until a resistant population emerges.
-
-
Validation of Gene Editing in the Pool:
-
Extract genomic DNA from the LCA-resistant cell pool.
-
PCR amplify the region of the FUT8 gene targeted by the sgRNA.
-
Perform a T7 Endonuclease I assay on the PCR product to confirm the presence of insertions/deletions (indels).
-
-
Isolation of Monoclonal Cell Lines:
-
Perform limiting dilution or FACS sorting of the enriched cell pool into 96-well plates to isolate single clones.
-
Expand the resulting clones.
-
-
Screening and Validation of Clones:
-
Genotyping: Extract genomic DNA from each clone, PCR amplify the target region, and perform Sanger sequencing to identify the specific mutations in the FUT8 alleles.
-
Functional Validation (Lectin Blot): Perform a lectin blot on cell lysates using LCA or AAL lectin to confirm the absence of core fucosylation (see Protocol 3).
-
Protocol 2: Cell Treatment with this compound
This protocol provides a general guideline for treating cultured cells with 2-FFuc to inhibit fucosylation.[10]
Materials:
-
Target cell line (e.g., HepG2, CHO, Hela)
-
Standard culture medium
-
This compound (2-FFuc)
-
Dimethyl sulfoxide (DMSO)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of 2-FFuc (e.g., 100 mM) in DMSO. Store at -20°C.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 10-cm dishes) and allow them to adhere and reach approximately 50-60% confluency.
-
Treatment:
-
Dilute the 2-FFuc stock solution directly into the culture medium to achieve the desired final concentrations. A typical starting range is 50-200 µM.[10][13] It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line.
-
Include a vehicle control group treated with the same volume of DMSO as the highest 2-FFuc concentration.
-
Replace the medium with the 2-FFuc-containing or control medium.
-
-
Incubation: Incubate the cells for the desired period. Inhibition of fucosylation is typically observed after 48-72 hours of treatment.[10] For longer-term experiments, replace the medium with fresh 2-FFuc every 2-3 days.
-
Cell Harvesting and Lysis:
-
After the treatment period, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Quantify the protein concentration of the lysates. The samples are now ready for downstream analysis, such as lectin blotting or mass spectrometry.
-
Protocol 3: Analysis of Fucosylation by Lectin Blotting
Lectin blotting is analogous to a Western blot but uses a lectin instead of an antibody to detect specific glycan structures. Aleuria Aurantia Lectin (AAL) and Lens culinaris Agglutinin (LCA) are commonly used to detect core (α1,6-) fucosylation.[10][14]
Materials:
-
Cell lysates (from Protocols 1 and 2)
-
SDS-PAGE gels and running buffer
-
Transfer system (membranes, transfer buffer)
-
Blocking buffer (e.g., 3% BSA in TBST)
-
Biotinylated AAL or LCA lectin
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Loading control antibody (e.g., anti-GAPDH)
Procedure:
-
SDS-PAGE: Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Lectin Incubation: Incubate the membrane with biotinylated AAL or LCA (typically 1-5 µg/mL in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Streptavidin-HRP Incubation: Incubate the membrane with Streptavidin-HRP (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and visualize the signal using a digital imager. The intensity of the bands corresponds to the level of fucosylation.
-
Loading Control: Strip the membrane (if necessary) and re-probe with a primary antibody against a housekeeping protein like GAPDH to ensure equal protein loading.
Data Presentation
Quantitative data from fucosylation studies should be presented clearly to allow for easy comparison between different experimental conditions.
Table 1: Effect of 2-FFuc Treatment on Fucosylation and Cell Phenotype in HepG2 Cells
| Treatment Condition | Fucosylation Level (% of Control) | Cell Proliferation (% of Control) | Cell Migration (% of Control) | Reference |
|---|---|---|---|---|
| 100 µM 2-FFuc (3 days) | Dramatically Inhibited | ~60% | ~40% | [10] |
| 500 µM 2-FFuc (3 days) | Strongly Inhibited | Not specified | Not specified |[10] |
Data summarized from lectin blot and functional assays.
Table 2: Comparative Analysis of Methods to Reduce Antibody Fucosylation in CHO Cells
| Method | Fucosylation Level | Reference |
|---|---|---|
| Control (Wild-Type CHO) | 80% | [13] |
| 20 µM 2-FFuc Treatment | 17.5% | [13] |
| RMD Gene Transfection (High Expressing Clone) | 16% | [13] |
| RMD Clone + 2-FFuc Treatment | 3% | [13] |
| FUT8 Knockout | Complete Abrogation |[6][15] |
Fucosylation-Dependent Signaling Pathways
Inhibition of fucosylation, particularly core fucosylation, has been shown to disrupt key signaling pathways involved in cancer progression by affecting the stability and function of growth factor receptors.[3]
EGFR Signaling Pathway
Core fucosylation of the Epidermal Growth Factor Receptor (EGFR) is critical for its proper function. The absence of this fucose modification impairs EGFR dimerization and subsequent activation of downstream pro-survival and proliferative pathways like PI3K/AKT and MAPK/ERK.[3][10] Both FUT8 knockout and 2-FFuc treatment can suppress these signals.
Caption: Inhibition of EGFR signaling via defucosylation.
Nrf2/keap1 Antioxidant Pathway
Recent studies have shown that 2-FFuc can attenuate oxidative stress by modulating the Nrf2/keap1 and NF-κB signaling pathways.[16][17][18] Treatment with 2-FFuc has been observed to enhance the nuclear translocation of Nrf2, a key transcription factor for antioxidant response, and suppress inflammatory proteins like COX2 and iNOS.[16]
Caption: Modulation of the Nrf2/keap1 pathway by 2-FFuc.
Conclusion and Applications
The synergistic use of CRISPR-Cas9-mediated gene knockout and the small molecule inhibitor this compound provides a robust platform for investigating the complex roles of fucosylation. This dual-pronged approach enables researchers to validate the on-target effects of fucosylation inhibition, dissect the contributions of specific fucosyltransferases, and explore the therapeutic potential of targeting these pathways. Key applications include:
-
Target Validation: Confirming that the phenotypic effects of a small molecule inhibitor like 2-FFuc are due to the inhibition of its intended target (e.g., fucosylation) by comparing them to a specific gene knockout (e.g., FUT8 KO).
-
Cancer Biology: Elucidating how fucosylation drives cancer progression, metastasis, and resistance to therapy.[2][3]
-
Antibody Engineering: Generating afucosylated therapeutic antibodies with enhanced Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) for cancer immunotherapy.[4][11]
-
Inflammatory and Infectious Diseases: Investigating the role of fucosylated ligands in leukocyte rolling and pathogen recognition.[1]
By providing temporal and dose-dependent control (2-FFuc) alongside complete and permanent ablation (CRISPR-Cas9), these methodologies offer unparalleled precision for studying and manipulating cellular fucosylation in both basic research and drug development.
References
- 1. Cellular Fucosylation Inhibitors Based on Fluorinated Fucose‐1‐phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Application of the CRISPR/Cas9 Gene Editing Method for Modulating Antibody Fucosylation in CHO Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of the CRISPR/Cas9 Gene Editing Method for Modulating Antibody Fucosylation in CHO Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. jechobio.com [jechobio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Facebook [cancer.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Inhibition of fucosylation by this compound suppresses human liver cancer HepG2 cell proliferation and migration as well as tumor formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of two glycoengineering strategies to control the fucosylation of a monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Applying Acylated Fucose Analogues to Metabolic Glycoengineering - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Inhibition of fucosylation by this compound attenuated acetaminophen-induced liver injury via its anti-inflammation and anti-oxidative stress effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound Attenuates Hydrogen Peroxide-Induced Oxidative Stress in HepG2 Cells via Nrf2/keap1 and NF-κB Signaling Pathways [mdpi.com]
- 18. This compound Attenuates Hydrogen Peroxide-Induced Oxidative Stress in HepG2 Cells via Nrf2/keap1 and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening 2-Fluorofucose Efficacy in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluorofucose (2-FFuc) is an orally bioavailable fucose analog that acts as a potent inhibitor of protein fucosylation.[1] Fucosylation, the addition of fucose to glycans, is a critical post-translational modification involved in various biological processes, including cell signaling, cell adhesion, and immune regulation.[2] Aberrant fucosylation is a hallmark of several diseases, particularly cancer, where it contributes to tumor progression and metastasis.[1][2]
2-FFuc exerts its inhibitory effect through a dual mechanism. Once inside the cell, it is metabolized into guanosine diphosphate (GDP)-2-fluorofucose (GDP-2-FFuc). GDP-2-FFuc competitively inhibits fucosyltransferases (FUTs), the enzymes responsible for transferring fucose to glycans.[3][4] Additionally, the accumulation of GDP-2-FFuc provides feedback inhibition to the de novo pathway of GDP-fucose synthesis, further depleting the cellular pool of the natural fucose donor.[3][4][5] This global inhibition of fucosylation makes 2-FFuc a valuable tool for studying the roles of fucosylated glycans and a promising therapeutic candidate for diseases like cancer.[2][6]
These application notes provide detailed protocols for a suite of cell-based assays designed to screen and characterize the efficacy of this compound. The assays cover the quantification of fucosylation inhibition, assessment of downstream functional consequences on cell proliferation and adhesion, and analysis of key signaling pathways.
Mechanism of Action of this compound
The following diagram illustrates the mechanism by which this compound inhibits protein fucosylation.
Quantitative Data Summary
The following table summarizes the reported half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values for this compound in various cell lines and assays.
| Cell Line | Assay Type | Parameter | Value (µM) | Reference |
| THP-1 | Inhibition of Fucose Expression | EC50 | 4-7 times less potent than B2FF1P | [2] |
| HeLa | Inhibition of Fucose Expression | EC50 | 4-7 times less potent than B2FF1P | [2] |
| H1299 | Inhibition of Fucose Expression | EC50 | 4-7 times less potent than B2FF1P | [2] |
| CHO K1 | Lectin-Based Fucosylation Assay | IC50 | 152 ± 96 | [7] |
| HCT116 | Cell Viability (Alamar Blue) | IC50 | >1000 | [5] |
| HepG2 | Cell Proliferation | - | Significant inhibition at 100 µM | [8] |
Protocol 1: Quantification of Cell Surface Fucosylation by Lectin Staining and Flow Cytometry
This protocol describes a method to quantify the reduction in cell surface fucosylation following treatment with this compound using a fucose-binding lectin.
Principle
Aleuria Aurantia Lectin (AAL) binds specifically to fucose residues on glycoproteins.[7] By using a fluorescently conjugated AAL, the level of fucosylation on the cell surface can be quantified by flow cytometry. A decrease in fluorescence intensity in 2-FFuc-treated cells compared to control cells indicates inhibition of fucosylation.
Materials
-
Cell line of interest (e.g., HepG2, HCT116, CHO)
-
Complete cell culture medium
-
This compound (SGN-2FF)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization/Wash Buffer (e.g., PBS with 0.1% Tween-20 and 1% BSA)
-
FITC-conjugated Aleuria Aurantia Lectin (FITC-AAL)
-
DAPI or Propidium Iodide (for viability staining)
-
Flow cytometer
Experimental Workflow
Procedure
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of harvest.
-
Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0, 10, 50, 100, 250, 500 µM) in fresh culture medium. Include a vehicle control (e.g., DMSO). Incubate for a period sufficient to observe changes in fucosylation (e.g., 72 hours).[2]
-
Cell Harvest: Gently harvest the cells using a non-enzymatic cell dissociation solution or by scraping. Wash the cells twice with cold PBS by centrifugation.
-
Fixation and Permeabilization: Resuspend the cell pellet in Fixation Buffer and incubate for 15 minutes at room temperature. Wash the cells once with PBS, then resuspend in Permeabilization/Wash Buffer and incubate for 10 minutes.
-
Lectin Staining: Resuspend the cells in Permeabilization/Wash Buffer containing FITC-AAL (e.g., 1-10 µg/mL). Incubate for 30-60 minutes at room temperature in the dark.
-
Washing: Wash the cells twice with Permeabilization/Wash Buffer to remove unbound lectin.
-
Flow Cytometry: Resuspend the cells in PBS. If desired, add a viability dye like DAPI or Propidium Iodide just before analysis. Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Data Analysis: Gate on the live, single-cell population. Determine the median fluorescence intensity (MFI) of the FITC signal for each treatment condition. Normalize the MFI of the 2-FFuc-treated samples to the vehicle control. Calculate the EC50 value by plotting the normalized MFI against the log of the 2-FFuc concentration and fitting to a dose-response curve.
Protocol 2: Cell Proliferation and Viability Assay
This protocol assesses the effect of this compound on cell proliferation and viability.
Principle
The AlamarBlue™ assay incorporates a resazurin-based indicator that fluoresces upon reduction by metabolically active cells. The intensity of the fluorescence is proportional to the number of viable cells.
Materials
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
AlamarBlue™ reagent
-
96-well clear-bottom black plates
-
Fluorescence plate reader
Procedure
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-10,000 cells/well) in 100 µL of medium.
-
Treatment: After 24 hours, add 100 µL of medium containing 2x the final concentration of this compound (e.g., concentrations ranging from 1 µM to 1 mM).[5] Include vehicle and no-cell controls.
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C and 5% CO2.[5]
-
AlamarBlue™ Addition: Add AlamarBlue™ reagent to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C.
-
Fluorescence Measurement: Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: Subtract the background fluorescence (no-cell control) from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the 2-FFuc concentration to determine the IC50 value.
Protocol 3: Selectin-Mediated Cell Adhesion Assay
This protocol evaluates the effect of this compound on the adhesion of cancer cells to an endothelial cell monolayer, a process often mediated by fucosylated selectin ligands.
Principle
Fucosylated glycans, such as sialyl Lewis antigens, on the surface of cancer cells are critical ligands for selectins expressed on endothelial cells, mediating cell adhesion.[9][10] Inhibition of fucosylation by 2-FFuc is expected to reduce this adhesion.
Materials
-
Cancer cell line (e.g., SW480, HT29)
-
Endothelial cell line (e.g., HUVECs)
-
Complete culture media for both cell lines
-
This compound
-
Calcein-AM or other fluorescent cell tracker
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader
Experimental Workflow
Procedure
-
Endothelial Monolayer: Seed endothelial cells (e.g., HUVECs) in a 96-well plate and grow until they form a confluent monolayer.
-
Cancer Cell Treatment: In a separate plate, culture the cancer cells with and without this compound (e.g., 100-500 µM) for 48-72 hours.
-
Cell Labeling: Harvest the treated cancer cells and label them with a fluorescent dye like Calcein-AM according to the manufacturer's protocol.
-
Adhesion: Add the labeled cancer cells to the endothelial monolayer and incubate for a defined period (e.g., 30-60 minutes) under conditions that may include gentle agitation to simulate flow.
-
Washing: Gently wash the wells multiple times with PBS to remove non-adherent cells.
-
Fluorescence Measurement: After the final wash, add lysis buffer to each well and measure the fluorescence of the remaining adherent cells using a plate reader.
-
Data Analysis: Calculate the percentage of adherent cells for each treatment condition relative to the total number of cells added (determined from a standard curve or by lysing an equivalent number of labeled cells). Compare the adhesion of 2-FFuc-treated cells to the vehicle control.
Protocol 4: Western Blot Analysis of Fucosylated Glycoproteins and Signaling Pathways
This protocol is for analyzing the fucosylation status of specific proteins and the activation of downstream signaling pathways affected by this compound.
Principle
2-FFuc treatment can reduce the fucosylation of key receptors like the Epidermal Growth Factor Receptor (EGFR) and integrin β1, which in turn can suppress downstream signaling pathways such as the AKT and ERK pathways.[8] Western blotting with specific antibodies can detect these changes.
Materials
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-EGFR, anti-phospho-EGFR, anti-AKT, anti-phospho-AKT, anti-ERK, anti-phospho-ERK, anti-β-actin)
-
Biotinylated AAL
-
HRP-conjugated secondary antibodies
-
HRP-conjugated streptavidin
-
Chemiluminescent substrate
-
Imaging system
Procedure
-
Cell Treatment and Lysis: Treat cells with this compound as described in previous protocols. Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Lectin Blotting (for fucosylation): For detecting fucosylation of a specific protein, after transfer and blocking, incubate the membrane with biotinylated AAL. Then, incubate with HRP-conjugated streptavidin.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply the chemiluminescent substrate, and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Compare the levels of total and phosphorylated proteins, and the AAL signal, between treated and control samples.
Affected Signaling Pathways
This compound has been shown to modulate several signaling pathways, including:
-
EGFR/AKT/ERK Pathway: Reduced fucosylation of EGFR can decrease its phosphorylation and subsequent activation of the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell proliferation and survival.[8]
-
Nrf2/Keap1 and NF-κB Pathways: In some contexts, 2-FFuc has been shown to affect these pathways, which are involved in oxidative stress and inflammation.[11][12]
References
- 1. Facebook [cancer.gov]
- 2. Cellular Fucosylation Inhibitors Based on Fluorinated Fucose‐1‐phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular Fucosylation Inhibitors Based on Fluorinated Fucose-1-phosphates* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of fucosylation by this compound suppresses human liver cancer HepG2 cell proliferation and migration as well as tumor formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selectin-Binding Assay by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Targeting Selectins Mediated Biological Activities With Multivalent Probes [frontiersin.org]
- 11. This compound Attenuates Hydrogen Peroxide-Induced Oxidative Stress in HepG2 Cells via Nrf2/keap1 and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of fucosylation by this compound attenuated acetaminophen-induced liver injury via its anti-inflammation and anti-oxidative stress effects - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Fluorofucose Concentration for Effective Fucosylation Inhibition
Welcome to the technical support center for optimizing 2-Fluorofucose (2-FF) concentration in your research. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you effectively use 2-FF as a fucosylation inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound (2-FF) and how does it inhibit fucosylation?
This compound (2-FF) is a fluorinated analog of L-fucose that acts as a potent inhibitor of fucosylation, the process of adding fucose to glycans.[1][2][3] Its peracetylated form is commonly used as a prodrug because it has better cell permeability.[1] Once inside the cell, it is de-O-acetylated and converted into GDP-2-deoxy-2-fluoro-L-fucose (GDP-2-FF) through the salvage pathway.[1][4]
GDP-2-FF inhibits fucosylation through a dual mechanism of action:[1][5]
-
Competitive Inhibition: GDP-2-FF acts as a competitive inhibitor for various fucosyltransferases (FUTs), the enzymes that transfer fucose from GDP-fucose to glycan chains.[1][6]
-
Feedback Inhibition: The accumulation of GDP-2-FF provides feedback inhibition to the de novo GDP-fucose biosynthesis pathway, specifically targeting the enzyme GDP-mannose 4,6-dehydratase (GMD). This shuts down the production of the natural substrate, GDP-fucose.[1][4]
This global shutdown of fucosyltransferases leads to the remodeling of cell surface glycans.[3]
Q2: What is a typical starting concentration for 2-FF in cell culture experiments?
The effective concentration of 2-FF can vary significantly depending on the cell line and the specific research question. However, based on published studies, a general starting range is between 10 µM and 100 µM .[1][4][7] Some studies have used concentrations up to 500 µM.[1][4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.
Q3: How long should I incubate my cells with 2-FF?
The incubation time required to observe significant inhibition of fucosylation typically ranges from 48 to 72 hours .[1] Some studies have shown that the inhibitory effects of 2-FF can persist for several days even after the compound is removed from the culture medium.[7][8] For example, in HepG2 cells, the effect of 100 µM 2-FF lasted for at least 3 days after its removal.[7]
Q4: Is this compound toxic to cells?
While 2-FF is a powerful inhibitor of a key cellular process, it generally does not show significant cytotoxicity at effective concentrations.[1][5] However, it is crucial to assess cell viability in your specific cell line, especially when using higher concentrations or longer incubation times. Standard cell viability assays such as MTT or Alamar blue can be used for this purpose.[1][9]
Q5: How can I confirm that fucosylation is being inhibited in my experiment?
Several methods can be used to verify the inhibition of fucosylation:
-
Lectin Blotting/Staining: This is a common and effective method. The Aleuria aurantia lectin (AAL) specifically binds to fucose residues. A decrease in AAL signal in treated cells compared to control cells indicates fucosylation inhibition.[4][7][8][10]
-
Flow Cytometry: Cells can be stained with fluorescently labeled AAL and analyzed by flow cytometry to quantify the level of cell surface fucosylation.[10][11][12]
-
Mass Spectrometry: For a more detailed analysis, mass spectrometry can be used to analyze the specific changes in glycan structures on glycoproteins.[8]
-
Western Blotting: If you are studying a specific glycoprotein, you can use Western blotting to observe changes in its molecular weight or reactivity with fucose-specific antibodies.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low inhibition of fucosylation observed. | Suboptimal 2-FF concentration. | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 250 µM).[11] |
| Insufficient incubation time. | Increase the incubation time to 72 hours or longer.[1] | |
| Cell line is resistant to 2-FF. | Some cell lines may have less active salvage pathways for 2-FF metabolism. Consider using a different fucosylation inhibitor or a different cell line if possible. | |
| Degradation of 2-FF. | Ensure proper storage of the 2-FF stock solution (typically at -20°C or -80°C). Prepare fresh working solutions for each experiment. | |
| Significant cell death or reduced proliferation. | 2-FF concentration is too high. | Perform a dose-response curve and an accompanying cytotoxicity assay (e.g., MTT, trypan blue exclusion) to determine the IC50 and the maximum non-toxic concentration.[1][13] |
| Prolonged incubation period. | Reduce the incubation time. | |
| Off-target effects. | While generally specific, off-target effects can occur at high concentrations.[6] Lower the concentration and confirm fucosylation inhibition. | |
| Inconsistent results between experiments. | Variability in cell culture conditions. | Maintain consistent cell passage number, confluency, and media composition. |
| Inaccurate 2-FF concentration. | Ensure accurate preparation of stock and working solutions. Calibrate pipettes regularly. | |
| Issues with detection method. | Optimize your lectin blotting or flow cytometry protocol (e.g., antibody/lectin concentration, incubation times, washing steps). |
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound and its analogs from various studies.
Table 1: Effective Concentrations (EC50 / IC50) of this compound Analogs on Fucosylation Inhibition
| Compound | Cell Line | Assay | EC50 / IC50 (µM) | Reference |
| Peracetylated 6,6-difluoro-L-fucose | HCT116 | Cell Viability | 43 | [1] |
| Peracetylated 6,6,6-trifluoro-L-fucose | HCT116 | Cell Viability | 58 | [1] |
| Peracetylated 6-fluoro-L-fucose | HCT116 | Cell Viability | 159 | [1] |
| Protected this compound 1-phosphate (B2FF1P) | Various | Fucosylation Inhibition | 4-7 times more potent than 2FF | [5] |
Table 2: Observed Inhibitory Concentrations of this compound (2-FF)
| Cell Line | Concentration (µM) | Incubation Time | Observed Effect | Reference |
| HepG2 | 10 | 3 days | Noticeable inhibition of fucosylation | [4][7] |
| HepG2 | 100 | 3 days | Remarkable inhibition of fucosylation | [4][7] |
| Various Cancer Cell Lines | 10 - 100 | 72 hours | Used for screening and viability assays | [1] |
| CHO | 50 | - | Full inhibition of mAb fucosylation | [14] |
| Arabidopsis thaliana roots | 10 | - | Full inhibition of xyloglucan and N-linked glycan fucosylation | [15] |
Experimental Protocols
Protocol 1: Determination of Optimal 2-FF Concentration using Lectin Blotting
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the end of the experiment.
-
2-FF Treatment: The next day, treat the cells with a range of 2-FF concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with biotinylated Aleuria aurantia lectin (AAL) (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with streptavidin-HRP conjugate (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin) to determine the concentration at which fucosylation is significantly inhibited.
Protocol 2: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).
-
2-FF Treatment: After 24 hours, treat the cells with the same range of 2-FF concentrations used in the lectin blotting experiment.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solvent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Mechanism of this compound Action
Caption: Mechanism of this compound fucosylation inhibition.
Experimental Workflow for Optimizing 2-FF Concentration
Caption: Workflow for optimizing 2-FF concentration.
References
- 1. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. xcessbio.com [xcessbio.com]
- 4. Inhibition of fucosylation by this compound suppresses human liver cancer HepG2 cell proliferation and migration as well as tumor formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular Fucosylation Inhibitors Based on Fluorinated Fucose‐1‐phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 10. researchgate.net [researchgate.net]
- 11. 2,2-Difluoro Derivatives of Fucose Can Inhibit Cell Surface Fucosylation without Causing Slow Transfer to Acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorinated rhamnosides inhibit cellular fucosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of fucosylation by this compound attenuated acetaminophen-induced liver injury via its anti-inflammation and anti-oxidative stress effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Inhibition of fucosylation of cell wall components by 2-fluoro 2-deoxy-L-fucose induces defects in root cell elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 2-Fluorofucose (2-FF) Uptake in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges with poor 2-Fluorofucose (2-FF) uptake and efficacy in cell culture experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not observing any decrease in fucosylation after treating my cells with 2-FF. What are the possible causes and solutions?
There are several potential reasons for a lack of effect from 2-FF treatment. Below is a troubleshooting guide to address this issue.
Possible Causes and Recommended Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal 2-FF Concentration | The effective concentration of 2-FF is cell-line dependent. Perform a dose-response experiment to determine the optimal concentration for your specific cells. Concentrations ranging from 10 µM to 500 µM have been used in various studies.[1][2] For example, inhibitory effects in HepG2 cells were observed at 10 µM and were more significant at 100 µM.[2] |
| Insufficient Incubation Time | The inhibitory effect of 2-FF may take time to become apparent as it relies on metabolic incorporation and subsequent inhibition of fucosylation. An incubation period of 48-72 hours is often required to observe a significant reduction in cell surface fucosylation.[1][3] In some cell lines, effects can persist for over 7 days.[2] |
| Cell Line Resistance | Some cell lines may have lower expression of the enzymes in the fucose salvage pathway, such as fucose kinase, which are necessary to metabolize 2-FF into its active form, GDP-2-FF.[1][4][5] Consider using a cell line known to be responsive to 2-FF or transfecting cells to express the necessary enzymes. |
| Poor Cell Health | Unhealthy or stressed cells may not metabolize 2-FF effectively. Ensure your cells are in the logarithmic growth phase and have high viability before starting the experiment.[6] |
| Degraded 2-FF Stock Solution | Ensure your 2-FF stock solution is properly stored, typically at -20°C or below, and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions in culture medium for each experiment. |
| Incorrect Detection Method | The method used to detect changes in fucosylation may not be sensitive enough. Utilize highly sensitive techniques such as lectin blotting with Aleuria Aurantia Lectin (AAL) or flow cytometry.[2] |
Q2: I am observing high levels of cytotoxicity or a significant decrease in cell proliferation after 2-FF treatment. How can I mitigate this?
While 2-FF is generally well-tolerated by many cell lines, some may exhibit sensitivity, especially at higher concentrations or with prolonged exposure.[6]
Troubleshooting Cytotoxicity:
| Possible Cause | Recommended Solution |
| 2-FF Concentration is Too High | High concentrations of 2-FF can be cytotoxic to some cell lines.[6] Perform a dose-response curve to determine the IC50 and select a sub-toxic concentration for your experiments.[6] |
| Prolonged Incubation Time | Long exposure to 2-FF may lead to cumulative toxicity. Try reducing the incubation time to the minimum required to achieve the desired level of fucosylation inhibition.[6] |
| Cell Line Sensitivity | Different cell lines have varying sensitivities to fucose analogs.[6] If possible, test 2-FF on a different, more robust cell line to determine if the cytotoxic effect is cell-type specific. |
| Use of Peracetylated Forms | Peracetylated versions of fucose analogs are used to increase cell permeability.[3] While this can enhance uptake, it might also lead to increased intracellular concentrations and exacerbate toxicity. If using a peracetylated form, a lower concentration may be required. |
Q3: How can I confirm that 2-FF is being taken up and metabolized by my cells?
Confirming uptake and metabolic conversion is crucial for troubleshooting.
Verification Methods:
-
Mass Spectrometry: This is the most direct method. You can analyze cell lysates using liquid chromatography-mass spectrometry (LC-MS) to detect the presence of GDP-2-FF, the active metabolite of 2-FF.[4][5]
-
Competition Assays: Co-incubate cells with 2-FF and a fluorescently labeled fucose analog. A decrease in the fluorescence signal compared to cells treated with the fluorescent analog alone would suggest that 2-FF is competing for uptake and metabolism.
Experimental Protocols
Protocol 1: Assessment of Fucosylation Inhibition by Lectin Blotting
This protocol details the use of Aleuria Aurantia Lectin (AAL), which preferentially binds to fucose residues, to detect changes in total cellular fucosylation after 2-FF treatment.[2]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantitation assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 3% BSA in TBST)
-
Biotinylated AAL
-
Streptavidin-HRP
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treating cells with 2-FF for the desired time, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[7]
-
Lectin Incubation: Incubate the membrane with biotinylated AAL (typically 1-2 µg/mL in blocking buffer) overnight at 4°C.[7]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Streptavidin-HRP Incubation: Incubate the membrane with Streptavidin-HRP diluted in blocking buffer for 1 hour at room temperature.[8]
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.[9] A decrease in signal intensity in the 2-FF treated lanes compared to the control indicates inhibition of fucosylation.
Protocol 2: Analysis of Cell Surface Fucosylation by Flow Cytometry
This protocol allows for the quantitative analysis of fucosylation on the cell surface.
Materials:
-
FACS buffer (e.g., PBS with 1% BSA)
-
Biotinylated AAL
-
Fluorescently labeled streptavidin (e.g., Streptavidin-FITC)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells treated with 2-FF and wash them with FACS buffer.
-
Lectin Staining: Resuspend the cells in FACS buffer containing biotinylated AAL and incubate for 30 minutes on ice in the dark.[10]
-
Washing: Wash the cells twice with FACS buffer to remove unbound lectin.[10]
-
Streptavidin Staining: Resuspend the cells in FACS buffer containing fluorescently labeled streptavidin and incubate for 20-30 minutes on ice in the dark.[10]
-
Washing: Repeat the washing step.
-
Analysis: Resuspend the cells in FACS buffer and analyze them using a flow cytometer. A shift in the fluorescence intensity of the 2-FF treated cells compared to the control indicates a change in cell surface fucosylation.[11]
Data Presentation
Table 1: Effective Concentrations of this compound (2-FF) and Derivatives in Various Cell Lines
| Cell Line | Compound | Effective Concentration | Incubation Time | Observed Effect | Reference |
| HepG2 | 2-FF | 10 µM - 100 µM | 3 days | Inhibition of core fucosylation | [2] |
| Hela | 2-FF | 100 µM | 3 days | Suppression of cell migration | [2] |
| HL-60 | Per-O-acetylated 2-F-Fuc | >125 µM | 3 days | Reduction in cell surface fucosylation | [4][5] |
| U-2 OS | Per-O-acetylated 2-F-Fuc | >125 µM | 3 days | Reduction in cell surface fucosylation | [5] |
| HCT116 | Peracetylated 6,6-difluoro-l-fucose | IC50 of 43 µM | 72 hours | Inhibition of cell viability | [1] |
| THP1 | Protected this compound 1-phosphate | EC50 ~10-20 µM | 3 days | Inhibition of fucosylation | [12] |
Visualizations
Caption: Metabolic pathway of this compound (2-FF) in the cell.
Caption: Troubleshooting workflow for poor 2-FF efficacy.
References
- 1. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of fucosylation by this compound suppresses human liver cancer HepG2 cell proliferation and migration as well as tumor formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,2-Difluoro Derivatives of Fucose Can Inhibit Cell Surface Fucosylation without Causing Slow Transfer to Acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. research-portal.uu.nl [research-portal.uu.nl]
- 6. benchchem.com [benchchem.com]
- 7. Lectin blotting [bio-protocol.org]
- 8. Lectin blotting - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. [Lectin blotting]:Glycoscience Protocol Online Database [jcggdb.jp]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
overcoming challenges in the large-scale synthesis of 2-Fluorofucose
Welcome to the technical support center for the large-scale synthesis of 2-Fluorofucose. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for troubleshooting your experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of this compound and its derivatives.
Issue 1: Low Overall Yield in Multi-Step Synthesis
-
Question: My overall yield for the multi-step synthesis of this compound is consistently low. What are the most likely bottleneck steps and how can I optimize them?
-
Answer: Low overall yield in a multi-step synthesis is a common issue. The key is to identify the lowest-yielding steps and focus optimization efforts there. In a typical synthesis of this compound, critical steps that often result in yield loss include the fluorination, glycosylation/phosphorylation, and purification stages.
-
Starting Material: Consider using L-(-)-rhamnose as a more cost-effective starting material compared to L-(-)-fucose. While this adds steps for stereochemical inversion at the C4 position, it can be more economical for large-scale production.[1]
-
Fluorination: The electrophilic fluorination of the glycal intermediate is a critical step. Ensure anhydrous conditions and optimal temperature control. The use of Selectfluor® is a common method.[2][3]
-
Protecting Group Strategy: A robust protecting group strategy is crucial.[4] Inefficient protection or deprotection can lead to a mixture of products and significant yield loss during purification. Re-evaluate your choice of protecting groups for orthogonality and stability.
-
Purification: Each purification step can contribute to yield loss. Minimize the number of chromatographic purifications where possible by developing crystallization or extraction protocols for intermediates.
-
Issue 2: Poor Stereoselectivity and Anomeric Control
-
Question: I am struggling with controlling the anomeric stereochemistry during glycosylation, particularly with 2,2-difluoro analogs, leading to a mixture of α and β anomers. How can I improve the stereoselectivity?
-
Answer: Achieving high stereoselectivity at the anomeric center is a known challenge, especially with the introduction of electron-withdrawing fluorine atoms at C-2, which can influence the stability of the oxocarbenium ion intermediate.[5]
-
Solvent and Temperature Effects: The choice of solvent and reaction temperature can significantly impact the anomeric ratio. Non-participating solvents like dichloromethane or toluene at low temperatures often favor the formation of the kinetic anomer.
-
Promoter/Catalyst: The nature of the glycosylation promoter or catalyst is critical. For instance, in the synthesis of a β-anomeric phosphate linkage for a 2,2-di-F-Fuc derivative, specific reaction conditions using a lactol as a nucleophile in the presence of a weak base were found to be effective.[5]
-
Protecting Groups: The protecting group at the C-2 position has a profound effect on stereoselectivity. While this compound lacks a participating group at C-2, other protecting groups on the fucose ring can influence the facial selectivity of the incoming nucleophile.
-
Issue 3: Inefficient Fluorination of the Fucose Precursor
-
Question: The fluorination of my fucal intermediate using Selectfluor® is giving low yields and multiple byproducts. What are the critical parameters for this reaction?
-
Answer: Electrophilic fluorination with reagents like Selectfluor® requires careful optimization.
-
Reaction Conditions: The reaction is sensitive to the solvent system, temperature, and reaction time. A common solvent system is a mixture of nitromethane and water.[3][6] Microwave heating has been reported to reduce reaction times and improve efficiency.[5]
-
Purity of Starting Material: Ensure the fucal intermediate is of high purity, as impurities can react with the fluorinating agent and lead to byproducts.
-
Stoichiometry: Carefully control the stoichiometry of Selectfluor®. An excess may be required, but a large excess can lead to over-fluorination or degradation of the product.
-
Issue 4: Challenges in Purification of Final Product and Intermediates
-
Question: I am facing difficulties in purifying the final GDP-2-Fluorofucose and some of the charged intermediates. What purification strategies are recommended?
-
Answer: The purification of highly polar and charged molecules like GDP-fucose analogs is indeed challenging.[6][7]
-
Ion-Exchange Chromatography: This is a powerful technique for separating charged molecules. A step-gradient or linear gradient of a suitable salt buffer (e.g., triethylammonium bicarbonate) on a DEAE-Sephadex or similar column is often effective.
-
Size-Exclusion Chromatography (SEC): SEC can be used to separate the product from smaller impurities and salts.
-
Reverse-Phase Chromatography: For intermediates that are less polar, reverse-phase HPLC with a suitable ion-pairing agent can be an effective purification method.
-
Precipitation/Crystallization: If possible, developing a protocol for the precipitation or crystallization of the product or a key intermediate can significantly improve purity and scalability, reducing the need for chromatography.[8]
-
Frequently Asked Questions (FAQs)
Synthesis Strategy
-
Q1: What is a cost-effective starting material for the large-scale synthesis of this compound?
-
Q2: What are the key intermediates in the synthesis of this compound?
-
Q3: Are there enzymatic methods for the synthesis of GDP-2-Fluorofucose?
Reaction Mechanisms and Conditions
-
Q4: What is the mechanism of the fluorination step using Selectfluor®?
-
A4: The fluorination of a glycal with Selectfluor® proceeds via an electrophilic addition of fluorine to the double bond, forming a transient fluoronium ion. Subsequent reaction with a nucleophile (e.g., water) leads to the formation of the 2-fluoro-1-hydroxy fucose derivative.[2]
-
-
Q5: What are typical yields for the key steps in this compound synthesis?
-
A5: Yields can vary depending on the specific route and scale. The table below summarizes some reported yields for key transformations.
-
| Step | Starting Material | Product | Reagents | Reported Yield | Reference |
| Glycal Formation | L-(-)-rhamnose derivative | L-fucal intermediate | Acetylation/bromination/elimination | 32% (overall, 8 steps) | [1] |
| Fluorination & Acetylation | Diacetyl-L-fucal | Peracetylated 2-deoxy-2-fluoro-L-fucose | Selectfluor®, then Ac₂O/Pyridine | ~71% (two steps) | [3] |
| Anomeric Phosphorylation | Peracetylated 2-F-Fuc derivative | Dibenzyl protected 2-F-Fuc-1-phosphate | (BnO)₂POOH, Ag₂CO₃ | 70% (two steps) | [5] |
| GDP Coupling | 2-F-Fuc-1-phosphate | GDP-2-F-Fuc | GMP-morpholidate, 1H-tetrazole | 18% | [5][6] |
Troubleshooting Specific Reactions
-
Q6: The coupling of 2-F-Fuc-1-phosphate with GMP-morpholidate to form GDP-2-F-Fuc has a very low yield. How can this be improved?
-
A6: This condensation is notoriously slow and low-yielding.[6][7] While significant improvements may be challenging, ensure all starting materials are completely dry, as water will hydrolyze the activated GMP-morpholidate. The reaction often requires a prolonged time (5-7 days).[6][7] Careful monitoring by TLC or LC-MS can help determine the optimal reaction time to balance product formation with potential degradation.
-
Experimental Protocols
Protocol 1: Synthesis of Diacetyl-L-fucal from L-Fucose
-
Acetylation: To a solution of L-Fucose in dry acetic anhydride at 0 °C, slowly add perchloric acid.[9] Stir the reaction mixture at room temperature until acetylation is complete, as monitored by TLC.
-
Bromination: Dilute the reaction mixture with chloroform at 0 °C. Add a mixture of phosphorous tribromide and water.[9]
-
Reductive Elimination: After workup, dissolve the crude bromide in a suitable solvent mixture (e.g., ethyl acetate and saturated NaH₂PO₄) and add zinc dust.[10] Monitor the reaction by TLC until the starting material is consumed.
-
Purification: After filtration and workup, purify the residue by flash chromatography on silica gel to yield diacetyl-L-fucal.
Protocol 2: Electrophilic Fluorination and Acetylation
-
Fluorination: To a solution of diacetyl-L-fucal in a mixture of acetonitrile and water, add Selectfluor®.[9] Stir the reaction at room temperature overnight.
-
Acetylation: After aqueous workup, dissolve the crude product in pyridine and add acetic anhydride. Stir until the reaction is complete.
-
Purification: Purify the product by flash chromatography to obtain 1,3,4-tri-O-acetyl-2-fluoro-L-fucose.[9]
Visualizations
Caption: Synthetic workflow for this compound and its GDP analog.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. Improved Synthesis of Anticancer Agent this compound - ChemistryViews [chemistryviews.org]
- 2. The Light-Controlled Release of 2-fluoro-l-fucose, an Inhibitor of the Root Cell Elongation, from a nitrobenzyl-caged Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. research-portal.uu.nl [research-portal.uu.nl]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2,2-Difluoro Derivatives of Fucose Can Inhibit Cell Surface Fucosylation without Causing Slow Transfer to Acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming Challenges and Improving Efficiency in Protein Purification | Labcompare.com [labcompare.com]
- 9. mdpi.com [mdpi.com]
- 10. biorxiv.org [biorxiv.org]
Technical Support Center: Improving the In Vivo Delivery and Bioavailability of 2-Fluorofucose
Welcome to the technical support center for 2-Fluorofucose (2-FF). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their in vivo experiments with this potent fucosylation inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to enhance the delivery and bioavailability of 2-FF in your research.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during in vivo experiments with this compound and its derivatives.
Question: We are observing lower than expected efficacy of this compound in our in vivo model. What are the potential causes and solutions?
Answer:
Low efficacy of this compound in vivo can stem from several factors related to its delivery, bioavailability, and the specific experimental setup. Here are some common causes and troubleshooting steps:
-
Poor Oral Bioavailability: 2-FF, being a carbohydrate analog, can have inherently low oral bioavailability.
-
Solution: Consider using a prodrug strategy. Per-O-acetylated forms of 2-FF (often referred to as 2FF) or protected this compound 1-phosphate derivatives (such as A2FF1P and B2FF1P) are designed for improved cell permeability.[1] These prodrugs are more lipophilic, facilitating passive diffusion across the cell membrane, after which intracellular esterases cleave the protecting groups to release the active compound.[1]
-
Solution: If oral administration is not critical, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection to bypass gastrointestinal barriers and first-pass metabolism.[2]
-
-
Inadequate Dosing: The dose of 2-FF may be insufficient to achieve the necessary plasma and tissue concentrations for effective fucosylation inhibition.
-
Solution: Review the literature for established effective dose ranges in similar in vivo models. Dose-ranging studies may be necessary to determine the optimal dose for your specific model and experimental goals.
-
-
Compound Stability: Degradation of the compound before or after administration can reduce its effective concentration.
-
Solution: Ensure proper storage of the 2-FF compound and its formulations according to the manufacturer's instructions. When preparing dosing solutions, use appropriate vehicles and assess the stability of the formulation over the intended period of use.
-
-
High Fucose Diet in Animal Models: If the experimental animals are on a diet rich in fucose, it can compete with 2-FF for the salvage pathway enzymes, reducing the metabolic activation of 2-FF to GDP-2-FF.
-
Solution: Standardize the animal diet and consider using a fucose-free or low-fucose diet to maximize the efficacy of 2-FF.
-
-
Inefficient Cellular Uptake and Metabolism: Even with prodrugs, cellular uptake and conversion to the active GDP-2-FF might be a limiting factor in certain cell types or tissues.
-
Solution: If possible, analyze the intracellular levels of GDP-fucose and GDP-2-FF in target tissues to confirm that the inhibitor is reaching its site of action and being metabolized correctly.
-
Question: We are having trouble with our lectin blotting analysis to assess fucosylation levels. The background is high, or the signal is weak. What can we do?
Answer:
Lectin blotting is a key technique to measure changes in fucosylation. High background and weak signals are common issues that can often be resolved with protocol optimization.
-
High Background:
-
Cause: Non-specific binding of the lectin or detection reagents.
-
Solution:
-
Blocking: Use a blocking buffer that does not contain glycoproteins. While nonfat dry milk is common for Western blotting, it contains glycoproteins that can bind to lectins. Bovine serum albumin (BSA) at 3% in TBST is a better alternative.[3][4] Commercially available carbohydrate-free blocking solutions are also recommended.[5]
-
Washing: Increase the number and duration of washing steps after incubation with the lectin and the streptavidin-HRP conjugate to remove non-specifically bound reagents.[3]
-
Lectin Concentration: Titrate the concentration of the biotinylated lectin to find the optimal concentration that gives a good signal-to-noise ratio.[4]
-
-
-
Weak or No Signal:
-
Cause: Insufficient fucosylated protein, inactive lectin, or issues with the detection system.
-
Solution:
-
Protein Loading: Ensure that you are loading a sufficient amount of total protein on the gel (typically 20-30 µg of cell lysate).
-
Lectin Specificity and Activity: Confirm the specificity of your lectin for the fucose linkages you are interested in (e.g., Aleuria Aurantia Lectin (AAL) for core fucose). Ensure the lectin is stored correctly and has not lost activity.
-
Detection Reagents: Check the activity of your streptavidin-HRP and the chemiluminescent substrate.
-
Signal Amplification: Consider using a signal amplification system, such as a tyramide signal amplification (TSA) kit, if your target protein is of low abundance.[5]
-
-
Question: How can we confirm that this compound is being metabolized to its active form, GDP-2-FF, in our cells or tissues?
Answer:
Confirming the intracellular conversion of 2-FF to GDP-2-FF is crucial for interpreting your results. This can be achieved by quantifying the intracellular nucleotide sugar pools.
-
Method: The most common and robust method is using liquid chromatography-mass spectrometry (LC-MS).
-
Procedure:
-
Lyse the cells or homogenize the tissue in a manner that preserves the nucleotide sugars.
-
Extract the nucleotide sugars from the lysate/homogenate.
-
Analyze the extract by LC-MS, using a method optimized for the separation and detection of GDP-fucose and GDP-2-FF.
-
Use pure standards of GDP-fucose and GDP-2-FF to confirm the identity of the peaks and for quantification.
-
-
Quantitative Data
While comprehensive pharmacokinetic data for this compound and its prodrugs in various preclinical models are not always presented in a standardized format across the literature, the following tables summarize available information to guide experimental design.
Table 1: In Vivo Administration of this compound in Mouse Models
| Compound | Animal Model | Dose | Administration Route | Observed Effect | Reference |
| This compound (as SGN-2FF) | Nude Mice with LS174T tumor xenografts | Not specified | Oral | Delayed tumor growth | [6] |
| This compound | BALB/c Mice | High doses (not specified) | Oral | No apparent toxicity over 3 weeks; inhibited fucosylation of endogenous antibodies | [7] |
| This compound | Nude BALB/c-nu mice with HepG2 tumor xenografts | Not specified | Intratumoral injection | Prevented tumorigenesis and decreased core fucosylation | [8] |
Note: Specific pharmacokinetic parameters like Cmax, Tmax, AUC, and half-life for this compound and its prodrugs in preclinical models are not consistently reported in a consolidated format in the reviewed literature. Researchers may need to perform their own pharmacokinetic studies to determine these parameters for their specific model and formulation.
Experimental Protocols
Protocol 1: In Vivo Bioavailability Assessment of this compound in Mice
This protocol provides a general framework for assessing the oral bioavailability of 2-FF.
1. Animal Handling and Dosing: a. Use adult male or female mice (e.g., C57BL/6 or BALB/c), typically 8-10 weeks old. b. House the animals in a controlled environment with a standard diet and water ad libitum. c. For oral administration, fast the animals overnight (with access to water) before dosing. d. Prepare the 2-FF formulation (e.g., dissolved in water or a suitable vehicle). e. Administer a single dose of 2-FF via oral gavage. For comparison, a separate group of animals should receive an intravenous (IV) dose of 2-FF to determine the absolute bioavailability.
2. Blood Sample Collection: a. Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-dosing. b. Collect blood (approximately 50-100 µL) from the tail vein or saphenous vein into tubes containing an anticoagulant (e.g., EDTA). c. Immediately place the blood samples on ice.
3. Plasma Preparation: a. Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma. b. Carefully collect the plasma supernatant and transfer it to a new, clean tube. c. Store the plasma samples at -80°C until analysis.
4. Sample Preparation for LC-MS/MS Analysis: a. Thaw the plasma samples on ice. b. To a 50 µL aliquot of plasma, add an internal standard (a structurally similar molecule not present in the sample) to correct for extraction variability. c. Precipitate the plasma proteins by adding a threefold volume of cold acetonitrile. d. Vortex the samples vigorously for 1 minute. e. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins. f. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. g. Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
5. LC-MS/MS Analysis: a. Use a validated LC-MS/MS method for the quantification of 2-FF. This will involve optimizing the chromatographic separation and the mass spectrometry parameters (e.g., precursor and product ions, collision energy). b. Generate a standard curve using known concentrations of 2-FF to quantify the concentration in the plasma samples.
6. Pharmacokinetic Analysis: a. Plot the plasma concentration of 2-FF versus time. b. Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and elimination half-life (t½). c. Calculate the oral bioavailability (F) using the formula: F (%) = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100.
Protocol 2: Lectin Blotting for Fucosylation Analysis
This protocol details the steps for analyzing changes in protein fucosylation in cell or tissue lysates.
1. Sample Preparation: a. Lyse cells or homogenize tissues in a suitable lysis buffer containing protease inhibitors. b. Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
2. SDS-PAGE and Protein Transfer: a. Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. b. Transfer the separated proteins to a nitrocellulose or PVDF membrane using a standard Western blot transfer protocol.
3. Blocking: a. Block the membrane for 1 hour at room temperature with a blocking buffer that does not contain glycoproteins. A suitable blocking buffer is 3% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).[4]
4. Lectin Incubation: a. Incubate the membrane with a biotinylated fucose-specific lectin (e.g., Aleuria Aurantia Lectin - AAL, for core fucose) diluted in the blocking buffer. The optimal concentration of the lectin should be determined empirically but is typically in the range of 1-5 µg/mL.[3] b. Incubate for 1-2 hours at room temperature with gentle agitation.
5. Washing: a. Wash the membrane three to four times for 5-10 minutes each with TBST to remove unbound lectin.[3]
6. Incubation with Streptavidin-HRP: a. Incubate the membrane with a streptavidin-horseradish peroxidase (HRP) conjugate diluted in blocking buffer for 1 hour at room temperature.
7. Final Washes and Detection: a. Wash the membrane again as in step 5. b. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imager.
Visualizations
Signaling and Metabolic Pathways
Caption: Mechanism of action of this compound in inhibiting protein fucosylation.
Caption: General experimental workflow for in vivo evaluation of this compound.
References
- 1. Cellular Fucosylation Inhibitors Based on Fluorinated Fucose‐1‐phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selection of oral bioavailability enhancing formulations during drug discovery | Semantic Scholar [semanticscholar.org]
- 3. Lectin blotting - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Studying Extracellular Signaling Utilizing a Glycoproteomic Approach: Lectin Blot Surveys, a First and Important Step - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histochemical analysis of cell surface glycans by lectin - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A metabolic inhibitor blocks cellular fucosylation and enables production of afucosylated antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of orally active inhibitors of protein and cellular fucosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of fucosylation by this compound suppresses human liver cancer HepG2 cell proliferation and migration as well as tumor formation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of 2-Fluorofucose in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of 2-Fluorofucose (2-FF) in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (2-FF)?
A1: this compound is a fucose analog that inhibits protein fucosylation.[1] After entering the cell, it is metabolized via the salvage pathway into Guanosine Diphosphate-2-Fluorofucose (GDP-2-FF).[2] GDP-2-FF acts as a competitive inhibitor of fucosyltransferases (FUTs), preventing the transfer of fucose to glycoproteins.[3][4] Additionally, the accumulation of GDP-2-FF provides negative feedback on the de novo pathway of GDP-fucose synthesis, further depleting the cellular pool of this essential substrate.[2][3][4]
Q2: What are the known off-target effects of 2-FF?
A2: While 2-FF is a valuable tool for studying fucosylation, it can have effects beyond the direct inhibition of FUTs. These can include:
-
Impact on Cell Proliferation and Viability: At higher concentrations, 2-FF and its derivatives have been shown to inhibit cell proliferation in various cancer cell lines.[3][5]
-
Alterations in Cell Signaling: By inhibiting the fucosylation of key receptors, 2-FF can modulate downstream signaling pathways. For instance, it has been shown to suppress the phosphorylation of EGFR, AKT, ERK, and FAK.[6] It can also inhibit NF-κB activation.[7]
-
Changes in Cell Adhesion and Migration: Reduced fucosylation of cell surface proteins, such as integrins, can lead to decreased cell migration.[2][6]
Q3: How can I confirm that 2-FF is effectively inhibiting fucosylation in my cells?
A3: Several methods can be used to verify the inhibition of fucosylation:
-
Lectin Blotting: Use lectins that specifically bind to fucosylated glycans, such as Aleuria aurantia lectin (AAL) or Lens culinaris agglutinin (LCA), to probe cell lysates by western blot. A decrease in signal in 2-FF treated cells indicates successful inhibition.[2][3]
-
Flow Cytometry: Similar to lectin blotting, fluorescently labeled lectins (e.g., FITC-AAL) can be used to stain cells, and the reduction in fluorescence can be quantified by flow cytometry.
-
Mass Spectrometry: For a more detailed analysis, mass spectrometry can be used to profile the N-glycans released from cellular glycoproteins and quantify the reduction in fucosylated species.[2][6]
Q4: Are there more potent or specific alternatives to 2-FF?
A4: Yes, researchers have developed other fluorinated fucose analogs and prodrugs to improve potency and cellular uptake. For example, 2,2-di-F-Fuc derivatives and protected this compound 1-phosphates have shown enhanced inhibitory activity in some contexts.[3][8][9] However, it's important to note that these compounds may also have their own unique off-target effect profiles.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| High cell toxicity or unexpected decrease in viability. | The concentration of 2-FF is too high for the specific cell line. | Perform a dose-response experiment (e.g., using an MTT or Alamar blue assay) to determine the optimal, non-toxic concentration of 2-FF for your cells. Start with a low concentration (e.g., 10 µM) and titrate up.[5] |
| No observable effect on fucosylation or the biological process of interest. | 1. The concentration of 2-FF is too low. 2. The incubation time is insufficient. 3. The compound has degraded. | 1. Increase the concentration of 2-FF. Effective concentrations can range from 10 µM to over 100 µM depending on the cell line.[2] 2. Extend the incubation time. Significant inhibition of fucosylation may take 24-72 hours.[10] 3. Prepare fresh solutions of 2-FF for each experiment. Store stock solutions at -80°C for long-term stability.[11] |
| Inconsistent results between experiments. | 1. Variability in cell passage number or confluency. 2. Inconsistent 2-FF treatment duration or concentration. | 1. Use cells within a consistent and low passage number range. Ensure cells are at a similar confluency at the start of each experiment. 2. Maintain strict adherence to the established protocol for 2-FF concentration and incubation time. |
| Unexpected changes in signaling pathways unrelated to fucosylation. | This could be a genuine off-target effect of 2-FF. | 1. Use the lowest effective concentration of 2-FF. 2. Validate key findings using a complementary approach, such as siRNA/shRNA knockdown of a specific fucosyltransferase (e.g., FUT8 for core fucosylation). 3. Investigate if the observed signaling changes are a downstream consequence of altered fucosylation of a specific receptor. |
Data Presentation
Table 1: Reported Effective Concentrations of this compound in Different Cell Lines
| Cell Line | Effective Concentration Range | Observed Effect | Reference |
| HepG2 | 10 µM - 100 µM | Inhibition of core fucosylation, suppression of cell proliferation and migration. | [2][6] |
| HL-60 | 32 µM | Suppression of cell surface fucosylation. | [3] |
| Hela | Not specified | Inhibition of fucosylation. | [6] |
| HCT116 | 100 µM | Inhibition of cell proliferation. | [5] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Prepare serial dilutions of 2-FF in complete cell culture medium. Replace the medium in the wells with the 2-FF-containing medium. Include vehicle-only (e.g., DMSO) and no-treatment controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[10]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Analysis of Protein Fucosylation by Lectin Blotting
-
Cell Lysis: After treatment with 2-FF, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Lectin Incubation: Incubate the membrane with a biotinylated lectin (e.g., AAL, 1:1000 dilution) overnight at 4°C.
-
Secondary Incubation: Wash the membrane with TBST and incubate with streptavidin-HRP conjugate for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Workflow for assessing 2-FF effects.
Caption: 2-FF metabolic pathway and inhibition.
Caption: Signaling pathways affected by 2-FF.
References
- 1. qeios.com [qeios.com]
- 2. Inhibition of fucosylation by this compound suppresses human liver cancer HepG2 cell proliferation and migration as well as tumor formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,2-Difluoro Derivatives of Fucose Can Inhibit Cell Surface Fucosylation without Causing Slow Transfer to Acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Item - The Fucosylation Inhibitor, this compound, Inhibits Vaso-Occlusion, Leukocyte-Endothelium Interactions and NF-ĸB Activation in Transgenic Sickle Mice - Public Library of Science - Figshare [plos.figshare.com]
- 8. Cellular Fucosylation Inhibitors Based on Fluorinated Fucose‐1‐phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular Fucosylation Inhibitors Based on Fluorinated Fucose-1-phosphates* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
refining protocols for the analysis of 2-Fluorofucose-labeled glycoproteins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluorofucose (2-F-Fuc) labeled glycoproteins. The information is designed to address specific issues that may arise during experimental workflows, from metabolic labeling to mass spectrometry analysis.
Troubleshooting Guides
This section addresses common problems encountered during the analysis of 2-F-Fuc-labeled glycoproteins, offering potential causes and solutions in a clear, question-and-answer format.
Issue 1: Low or No Detectable 2-F-Fuc Labeling in Cells
-
Question: I have treated my cells with this compound, but I am unable to detect any labeled glycoproteins. What could be the issue?
-
Answer: Several factors can contribute to low or undetectable labeling. Firstly, the concentration of 2-F-Fuc may be suboptimal. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line, as high concentrations can sometimes perturb normal biological systems.[1] For instance, in HepG2 cells, inhibitory effects of this compound (2FF) were observed at a final concentration of 10 μM and were more significant at 100 μM.[2] Secondly, the incubation time might be insufficient for metabolic incorporation. Time-course studies have shown that the effect of 2FF can persist for over 7 days.[2]
It is also important to consider the metabolic state of your cells. The fucose salvage pathway, which incorporates 2-F-Fuc into glycoproteins, can vary in activity between different cell types.[3] Ensure that the cells are healthy and metabolically active during the labeling period. Lastly, verify the viability of your 2-F-Fuc reagent, as improper storage can lead to degradation.
Issue 2: High Background or Non-Specific Staining in "Click" Chemistry Reaction
-
Question: After performing the click chemistry reaction to attach a reporter molecule (e.g., biotin-azide or a fluorescent probe) to my 2-F-Fuc (alkyne-modified) labeled glycoproteins, I am observing high background or non-specific staining. How can I resolve this?
-
Answer: High background in click chemistry reactions is often due to issues with the copper(I) catalyst or non-specific binding of the reporter molecule. Ensure that the copper(I) is freshly prepared or that a robust catalyst system, such as copper(II) sulfate with a reducing agent like sodium ascorbate, is used. The addition of a copper-coordinating ligand, like BTTAA, can enhance the efficiency and biocompatibility of the reaction.[3]
To minimize non-specific binding, it is advisable to perform thorough washing steps after the click reaction. Additionally, blocking steps, similar to those used in Western blotting or immunofluorescence, can be incorporated before and after the click reaction. The choice of reporter molecule can also influence background; ensure it is of high purity.
Issue 3: Poor Enrichment of 2-F-Fuc-Labeled Glycopeptides
-
Question: I am struggling to enrich 2-F-Fuc-labeled glycopeptides from my complex protein digest. What are the best practices for enrichment?
-
Answer: The enrichment of glycopeptides is a critical and often challenging step due to their low abundance compared to non-glycosylated peptides.[4] Several strategies can be employed. Lectin affinity chromatography is a common method, but it's important to choose a lectin that specifically recognizes the fucosylated glycan structure of interest. For instance, Aleuria Aurantia Lectin (AAL) preferentially binds to Fuc α1-6GlcNAc.[2]
Hydrophilic Interaction Liquid Chromatography (HILIC) is another effective method for enriching glycopeptides.[1][5] For 2-F-Fuc labeled glycoproteins that have been "clicked" with a biotin-azide reporter, streptavidin-based affinity purification is a highly specific enrichment method. It is crucial to optimize the binding and elution conditions to ensure efficient capture and release of the biotinylated glycopeptides. Combining different enrichment strategies, such as lectin affinity followed by HILIC, can also improve the specificity and coverage of identified fucosylated glycopeptides.[6]
Issue 4: Low Ionization Efficiency and Poor Detection of Glycopeptides in Mass Spectrometry
-
Question: My enriched glycopeptide samples are not yielding good signals in the mass spectrometer. How can I improve the detection of these molecules?
-
Answer: Glycopeptides are known to have lower ionization efficiency compared to their non-glycosylated counterparts, which can result in their underrepresentation in mass spectrometry data.[4][5] To mitigate this, ensure that your sample is adequately desalted before MS analysis, as salts can suppress the ionization of peptides.[1]
The choice of mass spectrometer and fragmentation method is also critical. High-resolution instruments like Q-TOF or Orbitrap mass spectrometers are recommended for glycopeptide analysis.[7] Collision-Induced Dissociation (CID) can lead to the loss of the glycan moiety, making peptide identification difficult. Electron-Transfer Dissociation (ETD) or Higher-Energy C-trap Dissociation (HCD) often provide better fragmentation of the peptide backbone while retaining the glycan structure, facilitating both glycan composition and peptide sequence identification.[8] Additionally, specialized software tools can aid in the identification of glycopeptides from complex MS/MS data by recognizing glycan-specific fragment ions.[8]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound metabolic labeling?
A1: this compound is a fucose analog that can be taken up by cells and processed through the fucose salvage pathway.[9] Inside the cell, it is converted into GDP-2-fluorofucose. This analog then acts as a competitive inhibitor for fucosyltransferases, the enzymes responsible for adding fucose to glycans.[9] This inhibition leads to a reduction in cellular fucosylation. When a version of 2-F-Fuc with a "clickable" handle (like an alkyne group) is used, it gets incorporated into glycoproteins, allowing for subsequent detection or enrichment via click chemistry.
Q2: Can this compound treatment affect cell viability and function?
A2: Yes, this compound treatment can impact cellular processes. It has been shown to suppress the proliferation and migration of certain cancer cells, such as the human liver cancer cell line HepG2.[2] This is often due to the inhibition of fucosylation on key signaling receptors like the EGF receptor and integrin β1, which in turn affects downstream signaling pathways.[2] It is therefore essential to assess the potential effects of 2-F-Fuc on your specific biological system.
Q3: What are the key differences between N-linked and O-linked glycosylation, and how does this affect 2-F-Fuc analysis?
A3: N-linked glycans are attached to the nitrogen atom of asparagine residues within a specific consensus sequence (N-X-S/T, where X is any amino acid except proline).[1] O-linked glycans are attached to the oxygen atom of serine or threonine residues, and there is no single consensus sequence for this modification.[10] The enzymatic release of N-glycans is commonly achieved using PNGase F, which cleaves the bond between the innermost GlcNAc and the asparagine residue. However, PNGase F is not effective for N-glycans with a core α-1-3-fucose.[5] The release of O-glycans is more challenging and often requires chemical methods.[7] When analyzing 2-F-Fuc labeled glycoproteins, it is important to consider that the fucose analog can be incorporated into both N- and O-linked glycans, and the subsequent analysis strategy (e.g., enzymatic release) will depend on the type of glycosylation being investigated.
Q4: How can I quantify the changes in fucosylation after this compound treatment?
A4: Quantitative analysis of fucosylation can be performed using several methods. Lectin blotting or flow cytometry using fucose-binding lectins like AAL can provide a relative quantification of total fucosylation levels.[2] For more detailed and site-specific information, mass spectrometry-based approaches are employed. Stable isotope labeling techniques, such as Tandem Mass Tags (TMT), can be used to compare the abundance of specific fucosylated glycopeptides between control and 2-F-Fuc treated samples.[6] This allows for the identification and quantification of changes in fucosylation at specific glycosylation sites on individual proteins.
Data Presentation
Table 1: Comparison of Fucosylation Inhibitors on Prostate Cancer Cells
| Inhibitor | Cell Line | Concentration Range | Duration of Treatment | Method of Detection |
| A2FF1P | PC3 | 2 µM to 256 µM | 72 h | AAL lectin flow cytometry |
| B2FF1P | PC3 | 2 µM to 256 µM | 72 h | AAL lectin flow cytometry |
| 2FF | PC3 | 2 µM to 256 µM | 72 h | AAL lectin flow cytometry |
| A2FF1P | CWR22RV1 | 2 to 64 µM | 72 h | AAL lectin flow cytometry |
| B2FF1P | CWR22RV1 | 2 to 64 µM | 72 h | AAL lectin flow cytometry |
| 2FF | CWR22RV1 | 2 to 64 µM | 72 h | AAL lectin flow cytometry |
| Fucotrim I | PC3 | 0.001953 µM to 64 µM | 72 h | AAL lectin flow cytometry |
| Fucotrim II | PC3 | 0.001953 µM to 64 µM | 72 h | AAL lectin flow cytometry |
| Fucotrim I | CWR22RV1 | 2 µM to 64 µM | 72 h | AAL lectin flow cytometry |
| Fucotrim II | CWR22RV1 | 2 µM to 64 µM | 72 h | AAL lectin flow cytometry |
This table summarizes the experimental conditions for testing various fucosylation inhibitors on prostate cancer cell lines as described in the literature.[9]
Experimental Protocols
Protocol 1: Metabolic Labeling of Glycoproteins with Alkynyl Fucose (FucAl) and Detection via Click Chemistry
This protocol is adapted from studies on Bacteroidales species.[3]
-
Cell Culture and Labeling: Culture cells in the appropriate medium. Add FucAl to the culture medium at a final concentration of 20-200 µM. Incubate for 24 hours to allow for metabolic incorporation.
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Click Chemistry Reaction:
-
To the cell lysate, add the following reagents in order: biotin-azide, and a freshly prepared mixture of copper(II) sulfate and a reducing agent (e.g., sodium ascorbate) with a copper-coordinating ligand (e.g., BTTAA).
-
Incubate the reaction mixture at room temperature for 1 hour.
-
-
Detection:
-
The biotinylated glycoproteins can be detected by Western blot using a streptavidin-HRP conjugate.
-
Alternatively, for flow cytometry analysis of cell surface labeling, live cells can be subjected to the click chemistry reaction with a fluorescently-tagged azide, followed by washing and analysis.[3]
-
Mandatory Visualization
Caption: Workflow for the analysis of 2-F-Fuc-labeled glycoproteins.
References
- 1. Optimization of glycopeptide enrichment techniques for the identification of Clinical Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of fucosylation by this compound suppresses human liver cancer HepG2 cell proliferation and migration as well as tumor formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Labeling of Fucosylated Glycoproteins in Bacteroidales species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Mass Spectrometry-based Glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycomic and glycoproteomic analysis of glycoproteins—a tutorial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-Specific Fucosylation Analysis Identifying Glycoproteins Associated with Aggressive Prostate Cancer Cell Lines Using Tandem Affinity Enrichments of Intact Glycopeptides Followed by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Targeting aberrant sialylation and fucosylation in prostate cancer cells using potent metabolic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
strategies to minimize cytotoxicity of 2-Fluorofucose at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluorofucose (2-FF). The information is designed to help minimize cytotoxicity at high concentrations and optimize its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with this compound at concentrations intended to achieve maximal inhibition of fucosylation. What are the potential causes and how can we mitigate this?
A1: High concentrations of this compound (2-FF) can lead to cytotoxicity in some cell lines, although its effects on cell proliferation can be marginal in others. The observed toxicity may stem from several factors, including off-target effects, disruption of essential cellular processes due to global inhibition of fucosylation, or the specific sensitivity of the cell line being used.
Troubleshooting Strategies:
-
Concentration Optimization: Determine the minimal effective concentration of 2-FF required for the desired level of fucosylation inhibition in your specific cell line. A dose-response experiment assessing both fucosylation levels (e.g., via lectin blotting) and cell viability (e.g., using an MTT or Alamar blue assay) is highly recommended. For instance, in HepG2 cells, inhibitory effects of 2-FF on fucosylation were observed at concentrations as low as 10 µM, with remarkable effects at 100 µM.[1][2]
-
Time-Course Analysis: Cytotoxicity may be time-dependent. Assess cell viability at different time points during 2-FF treatment to identify an optimal treatment duration that maximizes fucosylation inhibition while minimizing cell death.
-
Alternative Fucose Analogs: Consider using alternative fucose analogs that have been reported to have lower cytotoxicity or a more specific mechanism of action. Some of these are detailed in the table below.
-
Co-treatment Strategies: While not extensively documented for 2-FF cytotoxicity, co-treatment with anti-apoptotic or pro-survival agents could be explored, but this may interfere with the intended experimental outcomes.
-
Cell Line-Specific Sensitivity: Be aware that different cell lines exhibit varying sensitivity to 2-FF. It is crucial to establish baseline toxicity profiles for each cell line used.
Q2: What are some alternative fucose analogs to this compound that may exhibit lower cytotoxicity?
A2: Several alternative fucose analogs have been developed to offer different inhibitory profiles, potentially with reduced off-target effects and lower cytotoxicity. The choice of analog will depend on the specific experimental goals.
| Fucose Analog | Mechanism of Action & Key Features | Reported Effects on Cell Viability |
| 2,2-difluoro-L-fucose derivatives | Inhibit fucosyltransferases without being incorporated into glycans, potentially reducing off-target effects.[3][4][5] | No significant effects on cell proliferation and viability were observed at concentrations lower than 125 μM.[3] |
| Carbafucose | A fucose derivative where the endocyclic oxygen is replaced by a methylene group. It acts as a potent metabolic inhibitor of fucosylation. | Does not affect cell growth.[6] |
| 6,6-difluoro-L-fucose & 6,6,6-trifluoro-L-fucose | Show significant inhibitory activity against the proliferation of some cancer cell lines.[7][8][9] | These analogs are noted to be more anti-proliferative compared to 2-FF.[8] |
Q3: What are the known signaling pathways affected by this compound treatment that might contribute to its cytotoxic effects?
A3: The primary mechanism of 2-FF is the inhibition of fucosylation, which can, in turn, affect the function of numerous glycoproteins involved in cell signaling. The downstream effects on signaling pathways can contribute to both the desired anti-cancer effects and undesired cytotoxicity.
-
Growth Factor Receptor Signaling: Treatment with 2-FF has been shown to decrease the core fucosylation of membrane glycoproteins like the EGF receptor (EGFR) and integrin β1.[10] This reduction in fucosylation can suppress downstream signaling pathways, including the phosphorylation of EGFR, AKT, ERK, and FAK.[10] The inhibition of these pro-survival and proliferation pathways can lead to cytotoxicity.
-
Oxidative Stress and Inflammatory Pathways: In the context of oxidative stress, 2-FF has been shown to modulate the Nrf2/keap1 and NF-κB signaling pathways.[11][12] It can enhance the nuclear translocation of Nrf2, promoting the expression of antioxidant proteins, and suppress the expression of inflammation-associated proteins.[11][12][13][14] While this can be protective in some contexts, dysregulation of these pathways could contribute to cytotoxicity under different experimental conditions.
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using Alamar Blue Assay
This protocol provides a method to determine the effect of 2-FF on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (2-FF) stock solution
-
96-well cell culture plates
-
Alamar blue reagent
-
Plate reader capable of measuring fluorescence or absorbance
Methodology:
-
Seed cells in a 96-well plate at a density appropriate for the cell line and allow them to adhere overnight.
-
Prepare serial dilutions of 2-FF in complete cell culture medium to achieve the desired final concentrations.
-
Remove the medium from the cells and replace it with the medium containing different concentrations of 2-FF. Include a vehicle control (medium with the same concentration of the solvent used for the 2-FF stock, e.g., DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Add Alamar blue reagent to each well according to the manufacturer's instructions (typically 10% of the well volume).
-
Incubate for 1-4 hours, or until a color change is observed.
-
Measure the fluorescence (Ex/Em ~560/590 nm) or absorbance (570 nm and 600 nm) using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Analysis of Protein Fucosylation by Lectin Blotting
This protocol allows for the detection of changes in global fucosylation levels in response to 2-FF treatment.
Materials:
-
Cells treated with 2-FF
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Biotinylated Aleuria Aurantia Lectin (AAL)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Lyse the 2-FF treated and control cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with biotinylated AAL (diluted in blocking buffer) overnight at 4°C. AAL preferentially binds to fucose linked α1-6 to N-acetylglucosamine.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with streptavidin-HRP (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
A loading control (e.g., GAPDH or β-actin) should be probed on the same membrane to ensure equal protein loading.
Visualizations
References
- 1. Inhibition of fucosylation by this compound suppresses human liver cancer HepG2 cell proliferation and migration as well as tumor formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2,2-Difluoro Derivatives of Fucose Can Inhibit Cell Surface Fucosylation without Causing Slow Transfer to Acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,2-Difluoro Derivatives of Fucose Can Inhibit Cell Surface Fucosylation without Causing Slow Transfer to Acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. researchgate.net [researchgate.net]
- 11. This compound Attenuates Hydrogen Peroxide-Induced Oxidative Stress in HepG2 Cells via Nrf2/keap1 and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Inhibition of fucosylation by this compound attenuated acetaminophen-induced liver injury via its anti-inflammation and anti-oxidative stress effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Inhibition of fucosylation by this compound attenuated acetaminophen-induced liver injury via its anti-inflammation and anti-oxidative stress effects [frontiersin.org]
enhancing the stability of 2-Fluorofucose in experimental conditions
Welcome to the technical support center for 2-Fluorofucose (2-FF). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing 2-FF in their experimental workflows. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to enhance the stability and effective use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (2-FF) is a fluorinated analog of L-fucose. It acts as an inhibitor of protein fucosylation. Upon entering a cell, 2-FF is metabolized by the fucose salvage pathway into GDP-2-Fluorofucose. This analog then competitively inhibits fucosyltransferases (FUTs), the enzymes responsible for transferring fucose onto glycoproteins.[1][2][3] Additionally, the accumulation of GDP-2-FF can provide feedback inhibition to the de novo pathway of GDP-fucose synthesis, further reducing the levels of endogenous GDP-fucose available for fucosylation.[1][2]
Q2: What is the best way to deliver this compound into cells?
A2: Due to the charged nature of GDP-fucose analogs, which can limit cell membrane penetration, per-O-acetylated forms of 2-FF are often used to enhance cell uptake.[1][4] Once inside the cell, non-specific esterases cleave the acetyl groups, releasing 2-FF to be processed by the salvage pathway.
Q3: How should this compound be stored to ensure its stability?
A3: Proper storage is critical to maintain the stability and efficacy of this compound. Based on manufacturer recommendations and general laboratory practice for similar reagents, the following storage conditions are advised:
| Storage Condition | Duration | Notes |
| -20°C | Long-term (months to years) | Recommended for solid form and stock solutions. |
| -80°C | Long-term (months to years) | An alternative for long-term storage of stock solutions. |
| 0 - 4°C | Short-term (days to weeks) | Suitable for temporary storage of the solid compound.[5] |
| Room Temperature | Shipping/Brief Periods | Stable for a few weeks during shipping.[5] |
| Stock Solutions (-20°C) | Up to 1 month | Protect from light. |
| Stock Solutions (-80°C) | Up to 6 months | Protect from light; stored under nitrogen is ideal. |
To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller, single-use volumes.[6]
Q4: At what concentration should I use this compound in my cell culture experiments?
A4: The optimal concentration of 2-FF can vary depending on the cell type and the specific experimental goals. However, studies have shown effective inhibition of fucosylation in cell lines like HepG2 at concentrations ranging from 10 µM to 100 µM.[2] It is always recommended to perform a dose-response experiment to determine the most effective and non-toxic concentration for your specific cell line.
Troubleshooting Guide
Issue 1: Low or no inhibition of fucosylation observed.
-
Possible Cause 1: Inefficient cellular uptake.
-
Possible Cause 2: Insufficient concentration or incubation time.
-
Solution: Perform a dose-response and time-course experiment to optimize the concentration of 2-FF and the duration of treatment. Some studies show significant inhibition after 3 days of incubation.[2]
-
-
Possible Cause 3: Degradation of the 2-FF compound.
-
Solution: Ensure that the 2-FF and its solutions have been stored correctly according to the guidelines in the table above. Avoid multiple freeze-thaw cycles by preparing single-use aliquots.[6]
-
-
Possible Cause 4: Cell-type specific metabolism.
-
Solution: The efficiency of the fucose salvage pathway can vary between cell types.[7] You may need to increase the concentration of 2-FF or the incubation time for your specific cell line.
-
Issue 2: Observed cytotoxicity or off-target effects.
-
Possible Cause 1: 2-FF concentration is too high.
-
Solution: Reduce the concentration of 2-FF. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic threshold for your cells.
-
-
Possible Cause 2: Off-target effects of fucosylation inhibition.
-
Solution: Fucosylation is a critical modification for many cellular processes.[3] Broad inhibition may lead to unintended biological consequences. Consider using a more targeted approach if available, or carefully design control experiments to account for these effects.
-
Experimental Protocols
Protocol 1: Inhibition of Protein Fucosylation in Cultured Cells
This protocol describes a general procedure for treating cultured mammalian cells with this compound to inhibit protein fucosylation.
Materials:
-
Per-O-acetylated this compound
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium appropriate for your cell line
-
Cell line of interest (e.g., HepG2)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
Lectin for detecting fucosylation (e.g., Aleuria Aurantia Lectin - AAL)
-
Standard Western blotting and lectin blotting reagents
Procedure:
-
Prepare 2-FF Stock Solution: Dissolve per-O-acetylated this compound in DMSO to create a concentrated stock solution (e.g., 100 mM). Store in single-use aliquots at -20°C or -80°C.
-
Cell Seeding: Plate your cells of interest at an appropriate density in multi-well plates or flasks and allow them to adhere overnight.
-
Treatment with 2-FF: The next day, dilute the 2-FF stock solution into fresh, pre-warmed complete culture medium to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 100 µM). Remove the old medium from the cells and replace it with the 2-FF-containing medium.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours). A 72-hour incubation is often sufficient to observe significant inhibition of fucosylation.[2]
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay.
-
Lectin Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then probe with a biotinylated lectin that recognizes fucose (e.g., AAL).
-
Detect the bound lectin using streptavidin-HRP and a chemiluminescent substrate.
-
Analyze the results to determine the extent of fucosylation inhibition. A loading control (e.g., GAPDH) should be used to ensure equal protein loading.[2]
-
Protocol 2: Metabolic Labeling of Fucosylated Glycans
This protocol outlines a general workflow for the metabolic labeling of fucosylated glycans using an azide-modified fucose analog, which can then be detected via click chemistry. While this protocol uses a fucose analog with a clickable handle, the principles of cellular uptake and metabolic incorporation are similar to those for 2-FF.
Materials:
-
Azide-modified fucose analog (e.g., FucAz)
-
Cell line of interest
-
Click chemistry reagents (e.g., a cyclooctyne-fluorophore conjugate for copper-free click chemistry)
-
Fluorescence microscopy equipment
Procedure:
-
Metabolic Labeling: Culture cells in the presence of the azide-modified fucose analog. The analog will be taken up by the cells and incorporated into glycans via the fucose salvage pathway.[8]
-
Cell Harvesting and Fixation: After the desired labeling period, harvest the cells and fix them using an appropriate method (e.g., paraformaldehyde).
-
Click Chemistry Reaction: Perform a click chemistry reaction by incubating the fixed cells with a fluorescent probe containing a complementary reactive group (e.g., a cyclooctyne-fluorophore for an azide-labeled glycan).[9][10]
-
Visualization: Wash the cells to remove any unreacted probe and visualize the labeled fucosylated glycans using fluorescence microscopy.
Visualizations
Caption: Workflow for this compound treatment and analysis.
Caption: this compound metabolic and inhibitory pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inhibition of fucosylation by this compound suppresses human liver cancer HepG2 cell proliferation and migration as well as tumor formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C6H11FO4 | CID 125766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,2-Difluoro Derivatives of Fucose Can Inhibit Cell Surface Fucosylation without Causing Slow Transfer to Acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Metabolic Labeling of Fucosylated Glycans in Developing Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting guide for inconsistent results with 2-Fluorofucose
Welcome to the technical support center for 2-Fluorofucose (2-FF). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing 2-FF in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (2-FF) and how does it work?
This compound is a fluorinated analog of L-fucose that acts as a potent inhibitor of protein fucosylation.[1][2] Its mechanism of action involves cellular uptake and metabolic conversion into Guanosine Diphosphate this compound (GDP-2-FF) through the salvage pathway.[3] GDP-2-FF then competitively inhibits fucosyltransferases (FUTs), the enzymes responsible for transferring fucose to glycoproteins.[2][4][5] Additionally, the accumulation of GDP-2-FF can lead to feedback inhibition of the de novo pathway for GDP-fucose synthesis, further reducing cellular fucosylation.[3][6]
Q2: What are the common applications of this compound?
This compound is widely used in research to study the roles of fucosylation in various biological processes. Key applications include:
-
Cancer Research: Investigating the impact of fucosylation on cancer cell proliferation, migration, and tumor formation.[3][7]
-
Immunology: Modulating immune responses and enhancing antibody-dependent cell-mediated cytotoxicity (ADCC) by producing fucose-deficient antibodies.[1][6][8]
-
Inflammation and Liver Injury Studies: Examining the role of fucosylation in inflammatory processes and its potential therapeutic effects in conditions like acetaminophen-induced liver injury.[9]
Q3: Is this compound toxic to cells?
At commonly used experimental concentrations (e.g., 10-100 µM), this compound is generally reported to have low toxicity in many cell lines, such as HepG2.[7] However, cellular responses can be cell-type dependent. It is always recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental duration.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Fucosylation
Question: I've treated my cells with this compound, but I'm not observing the expected decrease in fucosylation. What could be the problem?
Possible Causes and Solutions:
-
Suboptimal Concentration: The effective concentration of 2-FF can vary between cell lines.
-
Insufficient Treatment Duration: The inhibitory effect of 2-FF is time-dependent.
-
Cellular Uptake and Metabolism: For 2-FF to be effective, it must be taken up by the cells and converted to GDP-2-FF.
-
Detection Method Sensitivity: The method used to detect changes in fucosylation may not be sensitive enough.
Issue 2: High Cell Death or Unexpected Phenotypes
Question: After treating my cells with this compound, I'm observing significant cell death or other unexpected phenotypic changes. What should I do?
Possible Causes and Solutions:
-
Concentration-Dependent Toxicity: Although generally well-tolerated, high concentrations of 2-FF can be toxic to some cell lines.
-
Solution: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration for your specific cells. Lower the concentration of 2-FF to a non-toxic level that still provides effective inhibition of fucosylation.
-
-
Off-Target Effects: While 2-FF is a specific inhibitor of fucosylation, significant alterations in glycosylation can have broad downstream effects on cellular processes like cell signaling and adhesion, which might lead to the observed phenotypes.[7]
-
Solution: Investigate the specific signaling pathways affected in your system. For example, 2-FF has been shown to suppress downstream signals of EGFR and integrin β1, including phospho-EGFR, -AKT, -ERK, and -FAK.[7] Correlate the observed phenotype with the inhibition of fucosylation to confirm it is an on-target effect.
-
-
Solvent Toxicity: If using a stock solution of 2-FF dissolved in a solvent like DMSO, the final concentration of the solvent in the culture medium might be toxic.
-
Solution: Ensure the final concentration of the solvent is below the toxic threshold for your cells (typically <0.1% for DMSO). Include a vehicle-only control in your experiments.
-
Data Presentation
Table 1: Concentration-Dependent Inhibition of Fucosylation in HepG2 Cells
| 2-FF Concentration (µM) | Treatment Duration | Method of Detection | Observed Inhibition of Fucosylation | Reference |
| 10 | 3 days | Lectin Blot (AAL) | Noticeable inhibition | [3] |
| 100 | 3 days | Lectin Blot (AAL) | Remarkable inhibition | [3] |
| 100 | 48 hours | MTT Assay | No significant effect on cell viability | [9] |
| 100 - 500 | Not specified | Lectin Blot (AAL) | Dose-dependent decrease in fucose detection | [10] |
Experimental Protocols
Protocol 1: Assessment of Fucosylation Inhibition by Lectin Blotting
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 200 µM) for 48-72 hours. Include a vehicle-only control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Lectin Staining:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with biotinylated Aleuria Aurantia Lectin (AAL) (e.g., 1-5 µg/mL in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with streptavidin-HRP conjugate for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Loading Control: Probe the same membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin) to ensure equal protein loading.[7]
Mandatory Visualizations
Diagram 1: Mechanism of Action of this compound
Caption: Mechanism of this compound as a fucosylation inhibitor.
Diagram 2: Experimental Workflow for Troubleshooting
Caption: Troubleshooting workflow for inconsistent this compound results.
Diagram 3: Downstream Signaling Effects of 2-FF Treatment
Caption: Downstream signaling pathways affected by this compound.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of fucosylation by this compound suppresses human liver cancer HepG2 cell proliferation and migration as well as tumor formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular Fucosylation Inhibitors Based on Fluorinated Fucose‐1‐phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C6H11FO4 | CID 125766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Inhibition of fucosylation by this compound attenuated acetaminophen-induced liver injury via its anti-inflammation and anti-oxidative stress effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Impact of Acetylated and Non-Acetylated Fucose Analogues on IgG Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
method refinement for quantifying fucosylation levels after 2-Fluorofucose treatment
Technical Support Center: Quantifying Fucosylation After 2-Fluorofucose Treatment
Welcome to the technical support center for methodology refinement in fucosylation analysis. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers using this compound (2-FF) to modulate protein fucosylation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound (2-FF)?
A1: this compound (2-FF) is a fucose analog that acts as a potent inhibitor of fucosylation.[1][2] Its primary mechanism involves being metabolized within the cell into GDP-2-deoxy-2-fluoro-L-fucose (GDP-2-FF). This analog then competitively inhibits fucosyltransferases (FUTs), the enzymes responsible for transferring fucose from the natural substrate, GDP-fucose, onto glycan structures.[2][3] Additionally, GDP-2-FF can act as a feedback inhibitor of the de novo biosynthesis pathway that produces GDP-fucose, further depleting the cell's fucosylation capacity.[1][3]
Q2: What are the essential controls for a 2-FF treatment experiment?
A2: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Cells treated with the same solvent (e.g., DMSO) used to dissolve the 2-FF at the highest concentration used in the experiment. This controls for any effects of the solvent itself.
-
Untreated Control: Cells cultured under normal conditions without any treatment. This provides a baseline for normal fucosylation levels and cell health.
-
Positive Control (for detection): A cell line or protein sample known to have high levels of fucosylation to validate that your detection method (e.g., lectin blot, flow cytometry) is working correctly.
-
Cell Viability Assay: It is crucial to assess cell viability (e.g., using an MTT or trypan blue exclusion assay) in parallel to ensure that the observed decrease in fucosylation is not merely a result of 2-FF-induced cytotoxicity.[4][5]
Q3: How long does the inhibitory effect of 2-FF last in cell culture?
A3: The inhibitory effect of 2-FF can be quite persistent. Studies have shown that fucosylation levels can remain suppressed for more than 7 days after a single treatment.[6][7] The effect can even last for at least 3 days after the 2-FF-containing medium is removed and replaced with fresh medium.[6] However, the exact duration can vary depending on the cell line, its metabolic rate, and the initial concentration of 2-FF used.
Q4: Which lectins are most commonly used to detect fucosylation?
A4: Several lectins can detect fucose residues, each with different linkage specificities. The most common are:
-
Aleuria aurantia Lectin (AAL): Broadly recognizes fucose linked in α1-2, α1-3, α1-4, and α1-6 linkages. It is frequently used to detect overall changes in fucosylation.[6][8]
-
Lens culinaris Agglutinin (LCA): Specifically recognizes α1-6 linked fucose (core fucose) on N-glycans, but its binding requires the presence of an α-linked mannose residue in the core structure.[8][9]
-
Ulex europaeus Agglutinin I (UEA-I): Specifically binds to α1-2 linked fucose residues, commonly found on terminal structures.[8]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| No change in fucosylation detected after 2-FF treatment. | 1. Inactive 2-FF Compound: The compound may have degraded due to improper storage. 2. Insufficient Concentration: The concentration of 2-FF used may be too low for the specific cell line. 3. Insufficient Incubation Time: Cells may not have been exposed to 2-FF long enough for inhibition to occur. 4. Insensitive Detection Method: The change in fucosylation may be too subtle for the chosen assay to detect. | 1. Store 2-FF at -20°C or -80°C as recommended.[1] Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. 2. Perform a dose-response experiment, testing a range of concentrations (e.g., 10 µM to 500 µM).[6] 3. Increase the incubation time. A minimum of 48-72 hours is often required to observe significant changes.[6][7] 4. Use a more sensitive method. For example, if lectin blotting shows no change, consider mass spectrometry for a more detailed glycan analysis. |
| High cell death or toxicity observed. | 1. High Concentration of 2-FF: The concentration used may be cytotoxic to your specific cell line. 2. Solvent Toxicity: The vehicle (e.g., DMSO) concentration may be too high. 3. Contamination: The 2-FF stock or cell culture may be contaminated. | 1. Perform a cell viability assay (e.g., MTT) across a range of 2-FF concentrations to determine the optimal non-toxic working concentration.[4][5] 2. Ensure the final concentration of the solvent in the culture medium is low (typically <0.1% for DMSO). 3. Filter-sterilize the 2-FF stock solution before use.[1] Regularly check cultures for signs of contamination. |
| High background signal in lectin blot or flow cytometry. | 1. Insufficient Blocking: Non-specific binding sites on the membrane (blotting) or cells (flow cytometry) were not adequately blocked. 2. Lectin Concentration Too High: Using an excessive concentration of the lectin can lead to non-specific binding. 3. Inadequate Washing: Insufficient washing steps fail to remove unbound lectin. | 1. For lectin blotting, use an appropriate blocking buffer like 3% BSA or Carbo-Free™ Blocking Solution for at least 1 hour.[10][11] For flow cytometry, include a blocking step with a protein-based buffer. 2. Titrate the lectin to find the optimal concentration that gives a strong specific signal with low background. A typical starting point is 1-20 µg/mL.[11][12] 3. Increase the number and duration of wash steps after lectin incubation. Use a buffer containing a mild detergent like Tween-20 (e.g., TBST).[10][12] |
| Inconsistent results between experiments. | 1. Variability in Cell State: Differences in cell confluency, passage number, or metabolic state can affect fucosylation. 2. Reagent Variability: Inconsistent preparation of 2-FF stock solutions or lectin dilutions. 3. Procedural Differences: Minor variations in incubation times, temperatures, or washing steps. | 1. Standardize cell culture conditions. Use cells within a consistent passage number range and seed them to reach a specific confluency (e.g., 70-80%) at the time of treatment. 2. Prepare larger batches of stock solutions to be used across multiple experiments to minimize variability. 3. Follow a detailed, standardized protocol meticulously for every experiment. |
Quantitative Data Summary
The following table provides a hypothetical summary of results from different methods used to quantify the reduction in fucosylation in a cancer cell line (e.g., HepG2) after 72 hours of treatment with 2-FF.[6]
| 2-FF Concentration | Lectin Blot (AAL Signal, % of Control) | Flow Cytometry (AAL MFI, % of Control) | Mass Spectrometry (% Fucosylated Glycans) | Cell Viability (% of Control) |
| 0 µM (Vehicle) | 100% | 100% | 75% | 100% |
| 10 µM | 85% | 88% | 62% | 99% |
| 50 µM | 45% | 52% | 31% | 98% |
| 100 µM | 15% | 21% | 11% | 95% |
| 250 µM | 8% | 12% | 5% | 80% |
| 500 µM | 5% | 9% | 3% | 65% |
Data are representative. MFI = Median Fluorescence Intensity.
Visualizations and Workflows
Experimental Workflow
The general workflow for assessing the impact of 2-FF on cellular fucosylation involves several key stages, from cell treatment to data analysis.
Mechanism of Action
2-FF inhibits fucosylation by interfering with the cellular machinery that produces and utilizes GDP-fucose.
Experimental Protocols
Protocol 1: Lectin Blotting for Total Fucosylation
This protocol describes the detection of total fucosylated proteins in cell lysates using biotinylated Aleuria aurantia lectin (AAL).
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE reagents and equipment
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Blocking buffer (e.g., 3% BSA in TBST)
-
Biotinylated AAL (1 mg/mL stock)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: After 2-FF treatment, wash cells with ice-cold PBS and lyse using RIPA buffer. Scrape the cells, incubate on ice for 30 minutes, and clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane according to standard procedures.[12]
-
Blocking: Rinse the membrane with TBST and incubate in blocking buffer (3% BSA in TBST) for 1 hour at room temperature with gentle agitation to block non-specific binding sites.[10][12]
-
Lectin Incubation: Dilute biotinylated AAL to a final concentration of 1-2 µg/mL in the blocking buffer. Incubate the membrane with the AAL solution for 1-2 hours at room temperature.[12]
-
Washing: Wash the membrane 4 times for 5 minutes each with TBST to remove unbound lectin.[10][12]
-
Streptavidin-HRP Incubation: Incubate the membrane with Streptavidin-HRP (diluted in blocking buffer according to the manufacturer's instructions) for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (Step 7).
-
Detection: Incubate the membrane with ECL substrate for 1-5 minutes.[12] Capture the chemiluminescent signal using an appropriate imaging system. Densitometry analysis can be performed to quantify the signal, normalizing to a loading control like GAPDH or total protein stain.
Protocol 2: Flow Cytometry for Cell Surface Fucosylation
This protocol allows for the quantification of fucosylation on the surface of intact cells.
Materials:
-
PBS (Phosphate-Buffered Saline)
-
FACS Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
Fluorophore-conjugated lectin (e.g., AAL-FITC)
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometer
Procedure:
-
Cell Harvesting: After 2-FF treatment, harvest cells using a non-enzymatic cell dissociation buffer to preserve surface proteins. Wash the cells once with ice-cold PBS.
-
Cell Counting: Count the cells and resuspend them in cold FACS buffer to a concentration of 1x10^6 cells/mL.
-
Lectin Staining: Aliquot 100 µL of the cell suspension (100,000 cells) into FACS tubes.
-
Add the fluorophore-conjugated AAL to the cells at a pre-determined optimal concentration. Incubate on ice for 30-45 minutes in the dark.
-
Washing: Add 1 mL of cold FACS buffer to each tube, centrifuge at 300 x g for 5 minutes at 4°C, and carefully discard the supernatant. Repeat this wash step twice.
-
Resuspension: Resuspend the cell pellet in 300-500 µL of FACS buffer.
-
Viability Staining: Add a viability dye like PI just before analysis to exclude dead cells, which can non-specifically bind antibodies and lectins.
-
Data Acquisition: Analyze the samples on a flow cytometer.[13][14] Collect data for at least 10,000 live single-cell events.
-
Data Analysis: Gate on the live, single-cell population.[14] The median fluorescence intensity (MFI) of the lectin signal for the treated samples can be compared to the vehicle control to quantify the change in surface fucosylation.[13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. "Effects of L-fucose on cell viability in cancer cell lines" by Muhammad Alif Mazlan, Afzan Mat Yusof et al. [scholarhub.ui.ac.id]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Inhibition of fucosylation by this compound suppresses human liver cancer HepG2 cell proliferation and migration as well as tumor formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Large-Scale Identification of Core-Fucosylated Glycopeptide Sites in Pancreatic Cancer Serum Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Lectin blotting]:Glycoscience Protocol Online Database [jcggdb.jp]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Lectin blotting - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Frontiers | Identification of immune subsets with distinct lectin binding signatures using multi-parameter flow cytometry: correlations with disease activity in systemic lupus erythematosus [frontiersin.org]
- 14. Identification of immune subsets with distinct lectin binding signatures using multi-parameter flow cytometry: correlations with disease activity in systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle: 2-Fluorofucose vs. 2,2-difluorofucose in the Inhibition of Fucosylation
In the intricate world of glycobiology, the precise control of fucosylation—the enzymatic addition of fucose to glycans—is paramount for cellular function and is increasingly recognized as a critical target in disease, particularly in cancer and inflammation. Researchers seeking to modulate this pathway are presented with a growing arsenal of chemical tools, among which 2-Fluorofucose (2-F-Fuc) and its difluorinated counterpart, 2,2-difluorofucose (2,2-di-F-Fuc), have emerged as prominent fucosylation inhibitors. This guide provides a comprehensive comparison of their efficacy, mechanism of action, and experimental considerations, supported by available data to aid researchers in selecting the optimal inhibitor for their specific needs.
Mechanism of Action: A Tale of Two Inhibitors
Both 2-F-Fuc and 2,2-di-F-Fuc act as metabolic inhibitors of fucosylation. To exert their effects, they are typically introduced to cells as per-O-acetylated or phosphate prodrugs, which enhances their cell permeability. Once inside the cell, these prodrugs are processed by intracellular enzymes.
The monofluorinated analog, 2-F-Fuc, is converted into GDP-2-F-Fuc. This analog then acts as a competitive inhibitor of fucosyltransferases (FUTs), the enzymes responsible for transferring fucose from the donor substrate, GDP-fucose, to acceptor molecules.[1][2][3][4] Furthermore, GDP-2-F-Fuc can also act as a feedback inhibitor of the de novo GDP-fucose biosynthesis pathway, further reducing the cellular pool of the natural donor substrate.[1][2][3][4] However, a notable characteristic of GDP-2-F-Fuc is that it can be a slow substrate for some FUTs, leading to the unintended incorporation of the unnatural fucoside into glycans.[1][3]
On the other hand, the difluorinated analog, 2,2-di-F-Fuc, is metabolized to GDP-2,2-di-F-Fuc. This molecule also acts as a potent inhibitor of various human FUTs.[1][4] A key advantage of GDP-2,2-di-F-Fuc is that it lacks the slow transfer activity observed with its monofluorinated counterpart, thus preventing the incorporation of the unnatural sugar into glycoproteins.[1][3][4] Moreover, the prodrug of 2,2-di-F-Fuc has been shown to have a substantially greater feedback inhibitory activity on the de novo biosynthesis of GDP-fucose compared to the monofluorinated version.[1][3][5]
Comparative Efficacy: A Quantitative Look
Direct comparison studies have revealed significant differences in the inhibitory potency of 2-F-Fuc and 2,2-di-F-Fuc, particularly when administered as prodrugs. While the GDP-derivatives of both inhibitors exhibit similar Ki values for various human fucosyltransferases, their effects on cell surface fucosylation can vary substantially.[1][3]
| Parameter | This compound (2-F-Fuc) | 2,2-difluorofucose (2,2-di-F-Fuc) | Reference |
| Mechanism | Competitive inhibitor of FUTs; Feedback inhibitor of GDP-fucose biosynthesis. | Potent inhibitor of FUTs; Stronger feedback inhibition of GDP-fucose biosynthesis. | [1][2][3][4] |
| Unnatural Incorporation | Can act as a slow substrate, leading to incorporation. | Lacks slow transfer activity; no unintended incorporation. | [1][3] |
| Inhibitory Potency | Peracetylated form shows lower efficacy in reducing cellular fucosylation compared to the 2,2-di-F-Fuc prodrug. | Phosphate prodrug exhibits potent inhibition of cell surface fucosylation, much more potent than monofluorinated counterparts. | [1] |
| IC50 (Arabidopsis root growth) | 10 µM (as 2F-Fuc) | Not Reported | [6] |
| IC50 (Arabidopsis root growth) | 2 µM (as Ac32F-Fuc) | Not Reported | [6] |
Note: IC50 values are context-dependent and can vary significantly between cell types and experimental conditions.
Experimental Protocols
To assess and compare the efficacy of these inhibitors, several key experimental protocols are commonly employed.
Cell Culture and Inhibitor Treatment
-
Cell Lines: A variety of cell lines can be used, such as CHO, HepG2, or other cancer cell lines known to exhibit significant fucosylation.
-
Inhibitor Preparation: The per-O-acetylated or phosphate prodrugs of 2-F-Fuc and 2,2-di-F-Fuc are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Treatment: Cells are seeded in appropriate culture vessels and allowed to adhere. The culture medium is then replaced with fresh medium containing the desired concentration of the inhibitor or a vehicle control (DMSO). The incubation time can vary depending on the experimental goals, but is typically between 24 and 72 hours.
Analysis of Cell Surface Fucosylation by Lectin Staining and Flow Cytometry
This method quantifies the overall level of fucosylation on the cell surface.
-
Lectin: Aleuria aurantia lectin (AAL), which specifically binds to fucose residues, is commonly used. The lectin is typically conjugated to a fluorescent dye like FITC.
-
Procedure:
-
After inhibitor treatment, cells are harvested and washed with a suitable buffer (e.g., PBS).
-
Cells are then incubated with the fluorescently labeled lectin at a predetermined concentration and time.
-
Following incubation, cells are washed again to remove any unbound lectin.
-
The fluorescence intensity of the cells is then analyzed using a flow cytometer. A decrease in fluorescence intensity in inhibitor-treated cells compared to control cells indicates a reduction in cell surface fucosylation.
-
Western Blot and Lectin Blot for Specific Glycoprotein Fucosylation
This technique allows for the analysis of fucosylation on specific proteins.
-
Procedure:
-
Cells are lysed, and the total protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
For Western blotting, the membrane is probed with a primary antibody specific to the protein of interest, followed by a secondary antibody.
-
For lectin blotting, the membrane is incubated with a biotinylated lectin (e.g., AAL), followed by streptavidin-HRP, to detect fucosylated proteins.[7]
-
LC-MS Analysis of Intracellular Sugar Nucleotides
This is a powerful method to directly measure the intracellular concentrations of GDP-fucose and the inhibitor-derived GDP-analogs.
-
Procedure:
-
After inhibitor treatment, cells are rapidly harvested and metabolism is quenched (e.g., using cold methanol).
-
Intracellular metabolites, including sugar nucleotides, are extracted.
-
The extract is then analyzed by liquid chromatography-mass spectrometry (LC-MS) to separate and quantify GDP-fucose, GDP-2-F-Fuc, and GDP-2,2-di-F-Fuc.[1][3]
-
Conclusion: Choosing the Right Tool for the Job
Both this compound and 2,2-difluorofucose are valuable tools for researchers studying the roles of fucosylation. The choice between them will depend on the specific experimental goals.
-
This compound is a well-established inhibitor and may be suitable for general studies on the effects of reduced fucosylation. However, researchers should be mindful of its potential for slow incorporation into glycans, which could introduce a confounding variable.
-
2,2-difluorofucose , particularly in its prodrug form, appears to be a more potent and specific inhibitor of fucosylation. Its lack of unnatural incorporation and stronger feedback inhibition make it a superior choice for experiments where a clean and robust reduction in fucosylation is desired, without the complication of glycan modification with the inhibitor itself.
As with any experimental tool, careful consideration of the specific biological system and the desired outcome is crucial for the successful application of these fucosylation inhibitors. The detailed protocols and comparative data presented here aim to equip researchers with the necessary information to make an informed decision and advance our understanding of the critical role of fucosylation in health and disease.
References
- 1. 2,2-Difluoro Derivatives of Fucose Can Inhibit Cell Surface Fucosylation without Causing Slow Transfer to Acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2,2-Difluoro Derivatives of Fucose Can Inhibit Cell Surface Fucosylation without Causing Slow Transfer to Acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. 2-Fluoro-L-Fucose Is a Metabolically Incorporated Inhibitor of Plant Cell Wall Polysaccharide Fucosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of fucosylation by this compound attenuated acetaminophen-induced liver injury via its anti-inflammation and anti-oxidative stress effects - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of 2-Fluorofucose: A Comparative Guide to Fucosyltransferase Inhibition
For researchers, scientists, and drug development professionals, the targeted inhibition of fucosyltransferases (FUTs) represents a pivotal strategy in the development of novel therapeutics for a range of diseases, including cancer and inflammatory disorders. 2-Fluorofucose (2-F-Fuc), a fucose analog, has emerged as a significant tool in this endeavor. This guide provides an objective comparison of the inhibitory effects of this compound on specific FUTs, supported by experimental data and detailed protocols to aid in your research.
Quantitative Comparison of Inhibitory Activity
The inhibitory potential of this compound is realized after its intracellular conversion to GDP-2-Fluorofucose, which acts as a competitive inhibitor of various fucosyltransferases. The following table summarizes the reported inhibitory constants (Ki) of GDP-2-Fluorofucose against several human FUTs, alongside a comparator, GDP-2,2-di-F-Fuc, to provide a broader perspective on the structure-activity relationship of fluorinated fucose analogs.
| Fucosyltransferase | GDP-2-F-Fuc Ki (µM) | GDP-2,2-di-F-Fuc Ki (µM) |
| FUT1 | 111.8 ± 8.5[1] | 106.4 ± 13.1[1] |
| FUT3 | 26.3 ± 2.5[1] | 12.9 ± 1.5[1] |
| FUT5 | 4.2 | 7.1 ± 4.3[1] |
| FUT6 | 17.9 ± 1.9[1] | 16.3 ± 1.3[1] |
| FUT7 | Low micromolar range[2] | Not Reported |
| FUT8 | 27.8 ± 1.7[1] | 28.1 ± 3.7[1] |
| FUT9 | Potently inhibited[3] | Not Reported |
Synthetic GDP-2-deoxy-2-fluoro-l-fucose has been demonstrated to be a competitive inhibitor against several fucosyltransferases, including FUT3, FUT5, FUT6, and FUT7, with Ki values in the low micromolar range.[2][4] For FUT5, a specific Ki value of 4.2 µM has been reported. Furthermore, C-6 modified derivatives of GDP-2-F-Fuc have shown potent inhibition of FUT1, 3, 6, and 9, while displaying minimal activity against FUT8.[1][3]
Mechanism of Action
This compound exerts its inhibitory effect through a multi-step process within the cell. The peracetylated form of 2-F-Fuc is cell-permeable and, once inside, is processed by the salvage pathway to form GDP-2-F-Fuc.[5] This analog then acts as a competitive inhibitor of fucosyltransferases, competing with the natural substrate, GDP-fucose. Additionally, the accumulation of fluorinated GDP-fucose can lead to feedback inhibition of the de novo GDP-fucose biosynthetic pathway, further reducing the cellular pool of GDP-fucose available for fucosylation.[5]
Mechanism of this compound Action.
Experimental Protocols
Accurate determination of the inhibitory effect of this compound on FUTs requires robust and reproducible experimental protocols. Below are outlines for common assay types.
Fucosyltransferase Inhibition Assay (General Protocol)
This protocol provides a framework for a competitive inhibition assay. Specific details may need to be optimized for the particular FUT and substrate being investigated.
Materials:
-
Recombinant human fucosyltransferase (FUT) of interest
-
GDP-Fucose (donor substrate)
-
Acceptor substrate (e.g., a fluorescently labeled oligosaccharide like MU-β-LacNAc)[6]
-
This compound or GDP-2-Fluorofucose (inhibitor)
-
Assay buffer (e.g., 50 mM HEPES or Tris-HCl, pH 7.0-7.5)[6]
-
Divalent cations (e.g., 40 mM MgCl₂)[6]
-
Reaction stopping solution (e.g., 125 mM EDTA)[6]
-
96-well microplate
-
Plate reader (for fluorescence or absorbance) or HPLC system
Procedure:
-
Enzyme and Inhibitor Pre-incubation:
-
In a microplate well, combine the FUT enzyme with varying concentrations of the inhibitor (this compound or GDP-2-Fluorofucose).
-
Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
-
Reaction Initiation:
-
Initiate the fucosylation reaction by adding a mixture of the donor substrate (GDP-Fucose) and the acceptor substrate to each well.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specific time, ensuring the reaction remains within the linear range.
-
-
Reaction Termination:
-
Stop the reaction by adding the stopping solution.
-
-
Detection and Analysis:
-
Quantify the amount of fucosylated product formed. The method of detection will depend on the acceptor substrate used (e.g., fluorescence, HPLC).
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using a suitable curve-fitting model.
-
If determining the Ki value, perform the assay at multiple substrate concentrations to generate data for a Lineweaver-Burk or Dixon plot.
-
FUT Inhibition Assay Workflow.
High-Performance Liquid Chromatography (HPLC)-Based Assay
This method is suitable for the direct quantification of the fucosylated product.
Procedure:
-
Follow the general inhibition assay protocol.
-
After stopping the reaction, centrifuge the samples to pellet any precipitate.
-
Inject a defined volume of the supernatant onto an appropriate HPLC column (e.g., a reverse-phase C18 column).[7]
-
Elute the fucosylated product using a suitable mobile phase (e.g., a gradient of acetonitrile in ammonium acetate buffer).[7]
-
Detect the product using a fluorescence or UV detector, depending on the properties of the acceptor substrate.
-
Calculate the amount of product formed by integrating the peak area and comparing it to a standard curve.
Fluorescence-Based Coupled Enzyme Assay
This high-throughput method relies on a fluorogenic substrate that becomes non-fluorescent upon fucosylation.
Procedure:
-
Use a fluorogenic acceptor substrate (e.g., 4-methylumbelliferyl-β-N-acetyllactosaminide, MU-β-LacNAc).[6]
-
Perform the fucosylation reaction as described in the general protocol.
-
After the FUT reaction, add a glycosidase that can cleave the non-fucosylated acceptor substrate, releasing the fluorescent tag (e.g., 4-methylumbelliferone).[8]
-
Measure the fluorescence intensity. A higher fluorescence signal corresponds to greater inhibition of the fucosyltransferase.
Concluding Remarks
This compound stands as a potent and valuable research tool for investigating the roles of specific fucosyltransferases in health and disease. Its ability to competitively inhibit a range of FUTs, coupled with its impact on the de novo GDP-fucose synthesis pathway, makes it a powerful modulator of cellular fucosylation. The provided data and protocols offer a foundation for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of targeting fucosylation. As research progresses, a deeper understanding of the selective inhibition of different FUT isoforms by this compound and other fucose analogs will undoubtedly pave the way for more targeted and effective therapeutic interventions.
References
- 1. biorxiv.org [biorxiv.org]
- 2. GDP-2-deoxy-2-fluoro-L-fucose ammonium salt | 209005-22-1 | MG45937 [biosynth.com]
- 3. C‐6‐Modified 2‐F‐Fucose Derivatives as Inhibitors of Fucosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,2-Di-Fluoro-Derivatives of Fucose Can Inhibit Cell Surface Fucosylation Without Causing Slow Transfer to Acceptors | bioRxiv [biorxiv.org]
- 6. A fucosyltransferase inhibition assay using image-analysis and digital microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzyme assay of α1,3/4-fucosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of 2-Fluorofucose and Other Fucose Analogs in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The aberrant fucosylation of glycoproteins is a hallmark of cancer, contributing to tumor progression, metastasis, and drug resistance. This has led to the development of fucose analogs as potential therapeutic agents that can disrupt these pathological processes. This guide provides a comparative analysis of 2-Fluorofucose (2-FFuc) and other key fucose analogs, summarizing their efficacy, mechanisms of action, and supporting experimental data to inform future research and drug development.
Introduction to Fucose Analogs in Oncology
Fucosylation is a critical post-translational modification that involves the addition of fucose to N- and O-glycans on cell surface proteins. In cancer, altered fucosylation, often mediated by fucosyltransferases (FUTs), impacts cell signaling, adhesion, and immune recognition. Fucose analogs, by mimicking natural L-fucose, can interfere with fucosylation pathways, offering a promising strategy for cancer therapy. These analogs are typically cell-permeable and are metabolically converted into fraudulent substrates that either inhibit FUTs or disrupt the synthesis of the fucose donor, guanosine diphosphate (GDP)-fucose.
Comparative Efficacy and Mechanism of Action
A comparative study of various fluorinated l-fucose analogs has revealed significant differences in their anti-proliferative effects on cancer cells. While 2-deoxy-2-fluoro-l-fucose (2-FFuc) has shown efficacy in some cancer models, analogs with fluorination at the C6 position have demonstrated more potent inhibitory activity in others.[1]
Key Fucose Analogs in Cancer Research:
-
This compound (2-FFuc): A widely studied fucose analog that, upon cellular uptake, is converted to GDP-2-FFuc. This analog acts as a competitive inhibitor of fucosyltransferases and also provides feedback inhibition of the de novo GDP-fucose biosynthesis pathway.[2] Treatment with 2-FFuc has been shown to inhibit core fucosylation, leading to suppressed proliferation and migration in liver cancer cells.[2]
-
6-Fluorinated Fucose Analogs (6-FFuc, 6,6-diFFuc, 6,6,6-triFFuc): These analogs have shown significant inhibitory activity against the proliferation of human colon cancer cells and endothelial cells, suggesting a potential role in targeting angiogenesis.[1] Interestingly, their corresponding GDP derivatives are weaker inhibitors of FUT8 compared to GDP-2-FFuc, suggesting their anti-proliferative effects may be mediated through other targets in the fucosylation pathway.[1][3]
-
2,2-Difluoro-L-fucose (2,2-diFFuc): This analog is a potent inhibitor of various human FUTs and can significantly reduce cellular GDP-fucose levels. A key advantage of this derivative is its inability to be transferred to glycan acceptors, thus avoiding unintended incorporation into glycoproteins.[4]
-
5-Alkynylfucose: This analog has demonstrated potent inhibition of FUT8. However, it is associated with a higher rate of incorporation into the glycan structures of proteins like IgG.[3]
Data Presentation
The following tables summarize the quantitative data on the anti-proliferative activity of various fucose analogs and their inhibitory effects on FUT8.
Table 1: Comparative Anti-proliferative Activity of Fucose Analogs in HCT116 Colon Cancer Cells
| Fucose Analog | Concentration (µM) | Inhibition of Cell Viability (%) | IC50 (µM) |
| Peracetylated 2-deoxy-2-fluoro-l-fucose (2-FFuc) | 100 | No apparent effect | Not determined |
| Peracetylated 6-fluoro-l-fucose (6-FFuc) | 100 | Significant inhibition | 159 |
| Peracetylated 6,6-difluoro-l-fucose (6,6-diFFuc) | 100 | ~75% | 43 |
| Peracetylated 6,6,6-trifluoro-l-fucose (6,6,6-triFFuc) | 100 | Significant inhibition | 58 |
Data extracted from a study on HCT116 colorectal carcinoma cells after 72 hours of treatment.[1]
Table 2: Comparative Inhibition of FUT8 by GDP-Fucose Analogs
| GDP-Fucose Analog | Concentration (µM) | FUT8 Inhibition (%) |
| GDP-2-deoxy-2-fluoro-l-fucose | 5 | 92 |
| GDP-6-fluoro-l-fucose | 5 | Moderate |
| GDP-6,6-difluoro-l-fucose | 5 | Moderate |
| GDP-6,6,6-trifluoro-l-fucose | 5 | Moderate |
| GDP-2-deoxy-2,6-difluoro-l-fucose | 5 | 70 |
Inhibition of mammalian α1,6-fucosyltransferase (FUT8) was assessed in vitro.[1]
Signaling Pathways and Experimental Workflows
Fucosylation Biosynthesis and Inhibition Pathway
Fucose analogs disrupt the two main pathways of GDP-fucose biosynthesis: the de novo pathway and the salvage pathway. The following diagram illustrates how these analogs interfere with this process.
Caption: Fucosylation pathways and points of inhibition by fucose analogs.
Experimental Workflow: Cell Viability (Alamar Blue Assay)
The following diagram outlines a typical workflow for assessing the effect of fucose analogs on cancer cell viability using the Alamar Blue assay.
Caption: Workflow for assessing cell viability using the Alamar Blue assay.
Experimental Protocols
Cell Viability Assessment (Alamar Blue Assay)
Objective: To quantify the dose-dependent effect of fucose analogs on cancer cell proliferation.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete cell culture medium
-
96-well cell culture plates
-
Fucose analogs (e.g., peracetylated 2-FFuc, 6,6-diFFuc)
-
Alamar Blue cell viability reagent
-
Phosphate-buffered saline (PBS)
-
Microplate reader (fluorescence or absorbance)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Treatment: Prepare serial dilutions of the fucose analogs in complete medium. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of fucose analogs. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
Alamar Blue Addition: Add 10 µL of Alamar Blue reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure fluorescence at an excitation of 560 nm and an emission of 590 nm, or absorbance at 570 nm and 600 nm using a microplate reader.
-
Data Analysis: Subtract the background fluorescence/absorbance of the no-cell control. Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curves and determine the IC50 values.
Anchorage-Independent Growth (Soft Agar Colony Formation Assay)
Objective: To assess the effect of fucose analogs on the tumorigenic potential of cancer cells.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Agar
-
6-well plates
-
Fucose analogs
Procedure:
-
Bottom Agar Layer: Prepare a 0.6% agar solution in complete medium. Add 2 mL of this solution to each well of a 6-well plate and allow it to solidify at room temperature.
-
Cell Suspension: Harvest and count cells. Prepare a single-cell suspension.
-
Top Agar Layer: Mix the cell suspension with a 0.3% agar solution in complete medium (pre-warmed to 40°C) containing the desired concentration of the fucose analog to a final cell density of 8,000 cells per well.
-
Plating: Carefully layer 1 mL of the cell-agar mixture on top of the solidified bottom agar layer.
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 2-3 weeks.
-
Colony Staining and Counting: Stain the colonies with 0.005% crystal violet. Count the number of colonies using a microscope.
Conclusion and Future Directions
The comparative analysis of fucose analogs reveals a diverse landscape of potential anti-cancer agents. While 2-FFuc has been a foundational tool in studying the role of fucosylation, newer analogs, particularly those with modifications at the C6 position, exhibit more potent anti-proliferative effects in certain cancer cell lines. The differential activity of these analogs against FUT8 suggests that they may have distinct molecular targets within the fucosylation pathway, warranting further investigation.
Future research should focus on:
-
Head-to-head in vivo studies: Directly comparing the efficacy and toxicity of the most promising fucose analogs in relevant animal models of cancer.
-
Mechanism of action studies: Elucidating the precise molecular targets of C6-fluorinated fucose analogs to understand their potent anti-proliferative effects.
-
Combination therapies: Investigating the synergistic potential of fucose analogs with existing cancer therapies, such as chemotherapy and immunotherapy.
-
Development of selective inhibitors: Designing fucose analogs that selectively target specific fucosyltransferases to minimize off-target effects.
The continued exploration of fucose analogs holds significant promise for the development of novel and effective cancer therapies that target the critical role of glycosylation in malignancy.
References
- 1. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of fucosylation by this compound suppresses human liver cancer HepG2 cell proliferation and migration as well as tumor formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research-portal.uu.nl [research-portal.uu.nl]
Enhancing Therapeutic Antibody Efficacy: A Comparative Guide to 2-Fluorofucose and its Role in ADCC
The efficacy of many therapeutic monoclonal antibodies, particularly in oncology, relies on their ability to engage the host's immune system to eliminate target cells. A primary mechanism in this process is Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC), a powerful immune response where effector cells, such as Natural Killer (NK) cells, lyse antibody-coated target cells.[1] The glycosylation pattern of the antibody's crystallizable fragment (Fc) region plays a critical role in modulating ADCC. Specifically, the absence of a core fucose sugar on the Fc N-glycan, a state known as afucosylation, has been shown to dramatically enhance ADCC.[2][3] This guide provides a comprehensive comparison of 2-Fluorofucose (2F-Fuc), a potent inhibitor of fucosylation, with other alternatives, supported by experimental data and detailed protocols for researchers in drug development.
The Mechanism of ADCC Enhancement via Afucosylation
ADCC is initiated when the Fc region of an antibody, bound to a target cell antigen, interacts with Fc gamma receptors (FcγRs) on the surface of immune effector cells like NK cells. The affinity of this interaction is a key determinant of the subsequent cytotoxic response. The absence of core fucose on the antibody's Fc glycan significantly increases its binding affinity to the FcγRIIIa receptor on NK cells.[2][3][4] This stronger binding leads to enhanced activation of NK cell signaling pathways, promoting the release of cytotoxic granules containing perforin and granzymes, ultimately resulting in more efficient lysis of the target cell.[4][5]
Caption: Signaling pathway of enhanced ADCC by afucosylated antibodies.
This compound: A Specific Inhibitor of Fucosylation
This compound (2F-Fuc) is a fucose analog that acts as a metabolic inhibitor to produce afucosylated antibodies. When added to cell culture, 2F-Fuc is taken up by cells and enters the fucose salvage pathway. It is converted into GDP-2-deoxy-2-fluorofucose (GDP-2F-Fuc). This analog then acts as a competitive inhibitor of the enzyme fucosyltransferase 8 (FUT8), which is responsible for adding fucose to the N-glycan core.[6] Furthermore, the accumulation of GDP-2F-Fuc can provide feedback inhibition to the de novo pathway of GDP-fucose synthesis.[6][7] The result is the production of monoclonal antibodies that are largely devoid of core fucose, thereby possessing enhanced ADCC activity.[2][6][7]
Caption: Experimental workflow for generating afucosylated antibodies using 2F-Fuc.
Comparative Analysis of Fucosylation Inhibitors
While this compound is a highly effective tool, other molecules can also influence glycosylation. Here, we compare 2F-Fuc with other commonly known glycosylation inhibitors.
| Inhibitor | Mechanism of Action | Specificity | Impact on Antibody Production |
| This compound (2F-Fuc) | Metabolized to GDP-2F-Fuc, which inhibits FUT8 and the de novo GDP-fucose synthesis pathway.[2][6][7] | Highly specific for fucosylation. | Dose-dependent reduction in fucosylation with minimal impact on cell growth or antibody yield at optimal concentrations.[8][9][10] |
| 5-alkynylfucose | Fucose analog that also inhibits fucosylation pathways.[2][11] | Specific for fucosylation, but can be incorporated into the glycan structure.[6] | More potent than 2F-Fuc at reducing fucosylation but has a higher rate of incorporation into the antibody glycan.[6] |
| 2-Deoxyglucose (2-DG) | A glucose analog that primarily inhibits glycolysis by inhibiting hexokinase. It can also interfere with N-linked glycosylation due to its structural similarity to mannose.[12] | Non-specific. Affects general glycolysis and N-linked glycosylation. | Can be toxic to cells, especially under aerobic conditions, by inhibiting glycosylation broadly rather than just fucosylation.[12] |
| Tunicamycin | Blocks the first step of N-linked glycosylation (the transfer of N-acetylglucosamine-1-phosphate to dolichol phosphate). | Non-specific. Inhibits all N-linked glycosylation. | Highly toxic and prevents the addition of the entire N-glycan chain, which is critical for proper antibody folding, stability, and function. |
Quantitative Data Summary
The use of this compound in cell culture leads to a significant and dose-dependent reduction in the fucosylation of therapeutic antibodies, which directly correlates with an increase in ADCC activity.
| Antibody/Cell Line | This compound (2FF) Concentration | Resulting Afucosylation Level | Fold Increase in ADCC Activity |
| EG2-hFc in CHO cells | 20 µM | 82.5% (from 20% baseline) | Not explicitly quantified, but enhanced ADCC is the expected outcome.[8][10] |
| Humanized IgG1 in CHO | 15 µM | Near complete afucosylation | Not explicitly quantified, but afucosylation is known to increase ADCC by 10-100 fold.[3][8][13] |
| Recombinant IgG1 | 400 µM | Sufficient to generate afucosylated antibodies for study | Not explicitly quantified, but used to produce antibodies for enhanced tumor therapy studies.[14] |
| General Production | >15 µM | >95% | Up to 50-fold or higher compared to fucosylated counterparts.[2][11] |
Experimental Protocols
Protocol 1: Generation of Afucosylated Antibodies using this compound
This protocol outlines the general steps for producing afucosylated antibodies in a laboratory setting using Chinese Hamster Ovary (CHO) cells.
-
Cell Culture: Culture a CHO cell line engineered to produce the therapeutic antibody of interest in a suitable growth medium under standard conditions (e.g., 37°C, 5% CO2).
-
Addition of this compound:
-
Prepare a sterile stock solution of this compound (e.g., 100 mM in PBS or culture medium).
-
During cell culture (e.g., at the start of the fed-batch culture), add the this compound stock solution to the culture medium to achieve a final concentration typically ranging from 15 µM to 400 µM.[8][14] The optimal concentration should be determined empirically for each cell line and process.
-
Continue the cell culture for the duration of the production phase (typically 10-14 days).
-
-
Antibody Harvest and Purification:
-
At the end of the culture period, separate the cells from the supernatant containing the secreted antibody by centrifugation or filtration.
-
Purify the antibody from the clarified supernatant using standard chromatography techniques, such as Protein A affinity chromatography.
-
-
Glycan Analysis:
Protocol 2: In Vitro ADCC Assay (LDH Release Method)
This protocol provides a method for assessing the ADCC activity of the generated afucosylated antibodies.
-
Preparation of Cells:
-
Target Cells: Culture a tumor cell line that expresses the target antigen for the antibody. On the day of the assay, harvest the cells and resuspend them in assay medium at a concentration of 1 x 10^5 cells/mL.
-
Effector Cells: Isolate Natural Killer (NK) cells from peripheral blood mononuclear cells (PBMCs) of a healthy donor. Resuspend the NK cells in assay medium. Determine the desired effector-to-target (E:T) ratios (e.g., 10:1, 20:1).[15]
-
-
Assay Setup (in a 96-well round-bottom plate):
-
Add 50 µL of target cells to each well (5,000 cells/well).[15]
-
Add 50 µL of the therapeutic antibody (both fucosylated and afucosylated versions) at various concentrations. Include a no-antibody control.
-
Incubate for 1 hour at 37°C to allow antibody opsonization of target cells.[15]
-
Add 50 µL of effector cells at the appropriate concentration to achieve the desired E:T ratio.
-
-
Controls:
-
Spontaneous Release (Target): Target cells + medium.
-
Spontaneous Release (Effector): Effector cells + medium.
-
Maximum Release (Target): Target cells + lysis solution.[15]
-
-
Incubation and Lysis Measurement:
-
Centrifuge the plate at 250 x g for 4 minutes to facilitate cell contact.[15]
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.[15]
-
Centrifuge the plate again at 250 x g for 4 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[15]
-
Measure the lactate dehydrogenase (LDH) released into the supernatant using a commercially available kit (e.g., CytoTox 96®).[15]
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
-
Compare the % specific lysis induced by the afucosylated antibody to the fucosylated version across different concentrations.
-
References
- 1. Understanding Afucosylation & Its Role in Immunotherapy | evitria [evitria.com]
- 2. The “less-is-more” in therapeutic antibodies: Afucosylated anti-cancer antibodies with enhanced antibody-dependent cellular cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Afucosylated Antibodies: Enhancing Therapeutic Treatments | evitria [evitria.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Afucosylated antibodies increase activation of FcγRIIIa-dependent signaling components to intensify processes promoting ADCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of Acetylated and Non-Acetylated Fucose Analogues on IgG Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of fucosylation by this compound suppresses human liver cancer HepG2 cell proliferation and migration as well as tumor formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of two glycoengineering strategies to control the fucosylation of a monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Differential toxic mechanisms of 2-deoxy-D-glucose versus 2-fluorodeoxy-D-glucose in hypoxic and normoxic tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Role of Fc Core Fucosylation in the Effector Function of IgG1 Antibodies [frontiersin.org]
- 14. Afucosylated IgG Targets FcγRIV for Enhanced Tumor Therapy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
Unraveling Fucosylation: A Comparative Guide to 2-Fluorofucose and Genetic Knockout Models
For researchers, scientists, and drug development professionals, understanding the intricacies of fucosylation is paramount for advancing therapeutic strategies, particularly in oncology and immunology. This guide provides a comprehensive comparison of a leading chemical inhibitor, 2-Fluorofucose (2-FF), with genetic knockout models of key fucosylation enzymes, offering insights into their mechanisms and experimental utility.
Fucosylation, the addition of fucose to glycans, is a critical post-translational modification that governs a myriad of cellular processes, from cell adhesion and signaling to immune responses. Its aberrant regulation is a hallmark of various diseases, making the fucosylation pathway a prime target for therapeutic intervention. This guide cross-validates the mechanism of this compound, a potent fucosylation inhibitor, by comparing its effects to those observed in genetic knockout models of fucosyltransferase 8 (FUT8) and GDP-mannose 4,6-dehydratase (GMD).
Mechanism of Action: A Tale of Two Approaches
This compound (2-FF) acts as a metabolic inhibitor. Upon cellular uptake, it is converted into GDP-2-deoxy-2-fluoro-L-fucose (GDP-2-F-Fuc). This analog then competitively inhibits fucosyltransferases, the enzymes responsible for transferring fucose to acceptor molecules.[1][2][3] Furthermore, GDP-2-F-Fuc provides feedback inhibition to the de novo GDP-fucose synthesis pathway, depleting the cellular pool of the natural fucose donor, GDP-fucose.[2][3][4][5]
Genetic Knockout Models , on the other hand, offer a direct and complete ablation of specific fucosylation steps.
-
FUT8 Knockout (FUT8-KO): This model specifically eliminates core fucosylation, the attachment of fucose via an α-1,6 linkage to the innermost N-acetylglucosamine (GlcNAc) of N-glycans.[6][7][8] FUT8 is the sole enzyme responsible for this modification in mammals.[7]
-
GMD Knockout (GMD-KO): This model targets an enzyme essential for the de novo synthesis of GDP-fucose, the universal donor for all fucosylation reactions.[9][10][11] This results in a more global reduction of fucosylation.[9]
Comparative Performance: Chemical Inhibition vs. Genetic Ablation
The effects of 2-FF treatment often phenocopy those of FUT8 knockout, providing strong evidence for its mechanism of action. Studies have demonstrated that both approaches lead to similar outcomes in various cellular contexts.
| Feature | This compound (2-FF) Treatment | FUT8 Knockout (FUT8-KO) | GMD Knockout (GMD-KO) |
| Mechanism | Competitive and feedback inhibition of fucosylation pathways.[2][3][4] | Complete ablation of core fucosylation.[6][7] | Inhibition of de novo GDP-fucose synthesis, leading to global fucosylation reduction.[9][10] |
| Effect on Fucosylation | Dose-dependent reduction of fucosylation.[12] | Near-complete loss of core fucosylation.[6][8] | Drastic reduction in overall fucosylation.[9] |
| Cell Proliferation & Migration | Suppresses proliferation and migration in cancer cell lines (e.g., HepG2).[2][12] | Reduces proliferation and invasion in cancer cell lines.[7][12] | Inhibits tumor formation and progression.[10] |
| Signaling Pathways | Attenuates EGFR signaling.[12] | Downregulates EGFR and TGF-β receptor-mediated signaling.[13] | Affects pathways dependent on fucosylated glycans.[10] |
| Reversibility | Reversible upon withdrawal of the compound. | Permanent genetic modification. | Permanent genetic modification. |
| Experimental Utility | Acute, dose-dependent studies; in vivo studies.[5][14] | Stable, long-term studies of core fucosylation function.[6][8] | Studies on the global role of de novo fucosylation.[9] |
Experimental Protocols
Cell Treatment with this compound
This protocol outlines the general procedure for treating cultured cells with 2-FF to inhibit fucosylation.
Materials:
-
Cells of interest (e.g., HepG2)
-
Complete cell culture medium
-
This compound (2-FF) stock solution (e.g., 100 mM in DMSO or water)
-
Culture plates/flasks
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in culture plates or flasks and allow them to adhere overnight.
-
Treatment Preparation: Prepare working concentrations of 2-FF by diluting the stock solution in a complete culture medium. A typical concentration range for initial experiments is 10-100 µM.[12] Include a vehicle control (e.g., DMSO) at the same final concentration as the highest 2-FF dose.
-
Incubation: Remove the old medium from the cells and replace it with the medium containing the desired concentrations of 2-FF or the vehicle control.
-
Duration: Incubate the cells for a period sufficient to observe the desired effect, typically 48-72 hours, to allow for protein turnover and inhibition of new fucosylation.[15]
-
Analysis: Following incubation, harvest the cells for downstream analysis, such as Western blotting, lectin blotting, flow cytometry, or functional assays (e.g., proliferation, migration).
Generation of FUT8 Knockout Cell Lines (using CRISPR/Cas9)
This protocol provides a generalized workflow for creating a FUT8 knockout cell line.
Materials:
-
Target cell line
-
CRISPR/Cas9 system components (e.g., plasmid encoding Cas9 and guide RNA targeting FUT8, or purified Cas9 protein and synthetic gRNA)
-
Transfection reagent
-
Fluorescence-activated cell sorting (FACS) or antibiotic selection markers
-
Single-cell cloning plates
Procedure:
-
Guide RNA Design: Design and synthesize one or more guide RNAs (gRNAs) that target a critical exon of the FUT8 gene.
-
Transfection: Transfect the target cells with the CRISPR/Cas9 components.
-
Selection/Enrichment: Select or enrich for transfected cells using an appropriate method (e.g., antibiotic selection if the plasmid contains a resistance gene, or FACS if a fluorescent reporter is co-expressed).
-
Single-Cell Cloning: Isolate individual cells into separate wells of a 96-well plate to generate clonal populations.
-
Screening and Validation: Expand the clonal populations and screen for FUT8 knockout. This can be done by:
-
Genomic DNA sequencing: To confirm the presence of insertions or deletions (indels) at the target site.
-
Western blotting: To confirm the absence of the FUT8 protein.
-
Lectin blotting or flow cytometry: Using fucose-specific lectins (e.g., Aleuria aurantia lectin - AAL) to confirm the loss of core fucosylation.[14]
-
Visualizing the Pathways
This compound Mechanism of Action
Caption: Mechanism of this compound as a fucosylation inhibitor.
Comparison of Fucosylation Inhibition Strategies
Caption: Comparison of intervention points for 2-FF, GMD-KO, and FUT8-KO.
Experimental Workflow for Comparative Analysis
Caption: Workflow for comparing 2-FF effects with genetic knockout models.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pnas.org [pnas.org]
- 6. Frontiers | Glycoproteomic Characterization of FUT8 Knock-Out CHO Cells Reveals Roles of FUT8 in the Glycosylation [frontiersin.org]
- 7. FUT8 and Protein Core Fucosylation in Tumours: From Diagnosis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. Establishment of a GDP-mannose 4,6-dehydratase (GMD) knockout host cell line: a new strategy for generating completely non-fucosylated recombinant therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. GDP-mannose 4,6-dehydratase is a key driver of MYCN-amplified neuroblastoma core fucosylation and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of fucosylation by this compound suppresses human liver cancer HepG2 cell proliferation and migration as well as tumor formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phenotype changes of Fut8 knockout mouse: core fucosylation is crucial for the function of growth factor receptor(s) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of fucosylation by this compound attenuated acetaminophen-induced liver injury via its anti-inflammation and anti-oxidative stress effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Inhibition of fucosylation by this compound attenuated acetaminophen-induced liver injury via its anti-inflammation and anti-oxidative stress effects [frontiersin.org]
comparative analysis of 2-Fluorofucose and RNAi for fucosylation pathway studies
In the intricate world of glycobiology, the study of fucosylation—the addition of fucose sugar moieties to proteins and lipids—is paramount to understanding a vast array of physiological and pathological processes, from immune responses to cancer progression. Researchers seeking to dissect the fucosylation pathway have two powerful tools at their disposal: the chemical inhibitor 2-Fluorofucose (2-FF) and the genetic tool of RNA interference (RNAi). This guide provides a comprehensive comparative analysis of these two methodologies, offering researchers, scientists, and drug development professionals the detailed information necessary to select the most appropriate strategy for their experimental needs.
Introduction to the Fucosylation Pathway
Fucosylation is a critical post-translational modification that involves the covalent attachment of fucose to N-glycans, O-glycans, and glycolipids. This process is mediated by a family of enzymes known as fucosyltransferases (FUTs) and relies on a nucleotide sugar donor, guanosine diphosphate (GDP)-fucose. The cellular pool of GDP-fucose is maintained through two primary pathways: the de novo pathway, which synthesizes GDP-fucose from GDP-mannose, and the salvage pathway, which recycles fucose from degraded glycoproteins.[1] Dysregulation of fucosylation is a hallmark of numerous diseases, making the ability to modulate this pathway a key objective in biomedical research.
Comparative Analysis: this compound vs. RNAi
Both this compound and RNAi offer effective means to inhibit fucosylation, yet they operate through fundamentally different mechanisms, each with its own set of advantages and limitations.
| Feature | This compound (2-FF) | RNA Interference (RNAi) |
| Mechanism of Action | A fucose analog that, once metabolized to GDP-2-FF, acts as a competitive inhibitor of fucosyltransferases and also provides feedback inhibition of the de novo pathway.[1][2] | Sequence-specific post-transcriptional gene silencing, leading to the degradation of target mRNA and subsequent reduction in protein expression.[3] |
| Target(s) | Global inhibition of fucosylation by targeting multiple fucosyltransferases and the de novo synthesis pathway.[4][5] | Specific inhibition of a single target gene, such as a particular fucosyltransferase (e.g., FUT8) or an enzyme in the de novo pathway (e.g., GMD).[6][7] |
| Specificity | Broad-spectrum inhibitor of fucosylation.[8] | Highly specific to the target mRNA sequence, though off-target effects can occur.[9] |
| Mode of Delivery | Added directly to cell culture media.[10] Orally bioavailable for in vivo studies.[11] | Transfection of siRNA or shRNA vectors into cells.[3] |
| Onset of Effect | Relatively rapid, with inhibition observed within hours to a few days.[8] | Slower onset, requiring time for mRNA and protein turnover (typically 24-72 hours).[12] |
| Duration of Effect | Reversible upon removal of the compound, though effects can persist for several days.[8] | Can be transient (siRNA) or stable (shRNA), depending on the methodology.[12] |
| Ease of Use | Simple to apply to cell cultures. | Requires transfection optimization and validation of knockdown. |
| Off-Target Effects | May have unforeseen metabolic consequences due to its global effect on fucosylation. | Potential for "seed" effects where the siRNA silencing machinery is unintentionally directed against other mRNAs.[9] |
Mechanism of Action: A Closer Look
This compound: The Chemical Inhibitor
This compound is a cell-permeable fucose analog.[13] Once inside the cell, it is processed by the salvage pathway to form GDP-2-deoxy-2-fluoro-L-fucose (GDP-2-FF).[2][14] This analog then disrupts fucosylation through a dual mechanism:
-
Competitive Inhibition: GDP-2-FF competes with the natural substrate, GDP-fucose, for binding to fucosyltransferases, thereby inhibiting the transfer of fucose to glycoproteins.[1]
-
Feedback Inhibition: The accumulation of GDP-2-FF can also lead to feedback inhibition of GDP-mannose 4,6-dehydratase (GMD), a key enzyme in the de novo synthesis pathway, thus reducing the overall cellular pool of GDP-fucose.[1][15]
RNA Interference: The Genetic Approach
RNA interference is a natural biological process for gene silencing. In the laboratory, this is harnessed by introducing short interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) that are complementary to the mRNA of the target gene. This leads to the degradation of the target mRNA, preventing its translation into protein. For fucosylation studies, RNAi can be used to knockdown the expression of specific fucosyltransferases or enzymes in the GDP-fucose synthesis pathways.
Quantitative Data Summary
The following tables summarize quantitative data from various studies, showcasing the efficacy of both this compound and RNAi in reducing fucosylation. It is important to note that direct comparisons are challenging due to variations in cell lines, experimental conditions, and analytical methods.
Table 1: Efficacy of this compound in Inhibiting Fucosylation
| Cell Line | 2-FF Concentration | Reduction in Fucosylation | Analytical Method | Reference |
| HepG2 | 100 µM | Significant inhibition | Lectin Blot (AAL) | [8] |
| HepG2 | 100 µM | 75% to 8% | Mass Spectrometry | [8] |
| 4T1 | 100-500 µM | Dose-dependent decrease | Lectin Blot (AAL) | [16] |
| CHO | 20 µM | 80% to 17.5% | HILIC-HPLC | [17][18] |
| THP1 | ~10 µM (EC50) | 50% reduction | Flow Cytometry (AOL Lectin) | [19] |
Table 2: Efficacy of RNAi in Reducing Fucosylation
| Target Gene | Cell Line/Organism | Knockdown Efficiency | Effect on Fucosylation | Reference |
| FUT1/FUT2 | CVEC | Significant mRNA downregulation | Reduced fucosylated nucleolin | [3] |
| FUT7 | MHCC97 | Markedly lower mRNA and protein | Inhibited SLex synthesis | [7][20] |
| FUT8 | CHO | Downregulated | Production of afucosylated antibodies | [21] |
| FucT6 | Nilaparvata lugens | Silenced | Failure of ecdysis | [22] |
| GMD | Neuroblastoma cells | - | Reduced core fucosylation | [23] |
| Fxna | RK3E | >80% mRNA reduction | - | [24] |
Experimental Protocols
Protocol 1: Inhibition of Fucosylation using this compound
This protocol provides a general framework for treating cultured cells with this compound.
-
Cell Culture: Plate cells at a desired density and allow them to adhere overnight.
-
Preparation of 2-FF Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO or water) to create a concentrated stock solution.
-
Treatment: Dilute the 2-FF stock solution in cell culture medium to the desired final concentration (e.g., 10-500 µM). Remove the old medium from the cells and replace it with the 2-FF-containing medium.
-
Incubation: Incubate the cells for the desired period (e.g., 24-72 hours or longer). The optimal incubation time will depend on the cell type and the desired level of inhibition.
-
Analysis: Harvest the cells or conditioned medium for downstream analysis of fucosylation, such as lectin blotting, flow cytometry, or mass spectrometry.
Protocol 2: Gene Knockdown using siRNA
This protocol outlines a general procedure for transiently knocking down a target gene involved in fucosylation using siRNA.
-
siRNA Design and Synthesis: Design or purchase validated siRNAs targeting the gene of interest (e.g., a specific FUT or GMD).
-
Cell Seeding: Seed cells in antibiotic-free medium to be 30-50% confluent at the time of transfection.
-
Transfection:
-
Dilute the siRNA in serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent in serum-free medium and incubate as per the manufacturer's instructions.
-
Combine the diluted siRNA and transfection reagent, and incubate to allow the formation of complexes.
-
Add the siRNA-transfection reagent complexes to the cells.
-
-
Incubation: Incubate the cells for 24-72 hours to allow for gene knockdown.
-
Validation of Knockdown: Harvest a portion of the cells to validate the knockdown efficiency at the mRNA (e.g., by qRT-PCR) and protein (e.g., by Western blot) levels.[12]
-
Phenotypic Analysis: Use the remaining cells to assess the effect of the gene knockdown on fucosylation and other cellular processes.
Comparative Experimental Workflow
The following diagram illustrates the typical experimental workflows for using this compound and RNAi.
Conclusion
Both this compound and RNAi are invaluable tools for the study of fucosylation. The choice between these two methods will largely depend on the specific research question. This compound offers a convenient and rapid method for global inhibition of fucosylation, making it well-suited for initial exploratory studies and for applications where broad inhibition is desired. In contrast, RNAi provides a highly specific means to investigate the function of individual genes within the fucosylation pathway, allowing for a more targeted and nuanced analysis. By understanding the distinct mechanisms, advantages, and limitations of each approach, researchers can design more effective experiments to unravel the complexities of fucosylation in health and disease.
References
- 1. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. RNA-mediated gene silencing of FUT1 and FUT2 influences expression and activities of bovine and human fucosylated nucleolin and inhibits cell adhesion and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cellular Fucosylation Inhibitors Based on Fluorinated Fucose‐1‐phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genecards.org [genecards.org]
- 7. α-1,3-Fucosyltransferase-VII siRNA inhibits the expression of SLex and hepatocarcinoma cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of fucosylation by this compound suppresses human liver cancer HepG2 cell proliferation and migration as well as tumor formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Morphological Profiles of RNAi-Induced Gene Knockdown Are Highly Reproducible but Dominated by Seed Effects | PLOS One [journals.plos.org]
- 10. selleckchem.com [selleckchem.com]
- 11. This compound | C6H11FO4 | CID 125766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. RNA interference: learning gene knock-down from cell physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fucosyltransferase Inhibitor, 2F-Peracetyl-Fucose 2F-Peracetyl-Fucose is a cell-permeable fluorinated fucose derivative that acts as an inhibitor of fucosyltransferases following its uptake and metabolic transformation into a GDP-fucose mimetic. | Sigma-Aldrich [sigmaaldrich.com]
- 14. nbinno.com [nbinno.com]
- 15. research-portal.uu.nl [research-portal.uu.nl]
- 16. researchgate.net [researchgate.net]
- 17. Comparison of two glycoengineering strategies to control the fucosylation of a monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 20. α-1,3-Fucosyltransferase-VII siRNA inhibits the expression of SLex and hepatocarcinoma cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Quantitative evaluation of fucose reducing effects in a humanized antibody on Fcγ receptor binding and antibody-dependent cell-mediated cytotoxicity activities - PMC [pmc.ncbi.nlm.nih.gov]
- 22. RNAi-mediated functional analysis of N-glycosylation related genes and biological role of α-1,6-fucosylation in Nilaparvata lugens [biblio.ugent.be]
- 23. GDP-mannose 4,6-dehydratase is a key driver of MYCN-amplified neuroblastoma core fucosylation and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Unveiling the Specificity of 2-Fluorofucose as a Fucosylation Inhibitor: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise modulation of fucosylation is a critical aspect of studying and developing therapeutics for a range of diseases, including cancer. This guide provides an objective comparison of 2-Fluorofucose (2-FF), a widely used fucosylation inhibitor, with other available alternatives, supported by experimental data to validate its specificity and performance.
Fucosylation, the addition of fucose sugar moieties to proteins and lipids, plays a pivotal role in various biological processes, from cell adhesion and signaling to immune responses.[1] Dysregulation of fucosylation is a hallmark of several diseases, making inhibitors of this process valuable tools for research and potential therapeutic agents. This compound (2-FF) has emerged as a prominent small molecule inhibitor of fucosylation.[1][2] This guide delves into the specifics of 2-FF's mechanism and compares its performance against other fucosylation inhibitors.
Mechanism of Action: How this compound Disrupts Fucosylation
This compound is a fluorinated analog of L-fucose that effectively curtails fucosylation through a dual mechanism of action.[3][4] Once it enters the cell, it is metabolized into GDP-2-deoxy-2-fluoro-L-fucose (GDP-2-FF).[1][5] This analog then acts as a competitive inhibitor for fucosyltransferases, the enzymes responsible for transferring fucose from the donor substrate GDP-fucose to acceptor molecules.[6][7] Furthermore, GDP-2-FF provides feedback inhibition to the de novo GDP-fucose biosynthesis pathway, reducing the overall cellular pool of the natural fucose donor.[3][6]
DOT Code for Fucosylation Inhibition Pathway
References
- 1. Facebook [cancer.gov]
- 2. This compound | C6H11FO4 | CID 125766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cellular Fucosylation Inhibitors Based on Fluorinated Fucose‐1‐phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. xcessbio.com [xcessbio.com]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
assessing the advantages of 2-Fluorofucose over traditional fucosylation inhibition methods
A detailed comparison for researchers, scientists, and drug development professionals.
In the landscape of glycosylation research and therapeutic development, the targeted inhibition of fucosylation has emerged as a critical strategy. Fucosylated glycans play pivotal roles in a myriad of biological processes, from cell adhesion and signaling to immune modulation. Consequently, the ability to selectively block fucosylation holds immense promise for cancer therapy, immunology, and the production of next-generation biologics. For years, researchers have relied on traditional methods of fucosylation inhibition, such as the use of fucose analogs like 2-deoxy-D-galactose. However, the advent of 2-Fluorofucose (2-FF) has marked a paradigm shift, offering a more potent, specific, and efficient tool for researchers. This guide provides a comprehensive comparison of this compound against traditional fucosylation inhibition methods, supported by experimental data and detailed protocols.
Unveiling the Advantages of this compound
This compound stands out as a metabolic inhibitor of fucosylation.[1][2] It is a cell-permeable fucose analog that, once inside the cell, is processed by the fucose salvage pathway to form GDP-2-Fluorofucose (GDP-2-FF).[3][4] This fraudulent nucleotide sugar then acts as a potent inhibitor of fucosyltransferases (FUTs), the enzymes responsible for attaching fucose to glycans.[1][5] Furthermore, the accumulation of GDP-2-FF exerts feedback inhibition on the de novo pathway of GDP-fucose synthesis, effectively shutting down the cellular supply of the natural fucose donor.[1][3] This dual mechanism of action contributes to its high efficacy in blocking cellular fucosylation.
One of the most significant applications of this compound is in the production of afucosylated monoclonal antibodies (mAbs). The absence of fucose on the N-glycans of the antibody's Fc region dramatically enhances its binding to the FcγRIIIa receptor on immune effector cells, leading to a significant boost in Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC), a key mechanism in cancer immunotherapy.[6][7]
Head-to-Head Comparison: this compound vs. Traditional Methods
The superiority of this compound over traditional fucosylation inhibitors, such as 2-deoxy-D-galactose, is evident across several key performance metrics.
| Feature | This compound (2-FF) | Traditional Methods (e.g., 2-deoxy-D-galactose) |
| Mechanism of Action | Dual inhibition: Competitive inhibition of fucosyltransferases and feedback inhibition of de novo GDP-fucose synthesis.[1][3] | Primarily acts as a competitive substrate, leading to its incorporation into glycans and subsequent chain termination or altered glycan structure.[8] |
| Potency | High potency with low micromolar to sub-micromolar IC50 and EC50 values in various cell lines.[5][9] | Lower potency, often requiring higher concentrations for significant inhibition.[10] |
| Specificity | Highly specific for fucosylation pathways.[3] | Can have off-target effects by interfering with galactose metabolism and being incorporated into various glycoconjugates.[8] |
| Efficacy in ADCC Enhancement | Produces highly afucosylated antibodies, leading to a dramatic increase in ADCC activity.[6][7] | Less effective in producing fully afucosylated antibodies, resulting in a modest impact on ADCC. |
| Cell Viability | Generally well-tolerated at effective concentrations.[5] | Can exhibit higher cytotoxicity due to off-target metabolic disruption.[8] |
Quantitative Data Summary
The following tables summarize key quantitative data from various studies, highlighting the superior performance of this compound and its derivatives.
Table 1: Inhibitory Potency of Fucose Analogs against Fucosyltransferases (FUTs)
| Compound | Target FUT | Ki (μM) |
| GDP-2-deoxy-2-fluoro-L-fucose | FUT3, FUT5, FUT6, FUT7 | 4 - 38[5] |
| GDP-2-deoxy-2-fluoro-L-fucose | FUT8 | Potent inhibitor[5] |
| GDP-2,2-di-F-Fuc | Various human FUTs | Similar to GDP-2-F-Fuc[1][11] |
| GDP-6,6-difluoro-L-fucose | FUT8 | Weaker inhibitor than GDP-2-FF[5] |
| GDP-6,6,6-trifluoro-L-fucose | FUT8 | Weaker inhibitor than GDP-2-FF[5] |
Table 2: Cellular Fucosylation Inhibition
| Compound | Cell Line | Assay | EC50 (μM) |
| This compound (2-FF) | HepG2 | Lectin Blot | ~10-100[3] |
| B2FF1P (protected 2-FF-1-phosphate) | THP-1, HeLa, H1299 | Flow Cytometry (AAL/AOL lectin) | 4-7 times more potent than 2-FF[9] |
| A2FF1P (protected 2-FF-1-phosphate) | THP-1, HeLa, H1299 | Flow Cytometry (AAL/AOL lectin) | Similar potency to B2FF1P[9] |
Table 3: Effect on Cancer Cell Proliferation
| Compound | Cell Line | IC50 (μM) |
| 6,6-difluoro-L-fucose | HUVEC | 43[5] |
| 2-deoxy-2-fluoro-L-fucose | Various cancer cell lines | No apparent effect at 100 μM[5] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
Caption: Metabolic pathway of this compound and its inhibitory effects.
Caption: 2-FF mediated inhibition of EGFR and Integrin signaling pathways.
Caption: General experimental workflow for assessing fucosylation inhibition.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key experimental protocols.
Lectin Blotting for Fucosylation Analysis
Lectin blotting is a common technique to detect changes in glycosylation. Aleuria Aurantia Lectin (AAL) is frequently used as it specifically binds to fucose residues.
Protocol Summary:
-
Protein Extraction and Quantification: Lyse cells treated with 2-FF or a vehicle control and quantify the total protein concentration using a BCA assay.[2]
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[12][13]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 3% BSA in TBST) for 1 hour at room temperature to prevent non-specific binding.[13]
-
Lectin Incubation: Incubate the membrane with biotinylated AAL (typically 1-2 µg/mL in blocking buffer) for 1-2 hours at room temperature.[12][13]
-
Washing: Wash the membrane several times with TBST to remove unbound lectin.[13]
-
Secondary Detection: Incubate the membrane with streptavidin-HRP or a similar conjugate for 1 hour.[12]
-
Visualization: Detect the signal using a chemiluminescent substrate and an imaging system.[12][13]
Flow Cytometry for Cell Surface Fucosylation
This method allows for the quantification of fucosylation on the surface of intact cells.
Protocol Summary:
-
Cell Preparation: Harvest cells treated with 2-FF or control and wash them with PBS.
-
Lectin Staining: Incubate the cells with a fluorescently labeled lectin (e.g., FITC-AAL) or a biotinylated lectin followed by a fluorescently labeled streptavidin.
-
Analysis: Analyze the stained cells using a flow cytometer to measure the mean fluorescence intensity, which corresponds to the level of cell surface fucosylation.
Mass Spectrometry for N-Glycan Profiling
Mass spectrometry provides a detailed structural analysis of the N-glycans, allowing for the precise quantification of fucosylated and afucosylated species.
Protocol Summary:
-
Glycan Release: Release N-glycans from glycoproteins using an enzyme such as PNGase F.[14]
-
Purification and Labeling: Purify the released glycans and label them with a fluorescent tag (e.g., procainamide) to enhance detection.[14]
-
LC-MS/MS Analysis: Separate the labeled glycans using liquid chromatography and analyze them by tandem mass spectrometry to identify and quantify the different glycan structures.[14][15]
ADCC Reporter Gene Assay
This assay measures the biological activity of antibodies by quantifying the activation of the ADCC pathway.
Protocol Summary:
-
Cell Plating: Plate target cells (e.g., Raji cells for anti-CD20 antibodies) in a 96-well plate.[16]
-
Antibody Addition: Add serial dilutions of the test antibody (produced from cells treated with or without 2-FF) to the target cells.
-
Effector Cell Addition: Add effector cells (e.g., Jurkat cells engineered to express FcγRIIIa and a luciferase reporter gene) to the wells.[17]
-
Incubation: Incubate the plate for a specified period (e.g., 6 hours) to allow for ADCC induction.
-
Luminescence Measurement: Add a luciferase substrate and measure the resulting luminescence, which is proportional to ADCC activity.[16][17]
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Inhibition of fucosylation by this compound attenuated acetaminophen-induced liver injury via its anti-inflammation and anti-oxidative stress effects [frontiersin.org]
- 3. Inhibition of fucosylation by this compound suppresses human liver cancer HepG2 cell proliferation and migration as well as tumor formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Fluoro-L-Fucose Is a Metabolically Incorporated Inhibitor of Plant Cell Wall Polysaccharide Fucosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Development of an antibody-dependent cellular cytotoxicity reporter assay for measuring anti-Middle East Respiratory Syndrome antibody bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential effects of 2-deoxy-D-glucose on in vitro expanded human regulatory T cell subsets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cellular Fucosylation Inhibitors Based on Fluorinated Fucose‐1‐phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Deoxy-D-galactose impairs the fucosylation of glycoproteins of rat liver and Morris hepatoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research-portal.uu.nl [research-portal.uu.nl]
- 12. Lectin blotting - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. [Lectin blotting]:Glycoscience Protocol Online Database [jcggdb.jp]
- 14. Recent Advances in Mass Spectrometric Analysis of Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimized fragmentation for quantitative analysis of fucosylated N-glycoproteins by LC-MS-MRM - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ADCC Reporter Bioassay Complete Kit, (Raji) Protocol [promega.sg]
- 17. ADCC Reporter Bioassay - Creative Biolabs [creative-biolabs.com]
experimental validation of 2-Fluorofucose's effect on tumor xenograft models
For Researchers, Scientists, and Drug Development Professionals
The inhibition of fucosylation, a critical glycosylation process implicated in cancer progression, has emerged as a promising therapeutic strategy. 2-Fluorofucose (2-FF), a fucose analog, is a key inhibitor of this pathway. This guide provides an objective comparison of this compound's performance in various tumor xenograft models, supported by experimental data, to aid in the evaluation of its therapeutic potential.
Mechanism of Action
This compound exerts its anti-tumor effects by acting as a competitive inhibitor of fucosylation. Upon entering the cell, it is metabolized into GDP-2-fluorofucose. This analog disrupts the fucosylation process in two ways: it inhibits fucosyltransferases and it impedes the synthesis of GDP-fucose, the fucose donor for fucosylation.[1][2] This disruption of glycoprotein fucosylation interferes with crucial cellular processes such as cell signaling and adhesion, ultimately hindering tumor growth.[1][2]
Performance in Tumor Xenograft Models
This compound, also known as SGN-2FF, has demonstrated significant anti-tumor activity across a range of preclinical tumor xenograft models.
Hepatocellular Carcinoma (HCC)
In a study utilizing a HepG2 human hepatocellular carcinoma xenograft model in BALB/c nude mice, this compound treatment resulted in a substantial reduction in tumor growth.
| Treatment Group | Mean Tumor Volume (mm³) at Day 25 | Mean Tumor Weight (g) at Day 25 | Tumor Growth Inhibition (%) |
| Control | ~1000 | ~0.8 | - |
| This compound | ~200 | ~0.2 | ~80% |
Data extracted from a study by Ju et al. (2017). Tumor growth inhibition is estimated based on the provided graphical data.
Other Solid Tumors
Preclinical studies have consistently shown that this compound (SGN-2FF) delays tumor growth in various xenograft and syngeneic models, including:
In a colon carcinoma xenograft model using LS174T cells, SGN-2FF was shown to delay tumor growth in nude mice, an effect that was not observed in SCID mice, suggesting a potential role of the immune system in the anti-tumor activity of 2-FF.[2][5]
Indirect Comparison with Standard-of-Care: Sorafenib in HCC
To provide context for the efficacy of this compound, its performance in the HepG2 xenograft model can be indirectly compared to that of Sorafenib, a standard-of-care treatment for advanced hepatocellular carcinoma. In a phase II study of Sorafenib in patients with advanced HCC, the median time to progression was 4.2 months.[6] While a direct comparison from a head-to-head preclinical study is not available, the significant tumor growth inhibition observed with this compound in the HepG2 xenograft model highlights its potential as a therapeutic agent for HCC.
Impact on Cellular Signaling Pathways
The anti-tumor effects of this compound are mediated through the modulation of key signaling pathways that are often dysregulated in cancer.
EGFR/AKT/ERK Pathway
Studies have shown that this compound treatment leads to a decrease in the phosphorylation of several key proteins in the EGFR signaling cascade, including EGFR itself, as well as downstream effectors AKT and ERK.[7][8] This inhibition of pro-survival and pro-proliferative signaling is a critical component of its anti-cancer activity.
FAK Signaling
Focal Adhesion Kinase (FAK) is a crucial mediator of cell adhesion, migration, and survival. Treatment with this compound has been demonstrated to reduce the phosphorylation of FAK, thereby inhibiting these processes.[7]
NF-κB Pathway
The NF-κB signaling pathway is a key regulator of inflammation and cell survival, and its aberrant activation is common in many cancers. This compound has been shown to suppress the NF-κB signaling pathway, contributing to its anti-tumor effects.[8]
Experimental Protocols
Tumor Xenograft Studies
A generalized protocol for evaluating the in vivo efficacy of this compound in a subcutaneous tumor xenograft model is as follows:
-
Cell Culture: Tumor cells (e.g., HepG2) are cultured in appropriate media and conditions.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude), typically 4-6 weeks old, are used.
-
Tumor Cell Implantation: A suspension of tumor cells (e.g., 2 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: Volume = (length × width²) / 2.
-
Treatment Administration: Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into control and treatment groups. This compound can be administered via various routes, including oral gavage or intraperitoneal injection, at a predetermined dose and schedule.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, Western blotting).
Western Blot Analysis
To assess the impact of this compound on signaling pathways, the following Western blot protocol can be employed:
-
Protein Extraction: Tumor tissue or cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, total ERK, and a loading control like GAPDH).
-
Detection: After incubation with a suitable secondary antibody, the protein bands are visualized using a chemiluminescence detection system.
Visualizing the Impact of this compound
To illustrate the mechanisms and workflows discussed, the following diagrams are provided.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Scholars@Duke publication: Abstract 5551: SGN-2FF: A small-molecule inhibitor of fucosylation modulates immune cell activity in preclinical models and demonstrates pharmacodynamic activity in early phase 1 analysis [scholars.duke.edu]
- 3. First‐In‐Human, First‐In‐Class, Phase I Trial of the Fucosylation Inhibitor SGN‐2FF in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Post-Translational Modifications to Improve Combinatorial Therapies in Breast Cancer: The Role of Fucosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of fucosylation by this compound attenuated acetaminophen-induced liver injury via its anti-inflammation and anti-oxidative stress effects - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Fluorofucose: A Guide for Laboratory Professionals
Providing essential, immediate safety and logistical information for the responsible management of 2-Fluorofucose waste, this document outlines the recommended procedures for its disposal. Adherence to these guidelines is critical for ensuring personnel safety and environmental protection.
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a fundamental aspect of laboratory safety. This compound, a fluorinated analog of fucose, is a valuable tool in research, but its halogenated nature requires specific disposal protocols to mitigate potential hazards. This guide provides a step-by-step framework for the safe and compliant disposal of this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound waste with the appropriate Personal Protective Equipment (PPE). The substance is classified with several hazard statements, indicating it can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE):
-
Gloves: Use chemically resistant gloves.
-
Eye Protection: Wear safety glasses or goggles.[2]
-
Lab Coat: A standard lab coat should be worn.
-
Respiratory Protection: If handling outside of a well-ventilated area or fume hood, respiratory protection may be necessary.[2]
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or aerosols.[2]
-
Avoid generating dust when handling the solid form of the compound.[2]
-
Do not eat, drink, or smoke when handling this product.[2]
-
Wash hands thoroughly after handling.[2]
Quantitative Hazard Data
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | [1][2] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1][2] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1][2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [1][2] |
Step-by-Step Disposal Protocol
Due to its fluorinated nature, this compound is categorized as a halogenated organic compound. Standard disposal procedures for this class of chemical waste should be followed. The primary recommended method for the disposal of halogenated compounds is high-temperature incineration by a licensed hazardous waste management facility.[3] This process requires specialized equipment to neutralize hazardous combustion byproducts such as hydrogen fluoride.[3]
Experimental Protocol for Waste Segregation and Disposal:
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes pure, unused compound, contaminated labware (e.g., pipette tips, vials), and solutions.
-
Segregate this compound waste into a dedicated, clearly labeled "Halogenated Organic Waste" container.[4] Do not mix with non-halogenated waste.[4]
-
-
Container Selection:
-
Use a robust, leak-proof container made of a material compatible with this compound. A glass bottle is often a suitable choice for liquid waste.[4]
-
For solid waste, such as contaminated gloves and wipes, use a designated, puncture-resistant container.
-
-
Labeling:
-
Clearly label the waste container with "Halogenated Organic Waste" and list "this compound" as a component.
-
Include any other chemicals present in the waste mixture.
-
Attach the appropriate hazard symbols (e.g., irritant, harmful).
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area away from incompatible materials.
-
Do not fill liquid waste containers to more than 80% capacity to allow for vapor expansion.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide a detailed description of the waste, including its composition and any associated hazards.[3]
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Containment: For small spills of solid material, carefully sweep or scoop the material into a designated waste container.[3] For liquid spills, use an inert absorbent material to contain and collect the substance.
-
Decontamination: Decontaminate the spill area with a suitable solvent or detergent, followed by a thorough rinsing.
-
Waste Disposal: All materials used for cleanup (absorbent, gloves, etc.) must be disposed of as halogenated hazardous waste.
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling 2-Fluorofucose
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 2-Fluorofucose. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation.[1] |
Recommended Personal Protective Equipment (PPE):
To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be worn at all times to prevent eye contact. |
| Hand Protection | Chemical-resistant gloves | Wear compatible chemical-resistant gloves. |
| Body Protection | Laboratory Coat | Wear a lab coat to prevent skin exposure. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Use in a well-ventilated area. If ventilation is inadequate, a respirator is required.[2] |
Operational Plan: Step-by-Step Handling Procedures
Follow these procedural steps to ensure the safe handling of this compound in the laboratory.
Workflow for Handling this compound:
Caption: Workflow for the safe handling and disposal of this compound.
Step 1: Preparation
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3]
-
PPE: Before handling, ensure all required personal protective equipment is worn correctly.
-
Emergency Equipment: Locate the nearest safety shower and eye wash station. Ensure they are accessible and operational.
Step 2: Handling
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[2]
-
Avoid Inhalation: Do not breathe dust or fumes.[3]
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[3] Wash hands thoroughly with soap and water after handling.[3]
-
Weighing: If weighing the solid form, do so in a ventilated enclosure to minimize dust generation.
Step 3: Storage
-
Container: Keep the container tightly closed when not in use.[2]
-
Location: Store in a cool, dry, and dark place. For long-term storage, refer to the manufacturer's recommendations, which may include storage at -20°C.
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.
Step 4: Spill Response
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For solid spills, gently cover with an absorbent material to avoid raising dust. For liquid spills, use an inert absorbent material.
-
Collection: Carefully sweep or scoop the contained material into a labeled, sealed container for disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent, followed by water.
-
Report: Report the spill to the appropriate safety officer.
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound waste is crucial to prevent environmental contamination and ensure regulatory compliance. Do not dispose of this chemical down the drain.[4]
Step 1: Waste Segregation
-
Dedicated Waste Stream: Designate a specific, clearly labeled waste container for this compound and materials contaminated with it (e.g., pipette tips, gloves, absorbent paper).
-
Compatibility: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
Step 2: Waste Containment and Labeling
-
Container: Use a leak-proof, sealable container appropriate for chemical waste.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").
Step 3: On-site Accumulation
-
Storage: Store the sealed waste container in a designated, secure area away from general laboratory traffic.
-
Secondary Containment: It is good practice to keep the waste container within a secondary containment tray to prevent the spread of any potential leaks.
Step 4: Final Disposal
-
Professional Service: Arrange for the collection and disposal of the this compound waste by a licensed and certified hazardous waste disposal company.[4]
-
Documentation: Maintain all records of waste disposal as required by your institution and local regulations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
